L-Phenylglycine methyl ester hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMTBUWTGVEFG-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459060 | |
| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-39-4 | |
| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Phenylglycine methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Phenylglycine Methyl Ester Hydrochloride
CAS Number: 15028-39-4
This technical guide provides a comprehensive overview of L-Phenylglycine methyl ester hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on experimental protocols and logical workflows.
Core Chemical and Physical Properties
This compound, also known as (S)-(+)-2-Phenylglycine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of L-phenylglycine.[1][2] Its stability, solubility, and chirality make it a valuable intermediate in a multitude of chemical processes.[1]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 15028-39-4 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |
| Molecular Weight | 201.65 g/mol | [4] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 187-189 °C; 200 °C (decomposes) | [1][4] |
| Optical Rotation | [α]D20 = +142.8 ± 2º (c=1 in MeOH) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Boiling Point | 238.9ºC at 760mmHg (for free base) | [4] |
| Flash Point | 104.7ºC (for free base) | [4] |
| Solubility | Soluble in water and methanol | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of L-phenylglycine. Two common and effective laboratory-scale methods are presented below.
Synthesis via Trimethylchlorosilane (TMSCl) and Methanol
This method offers a convenient and efficient route for the esterification of amino acids under mild conditions.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend L-phenylglycine (0.1 mol) in methanol (100 mL).
-
Addition of TMSCl: To the stirred suspension, slowly add freshly distilled trimethylchlorosilane (0.2 mol). The addition should be performed at room temperature.
-
Reaction: Continue stirring the resulting solution or suspension at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The resulting solid is the desired this compound.[5]
-
Purification (Optional): The product can be further purified by recrystallization if necessary.
Synthesis via Thionyl Chloride and Methanol
This is a classic method for the preparation of amino acid esters.[6][7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-phenylglycine (e.g., 70g) to methanol (e.g., 300mL) and stir to form a suspension.
-
Addition of Thionyl Chloride: Cool the suspension and slowly add thionyl chloride (e.g., 60mL) while maintaining the temperature below 55°C.[6][7]
-
Reaction: After the addition is complete, heat the mixture to reflux (55-65°C) for a specified period (e.g., 0.5-2.5 hours) to drive the reaction to completion.[6][7]
-
Work-up: After the reaction, the excess methanol and thionyl chloride can be removed by vacuum distillation.[6]
-
Crystallization: The product is then crystallized by cooling, filtered, washed with a small amount of cold methanol, and dried under vacuum to yield the final product.[6]
Key Applications and Experimental Protocols
This compound is a versatile intermediate with significant applications in pharmaceutical and chemical research.
Peptide Synthesis
As a C-terminally protected amino acid, it is a fundamental building block in solution-phase peptide synthesis.[8]
Experimental Protocol (Representative Dipeptide Synthesis):
This protocol outlines the coupling of an N-Boc protected amino acid to this compound.
-
Neutralization: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Neutralize the hydrochloride salt by adding a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) at 0°C.
-
Activation: In a separate flask, dissolve the N-Boc protected amino acid (1.0 equivalent) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent.
-
Coupling: Add the activated N-Boc amino acid solution to the neutralized L-Phenylglycine methyl ester solution and stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography or recrystallization.
Determination of Absolute Configuration
L-Phenylglycine methyl ester is used as a chiral anisotropic reagent for determining the absolute configuration of chiral carboxylic acids via NMR spectroscopy (the PGME method).[9][10][11]
Principle: A chiral carboxylic acid is condensed with both (R)- and (S)-phenylglycine methyl esters to form diastereomeric amides. The diamagnetic anisotropy of the phenyl group in the PGME moiety causes different chemical shifts (Δδ = δS - δR) for the protons of the chiral acid in the two diastereomers. The sign of the Δδ values can be used to determine the absolute configuration of the acid.[9]
Experimental Protocol (General PGME Method):
-
Amide Formation: Condense the chiral carboxylic acid separately with (S)- and (R)-phenylglycine methyl ester using a standard peptide coupling agent (e.g., DCC or HATU) to form the two diastereomeric amides.
-
Purification: Purify each diastereomeric amide, typically by HPLC, to ensure high purity for NMR analysis.[9]
-
NMR Analysis: Acquire ¹H NMR spectra for both purified diastereomers under identical conditions.
-
Data Analysis: Assign the proton signals in the NMR spectra for both diastereomers. Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding protons.
-
Configuration Determination: Compare the observed Δδ values with established models to assign the absolute configuration of the chiral center in the carboxylic acid.[9][12]
Biological Relevance
While this compound itself is not typically a biologically active agent in signaling pathways, it serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals. The incorporation of the phenylglycine moiety can significantly influence the biological activity of the final compound.[1] As a derivative of the amino acid glycine, it is part of a class of compounds recognized for their potential benefits as ergogenic dietary substances.[4]
Conclusion
This compound (CAS: 15028-39-4) is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its primary utility lies in its application as a chiral building block in peptide synthesis and as a powerful tool for the stereochemical analysis of chiral carboxylic acids. The detailed protocols and workflows provided in this guide are intended to support researchers in the effective utilization of this versatile compound in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. H-PHG-OMEHCL | CAS#:15028-39-4 | Chemsrc [chemsrc.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]
- 7. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
L-Phenylglycine methyl ester hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of L-Phenylglycine Methyl Ester Hydrochloride
Introduction
This compound is a significant chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] As the hydrochloride salt of the methyl ester of L-phenylglycine, it offers enhanced stability and solubility, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its principal applications include its role as a chiral intermediate in asymmetric synthesis, a component in the development of chiral catalysts, and as a crucial element in peptide synthesis for drug discovery and formulation.[1][3] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and workflows illustrating its synthesis and application.
Physical and Chemical Properties
This compound is typically a white to off-white crystalline powder.[1][2] The hydrochloride salt form enhances its solubility in water and various organic solvents compared to its free base.[2]
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |
| Molecular Weight | 201.65 g/mol | [4] |
| 201.7 g/mol | [1] | |
| Melting Point | 187-189 °C | [1] |
| 200 °C (decomposes) | [4] | |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water, methanol, ethanol.[2][5][6] Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7] | |
| Optical Rotation | [α]²⁰/D = +142.8 ± 2º (c=1 in MeOH) | [1] |
| [α]²⁰/D = +120° (c=1 in H₂O) | [4] | |
| Purity | ≥ 99% (HPLC) | [1] |
| 97% | [4] | |
| Storage Conditions | Store at 0-8 °C | [1] |
Note: Some reported physical properties, such as melting point, may correspond to the D-enantiomer, D-Phenylglycine methyl ester hydrochloride, which generally exhibits similar values.[5]
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single temperature, while an impure solid will melt over a range of temperatures.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block or oil bath of the melting point apparatus.
-
Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point (around 187-200 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Solubility Testing
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Test tubes and test tube rack
-
Vortex mixer or stirring rod
-
Graduated pipettes or cylinders
-
Analytical balance
-
Solvents (e.g., water, methanol, ethanol, cyclohexane)
Procedure:
-
Measure a specific volume of the chosen solvent (e.g., 1 mL) into a clean, dry test tube.
-
Weigh a small, known amount of this compound (e.g., 10 mg).
-
Add the solid to the solvent in the test tube.
-
Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).
-
Observe the solution. If the solid completely dissolves, it is considered "soluble." If some solid remains, it can be classified as "slightly soluble" or "insoluble."[8]
-
To determine quantitative solubility, continue adding small, weighed portions of the solid to the solvent until saturation is reached (i.e., no more solid dissolves). The total mass of the dissolved solid per volume of solvent gives the solubility.
-
The process can be repeated with different solvents to determine the solubility profile.
Spectroscopic Analysis
Spectroscopic methods are used to elucidate the structure and purity of a compound by measuring its interaction with electromagnetic radiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would show characteristic peaks for the aromatic protons, the alpha-proton, the amine protons, and the methyl ester protons. ¹³C NMR would show distinct signals for the carbonyl carbon, aromatic carbons, the alpha-carbon, and the methyl carbon.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the ammonium salt, C=O stretching of the ester, C-O stretching, and vibrations associated with the aromatic ring.
General Procedure for obtaining an IR Spectrum (ATR-IR):
-
Ensure the diamond crystal of the ATR accessory is clean.
-
Record a background spectrum.
-
Place a small amount of the powdered this compound sample onto the crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum of the sample.
-
Clean the crystal after the measurement.
Mandatory Visualizations
The following diagrams illustrate key workflows related to this compound.
Caption: General experimental workflow for characterizing a chemical substance.
Caption: A common laboratory synthesis route for L-Phenylglycine methyl ester HCl.
Caption: Use of L-Phenylglycine derivatives in solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride [cymitquimica.com]
- 3. PHENYLGLYCINE METHYL ESTER HYDROCHLORIDE [chemicalbook.com]
- 4. (S)-(+)-2-Phenylglycine methyl ester 97 15028-39-4 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. H-D-PHG-OME HCL | 19883-41-1 [chemicalbook.com]
- 8. msc-mu.com [msc-mu.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
L-Phenylglycine Methyl Ester Hydrochloride: A Technical Overview of its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
L-Phenylglycine methyl ester hydrochloride is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds and a valuable intermediate in organic chemistry. Its solubility is a critical parameter for its application in various synthetic protocols, particularly in reaction media and purification processes. This technical guide provides a consolidated overview of the available solubility data for this compound, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this procedure.
Physicochemical Properties
Before delving into solubility, a summary of key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |
| Molecular Weight | 201.65 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 187-189 °C | [1] |
| Optical Rotation | [α]20/D = +142.8 ± 2º (c=1 in MeOH) | [1] |
Solubility Data
Table 2: Solubility of this compound
| Solvent | Qualitative Solubility | Quantitative Solubility (Calculated) | Reference |
| Water | Soluble[3][4][5], Excellent solubility[1] | 0.985 mg/mL; 0.00489 mol/L | [4] |
| Ethanol | Soluble[4] | - | [4] |
| Methanol | Soluble[4] | - | [4] |
| Chloroform | Soluble | - | [6] |
| Dichloromethane | Soluble | - | [6] |
| Ethyl Acetate | Soluble | - | [6] |
| DMSO | Soluble | - | [6] |
| Acetone | Soluble | - | [6] |
The hydrochloride salt form of L-Phenylglycine methyl ester is known to enhance its stability and solubility in aqueous solutions compared to its free base form.[3]
Experimental Protocol for Solubility Determination
While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This method is recommended by organizations such as the OECD (Test Guideline 105).
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, methanol)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer)
-
Vials for sample analysis
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high solubility measurements.
-
-
Sample Analysis:
-
Quantitatively analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
From the calibration curve, determine the concentration of the solute in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Report the temperature at which the solubility was determined.
-
General Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride [cymitquimica.com]
- 4. 19883-41-1 | H-D-Phg-OMe·HCl | Esters | Ambeed.com [ambeed.com]
- 5. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 6. H-D-PHG-OME HCL | 19883-41-1 [chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of L-Phenylglycine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage requirements for L-Phenylglycine methyl ester hydrochloride, a key intermediate in the synthesis of pharmaceuticals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development.
Core Stability Characteristics
This compound is generally a stable crystalline solid. The hydrochloride salt form significantly enhances its stability compared to the free base, primarily by protecting the amino group from oxidative degradation and polymerization.[1] However, the compound is susceptible to degradation under certain environmental conditions, with hydrolysis of the methyl ester group being a primary concern. It is also known to be hygroscopic, meaning it can readily absorb moisture from the atmosphere, which can accelerate degradation.
Recommended Storage Conditions
To maintain the integrity of this compound, proper storage is essential. The following conditions are recommended based on information from various suppliers.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Varies by supplier: 0-8°C, 10-25°C, or Room Temperature | Lower temperatures are generally preferred to slow down potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen. |
| Light | Store in a light-resistant container. | To prevent potential photodegradation. |
| Moisture | Store in a dry, well-ventilated place. | Due to its hygroscopic nature, exposure to humidity should be minimized. |
Stability Under Stress Conditions (Forced Degradation)
Table 2: Predicted Stability Profile under Forced Degradation Conditions
| Stress Condition | Expected Outcome | Primary Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl, heat) | Hydrolysis of the methyl ester | L-Phenylglycine |
| Basic (e.g., 0.1 M NaOH, heat) | Rapid hydrolysis of the methyl ester | L-Phenylglycine |
| Oxidative (e.g., 3% H₂O₂, heat) | Potential for oxidation of the amino group and aromatic ring | Oxidized derivatives |
| Thermal (e.g., >60°C) | Potential for decomposition | Various decomposition products |
| Photolytic (ICH Q1B) | Potential for degradation depending on light source and duration | Photodegradation products |
| Humidity (e.g., 25°C/75% RH) | Increased rate of hydrolysis due to moisture absorption | L-Phenylglycine |
Experimental Protocols
The following are representative protocols for key stability-indicating experiments.
4.1. Protocol for Hygroscopicity Testing
This protocol is based on general pharmacopeial guidelines for determining the hygroscopic nature of a substance.[5][6][7][8][]
-
Sample Preparation: Accurately weigh a specific amount of this compound into a pre-weighed, suitable container.
-
Conditioning: Place the open container in a controlled humidity chamber set at specified conditions (e.g., 25°C and 80% relative humidity).
-
Equilibration: Allow the sample to equilibrate for a defined period (e.g., 24 or 48 hours).
-
Weight Measurement: After the specified time, re-weigh the sample.
-
Calculation: Calculate the percentage of weight gain to determine the degree of hygroscopicity.
4.2. Protocol for Forced Degradation Study (Hydrolytic Degradation)
This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.[2][3][4]
-
Sample Preparation: Prepare solutions of this compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions at a known concentration.
-
Stress Application: Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
4.3. Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
-
Column Selection: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used for amino acid derivatives.
-
Detection: UV detection at a wavelength where L-Phenylglycine and its potential degradation products have significant absorbance (e.g., around 210 nm or 254 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing forced degradation samples and demonstrating that the degradation products are well-resolved from the parent peak.[10][11][12][]
Visualizations
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Stability Testing
References
- 1. chemimpex.com [chemimpex.com]
- 2. snscourseware.org [snscourseware.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. pharmainfo.in [pharmainfo.in]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to L-Phenylglycine Methyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of L-Phenylglycine methyl ester hydrochloride, a pivotal chiral building block in pharmaceutical and chemical synthesis. It details the compound's molecular structure, physicochemical properties, and key applications, supported by experimental data and protocols.
Molecular Structure and Identification
This compound is the hydrochloride salt of the methyl ester of L-phenylglycine. The molecule features a stereocenter at the α-carbon, making it a valuable chiral intermediate.[1] Its structure consists of a central α-amino acid framework with a phenyl group attached to the α-carbon, an amino group, and a methyl ester functional group.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions compared to its free base form.[1]
It is utilized in pharmaceutical research and synthesis, particularly for developing chiral intermediates and producing various bioactive compounds.[1] Its role as a key intermediate is noted in the synthesis of pharmaceuticals and agrochemicals.[2]
Caption: Molecular graph of the compound.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized below. This data is critical for its application in synthesis and for quality control purposes.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂·HCl | [2] |
| Molecular Weight | 201.65 g/mol | [3][4][5] |
| CAS Number | 15028-39-4 | [2][3][4] |
| Appearance | White to off-white powder/solid | [1][2] |
| Melting Point | 187-189 °C | [2] |
| 200 °C (decomposes) | [3] | |
| 189-191 °C (for D-isomer) | [5][6] | |
| Solubility | Soluble in water, methanol, and ethanol.[1][7][8] | [1][7][8] |
| Optical Rotation | [α]D²⁰ = +142.8 ± 2º (c=1 in MeOH) | [2] |
| [α]20/D +120°, c = 1 in H₂O | [3][4] |
Table 2: Spectroscopic Identifiers
| Technique | Data Identifier | Reference |
| SMILES | Cl[H].COC(=O)--INVALID-LINK--c1ccccc1 | [3][4] |
| InChI Key | DTHMTBUWTGVEFG-QRPNPIFTSA-N | [3][4] |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [9] |
| ¹³C NMR | Spectra available from suppliers like Sigma-Aldrich. | [9] |
| IR Spectroscopy | ATR-IR spectra available from suppliers. | [9] |
| Mass Spectrometry | ESI-MS data is available in literature for similar compounds. | [10] |
Synthesis Protocol
This compound is commonly synthesized via the esterification of L-phenylglycine. One established method involves the use of thionyl chloride in methanol, which acts as both the solvent and a reagent.
Experimental Protocol: Esterification using Thionyl Chloride
This protocol is adapted from a documented synthesis procedure.[6]
-
Reaction Setup: Suspend L-phenylglycine (1.0 eq.) in anhydrous methanol (e.g., 25 mL per 1 g of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.1 to 1.5 eq.) dropwise to the stirred suspension. Maintain the temperature below the specified limit during addition (e.g., <55°C as in some industrial processes).[11]
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-75 °C) for a period of 2 to 3 hours.[6]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent (methanol) and any excess reagents under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product, a white solid, is this compound.[6] It can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) if necessary.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Caption: General workflow for synthesis.
Applications in Research and Drug Development
This compound's chirality and functional groups make it a versatile tool in several areas of chemical and pharmaceutical science.
-
Pharmaceutical Intermediate: It is a crucial building block in the synthesis of various pharmaceuticals.[2] Its structure is incorporated into more complex bioactive molecules to enhance their efficacy.[2]
-
Peptide Synthesis: The compound is frequently used in both solid-phase and solution-phase peptide synthesis.[2][3][4] It allows for the incorporation of the non-natural amino acid phenylglycine into peptide chains, which can confer unique structural and biological properties.
-
Asymmetric Synthesis: As a chiral molecule, it is employed in asymmetric synthesis to create enantiomerically pure compounds.[2] It can act as a chiral auxiliary or a starting material for chiral catalysts.[2]
-
Chiral Anisotropic Reagent: Phenylglycine methyl ester (PGME) is used as a chiral derivatizing agent to determine the absolute configuration of other chiral molecules, particularly carboxylic acids, using NMR spectroscopy.[12][13][14]
Caption: Major applications of the title compound.
References
- 1. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-(+)-2-Phenylglycine methyl ester 97 15028-39-4 [sigmaaldrich.com]
- 4. (S)-(+)-2-苯甘氨酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (R)-(-)-2-苯甘氨酸甲酯 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. H-D-PHG-OME HCL | 19883-41-1 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. D-Phenylglycine methyl ester hydrochloride | C9H12ClNO2 | CID 12247453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of L-Phenylglycine Methyl Ester Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Phenylglycine methyl ester hydrochloride is a crucial chiral building block in the synthesis of numerous pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its protected amino group and activated carboxyl group make it a versatile intermediate for peptide synthesis and the introduction of the phenylglycyl moiety. This technical guide provides a comprehensive overview of the prevalent methods for the synthesis of this compound from L-phenylglycine, focusing on the Fischer-Speier esterification. Detailed experimental protocols, quantitative data analysis, and workflow visualizations are presented to aid researchers in the efficient and reproducible synthesis of this important compound.
Introduction
The esterification of amino acids is a fundamental transformation in organic chemistry, enabling the protection of the carboxylic acid functionality and facilitating subsequent reactions, such as peptide coupling. L-Phenylglycine, with its unique phenyl group directly attached to the alpha-carbon, presents specific considerations for its esterification. The hydrochloride salt of the resulting methyl ester is the commonly isolated form due to its enhanced stability and handling properties compared to the free base.[2]
This guide will explore two primary, scalable, and efficient methods for the synthesis of this compound:
-
Method A: Fischer-Speier Esterification using Thionyl Chloride in Methanol
-
Method B: Esterification using Trimethylchlorosilane (TMSCl) in Methanol
Both methods rely on the in situ generation of an acidic environment to catalyze the esterification of the carboxylic acid with methanol.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from L-phenylglycine in the presence of an acid catalyst and methanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed nucleophilic acyl substitution is a reversible reaction.
The reaction can be driven to completion by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction, in accordance with Le Châtelier's principle.[3]
Caption: Fischer-Speier esterification pathway.
Quantitative Data Summary
The following tables summarize the reaction conditions and reported yields for the synthesis of phenylglycine methyl ester hydrochloride using different methodologies. While some data pertains to the D-enantiomer, the reaction conditions and yields are directly applicable to the L-enantiomer.
Table 1: Synthesis via Thionyl Chloride in Methanol
| Starting Material (D-Phenylglycine) | Methanol Volume | Thionyl Chloride Volume | Reaction Temperature (°C) | Reaction Time | Reported Purity | Reference |
| 70 g | 300 mL | 60 mL | 55 (addition), 60 (reflux) | 1.5 h (addition), 0.5 h (reflux) | >99% | [2][4][5] |
| 25 g | 200 mL | 20 mL | 50 (addition), 65 (reflux) | Not specified (addition), 1 h (reflux) | >99% | [5] |
| 94 g | 300 mL | 85 mL | 50 (addition), 60 (reflux) | 1.5 h (addition), 1 h (reflux) | >99% | [4][5] |
| 82 g | 300 mL | 50 mL | 55 (addition), 55 (reflux) | 1.5 h (addition), 2.5 h (reflux) | >99% | [4] |
Table 2: Synthesis via Trimethylchlorosilane (TMSCl) in Methanol
| Amino Acid Substrate | Molar Ratio (Amino Acid:TMSCl) | Solvent | Reaction Temperature | Reaction Time | Reported Yield (%) | Reference |
| General Procedure | 1 : 2 | Methanol | Room Temperature | 12 h | Good to Excellent | [6] |
| Phenylalanine | 1 : 2 | Methanol | Room Temperature | 12 h | 96 | [6] |
Note: The yield for Phenylalanine is provided as a close structural analog to Phenylglycine.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Method A: Synthesis using Thionyl Chloride in Methanol
This protocol is adapted from procedures reported for the synthesis of D-phenylglycine methyl ester hydrochloride.[2][4][5]
Materials:
-
L-Phenylglycine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
An inert solvent for washing (e.g., tert-butyl methyl ether or diethyl ether)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend L-Phenylglycine in anhydrous methanol. The ratio of L-Phenylglycine to methanol can be varied (e.g., 70g in 300mL).[4][5]
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. The addition should be controlled to maintain the reaction temperature below 55°C.[2][4][5]
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 55-65°C) for 0.5 to 2.5 hours.[2][4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture. The product may crystallize upon cooling. If necessary, the volume of the solvent can be reduced using a rotary evaporator to induce crystallization.
-
Purification: Filter the crystalline product and wash it with a cold, inert solvent (e.g., methanol at 0-5°C or tert-butyl methyl ether) to remove any unreacted starting materials and by-products.[2][4][7]
-
Drying: Dry the purified this compound under vacuum at a temperature of 55-60°C to obtain the final product.[2][4]
Method B: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol
This is a milder and more convenient method that proceeds at room temperature.[6][8]
Materials:
-
L-Phenylglycine
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing L-Phenylglycine (0.1 mol), add freshly distilled trimethylchlorosilane (0.2 mol) slowly with stirring.[6]
-
Solvent Addition: Add anhydrous methanol (100 mL) to the mixture.[6]
-
Reaction: Stir the resulting solution or suspension at room temperature for approximately 12 hours.[6][8] The reaction progress can be monitored by TLC.
-
Isolation: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the this compound product.[6] Further purification can be achieved by recrystallization if necessary.
Experimental Workflow and Logic
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: General experimental workflow diagram.
Conclusion
The synthesis of this compound from L-phenylglycine is a well-established and efficient process. The choice between the thionyl chloride and TMSCl methods will depend on the specific requirements of the researcher, including scale, available equipment, and sensitivity of other functional groups in more complex substrates. The thionyl chloride method is a classic, robust approach suitable for large-scale production, while the TMSCl method offers milder reaction conditions and operational simplicity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful synthesis and purification of this important chiral intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]
- 5. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pianetachimica.it [pianetachimica.it]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid phenylglycine, it serves as a valuable intermediate in the synthesis of a variety of chiral compounds, including pharmaceuticals and agrochemicals. Its stereochemically defined structure makes it a crucial component in asymmetric synthesis, where the control of chirality is paramount for biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (S)-(+)-2-Phenylglycine methyl ester hydrochloride, tailored for researchers and professionals in drug development.
Physicochemical Properties
(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a white to off-white crystalline solid. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Melting Point | 187-189 °C, ~200 °C (decomposes) | [2] |
| Optical Rotation | [α]²⁰/D +120° (c=1 in H₂O) | |
| Appearance | White to off-white powder/solid | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of (S)-(+)-2-Phenylglycine methyl ester hydrochloride. Although specific spectra for the (S)-enantiomer are not widely published, data for the corresponding D-enantiomer and the parent compound provide valuable reference points.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the alpha-proton adjacent to the amino and phenyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the phenyl ring, the methoxy carbon, and the alpha-carbon.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the ammonium group, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at m/z corresponding to the free base (C₉H₁₁NO₂).
Experimental Protocols
Synthesis of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride
A common method for the synthesis of amino acid methyl esters is through the esterification of the corresponding amino acid using thionyl chloride in methanol. The following is a representative protocol adapted from the synthesis of the D-enantiomer[3][4][5].
Materials:
-
(S)-(+)-2-Phenylglycine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether or other suitable non-polar solvent for precipitation
Procedure:
-
Suspend (S)-(+)-2-Phenylglycine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a period of time (typically 2-4 hours), monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the resulting residue to precipitate the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-(+)-2-Phenylglycine methyl ester hydrochloride.
Applications in Research and Development
(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a versatile building block with several important applications in organic synthesis and drug discovery.
Peptide Synthesis
As a protected amino acid derivative, it is utilized in both solid-phase and solution-phase peptide synthesis to introduce the phenylglycine moiety into peptide chains[2]. The presence of this non-proteinogenic amino acid can confer unique structural properties and enhanced resistance to enzymatic degradation to the resulting peptides.
References
- 1. (S)-(+)-2-Phenylglycine methyl ester hydrochloride | C9H12ClNO2 | CID 11217910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]
- 4. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 5. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]
The Fulcrum of Chirality: An In-depth Technical Guide to Asymmetric Synthesis with L-Phenylglycine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
L-Phenylglycine methyl ester hydrochloride stands as a pivotal and versatile building block in the landscape of asymmetric synthesis. Its rigid phenyl group and inherent chirality make it an exemplary chiral auxiliary and a valuable intermediate for the stereocontrolled synthesis of a multitude of complex molecules, particularly active pharmaceutical ingredients (APIs). This technical guide delves into the core applications of this compound, presenting detailed experimental protocols, quantitative data, and logical workflows to empower researchers in harnessing its synthetic potential.
Core Applications in Asymmetric Synthesis
This compound is primarily leveraged in three key areas of asymmetric synthesis, each exploiting its ability to induce stereoselectivity.[1]
-
As a Chiral Auxiliary in Diastereoselective Reactions: The chiral backbone of L-phenylglycine methyl ester is temporarily incorporated into a prochiral substrate. The steric hindrance imposed by the phenyl group directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
-
In the Synthesis of Chiral Ligands and Catalysts: The compound serves as a starting material for the synthesis of more complex chiral ligands. These ligands can then be used in catalytic amounts to control the stereochemistry of a wide range of chemical transformations.[2]
-
As a Chiral Derivatizing Agent: It is used as a chiral anisotropic reagent to determine the absolute configuration of other chiral molecules, particularly carboxylic acids, through NMR spectroscopy.[3]
Diastereoselective Synthesis of β-Lactams
One of the most significant applications of L-phenylglycine derivatives is in the synthesis of β-lactams (2-azetidinones), the core structural motif of penicillin and cephalosporin antibiotics. By using an imine derived from phenylglycine methyl ester, a highly diastereoselective [2+2] cycloaddition with an ester enolate can be achieved.[4][5]
Quantitative Data: β-Lactam Synthesis
| Reactants | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| N-benzylidene-2-phenylglycine methyl ester, Ethyl-[(2,2,5,5-tetramethyl-1-aza-2,5-disila)cyclopentyl]acetate (as chlorozinc enolate) | (3S, 4S, αR)-1-(methoxycarbonyl)(phenyl)methyl-3-amino-4-phenyl-2-azetidinone | 73 | >97 | [4][5] |
Experimental Workflow: β-Lactam Synthesis
The following diagram illustrates the general workflow for the synthesis of a β-lactam using a phenylglycine methyl ester-derived imine.
Caption: Workflow for diastereoselective β-lactam synthesis.
Experimental Protocol: Synthesis of (3S, 4S, αR)-1-(methoxycarbonyl)(phenyl)methyl-3-amino-4-phenyl-2-azetidinone[5]
-
Imine Formation: Prepare the ZnCl₂ complex of N-benzylidene-2-phenylglycine methyl ester from this compound and benzaldehyde.
-
Enolate Formation: Separately, prepare the chlorozinc enolate of ethyl-[(2,2,5,5-tetramethyl-1-aza-2,5-disila)cyclopentyl]acetate.
-
Cycloaddition: React the imine complex with the zinc enolate in tetrahydrofuran (THF) at -70°C.
-
Deprotection: After the reaction is complete, remove the protecting silyl moiety to yield the target β-lactam.
-
Purification: Purify the product using standard chromatographic techniques. The diastereomeric excess can be determined by ¹H NMR analysis.
Asymmetric Strecker Synthesis of α-Amino Acids
The Strecker reaction is a classic method for synthesizing α-amino acids. By using a chiral amine auxiliary, the reaction can be rendered diastereoselective. While many protocols use (R)-phenylglycine amide due to its tendency to facilitate crystallization-induced asymmetric transformation,[4][6] catalysts derived from L-phenylglycine methyl ester have also been developed to achieve high enantioselectivity in the synthesis of α-amino nitriles, the precursors to α-amino acids.[2]
Quantitative Data: Catalytic Asymmetric Strecker Synthesis
The following table presents data for a catalytic enantioselective Strecker synthesis using a chiral bicyclic guanidine catalyst derived from (R)-phenylglycine methyl ester.[2]
| Aldehyde | Imine Substrate (N-benzhydryl) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Benzaldehyde | N-(Diphenylmethyl)benzenecarboximidamide | 96 | 86 (R) | [2] |
| 4-Chlorobenzaldehyde | N-(Diphenylmethyl)-4-chlorobenzenecarboximidamide | 95 | 84 (R) | [2] |
| 2-Naphthaldehyde | N-(Diphenylmethyl)-2-naphthalenecarboximidamide | 98 | 94 (R) | [2] |
Logical Relationship: Strecker Synthesis Workflow
This diagram shows the logical steps involved in an asymmetric Strecker synthesis using a chiral auxiliary or catalyst.
Caption: Logical workflow of the asymmetric Strecker synthesis.
Experimental Protocol: General Asymmetric Strecker Reaction
This protocol is adapted from procedures using phenylglycine derivatives as chiral auxiliaries.[6][7]
-
Imine Formation: In a suitable solvent such as methanol or a methanol/water mixture, dissolve the this compound and the desired aldehyde. Add a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate imine formation. Stir at room temperature.
-
Cyanide Addition: Add a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, to the reaction mixture. The reaction is typically stirred for several hours to days.
-
Isolation of Amino Nitrile: The resulting diastereomerically enriched α-amino nitrile can be isolated by precipitation or extraction, followed by crystallization or chromatography.
-
Hydrolysis and Auxiliary Cleavage: The purified α-amino nitrile is then hydrolyzed, typically by heating in strong acid (e.g., 6 M HCl). This step converts the nitrile to a carboxylic acid and cleaves the chiral auxiliary.
-
Final Product Isolation: The final α-amino acid is isolated after workup and purification. The enantiomeric excess is determined using chiral HPLC or by derivatization with a chiral reagent.
Determination of Absolute Configuration
L- and D-Phenylglycine methyl ester are effective chiral derivatizing agents, also known as chiral anisotropic reagents, for determining the absolute configuration of chiral carboxylic acids.[3] The carboxylic acid of unknown stereochemistry is converted into a pair of diastereomeric amides by coupling with both L- and D-PGME. The differential shielding/deshielding of protons near the new chiral center in the ¹H NMR spectra of these diastereomers allows for an unambiguous assignment of the absolute configuration.[8]
Experimental Workflow: Configuration Determination
The workflow for this application is a straightforward derivatization followed by spectroscopic analysis.
Caption: Workflow for absolute configuration determination using PGME.
Experimental Protocol: Derivatization for NMR Analysis[8]
-
Amide Coupling: In two separate reactions, dissolve the chiral carboxylic acid (e.g., 0.1 mmol) in a suitable solvent like dichloromethane.
-
Reaction A: Add this compound (1.1 equivalents), a coupling agent (e.g., DCC or HATU, 1.1 equivalents), and a non-nucleophilic base (e.g., DIEA, 2.2 equivalents).
-
Reaction B: Perform the identical reaction using D-Phenylglycine methyl ester hydrochloride.
-
Workup: Stir the reactions at room temperature until completion (monitored by TLC). Filter the reaction mixtures and concentrate the filtrate. Purify the resulting diastereomeric amides by column chromatography.
-
NMR Analysis: Acquire ¹H NMR spectra for both purified diastereomers. Compare the chemical shifts (δ) of protons close to the stereocenter. The differences in chemical shifts (Δδ = δS - δR) can be correlated to established models to determine the absolute configuration of the original carboxylic acid.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic organic chemist. Its utility as a chiral auxiliary for the diastereoselective synthesis of crucial scaffolds like β-lactams and as a precursor for chiral catalysts demonstrates its value in constructing complex, enantiomerically pure molecules. Furthermore, its application as a derivatizing agent for stereochemical assignment underscores its versatility. The protocols and data presented in this guide offer a robust foundation for researchers to explore and exploit the full potential of this readily available chiral building block in pharmaceutical development and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
L-Phenylglycine Methyl Ester Hydrochloride: A Technical Guide to its Application as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylglycine methyl ester hydrochloride is a versatile chiral building block utilized in the field of asymmetric synthesis. Its rigid phenylglycine backbone and reactive ester and amine functionalities make it a valuable tool for the stereocontrolled synthesis of complex molecules, particularly non-proteinogenic α-amino acids and their derivatives. These structures are of significant interest in drug discovery and development due to their ability to impart unique conformational constraints and metabolic stability to peptide-based therapeutics. This technical guide provides an in-depth overview of the synthesis of this compound and its application as a chiral auxiliary, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Synthesis of this compound
The reliable synthesis of the chiral auxiliary is paramount for its application in asymmetric synthesis. A common and efficient method for the preparation of this compound is the esterification of L-phenylglycine using thionyl chloride in methanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-Phenylglycine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous diethyl ether
Procedure:
-
A suspension of L-phenylglycine (1.0 eq.) in anhydrous methanol (e.g., 5-10 mL per gram of amino acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask is cooled in an ice bath to 0 °C.
-
Thionyl chloride (1.2-1.5 eq.) is added dropwise to the stirred suspension over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is triturated with anhydrous diethyl ether, and the white precipitate is collected by vacuum filtration.
-
The solid is washed with cold anhydrous diethyl ether and dried under vacuum to afford this compound as a white crystalline solid.
Application in the Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives
A key application of L-phenylglycine derivatives is in the diastereoselective synthesis of α,α-disubstituted amino acids. In this approach, a chiral glycine equivalent derived from L-phenylglycine can be sequentially arylated and alkylated to produce α-alkyl-α-phenylglycine methyl esters with high stereocontrol.
Experimental Workflow: Asymmetric Synthesis of α-Alkyl-α-phenylglycine Methyl Esters
The following diagram outlines the general workflow for this transformation.
Quantitative Data: Diastereoselective Alkylation and Hydrolysis
The following table summarizes the yields and diastereoselectivities for the synthesis of various α-alkyl-α-phenylglycine methyl esters.
| Entry | Alkyl Halide (R-X) | Yield of Alkylated Intermediate (%) | Diastereomeric Ratio (trans:cis) | Yield of α-Alkyl-α-phenylglycine Methyl Ester (%) | Enantiomeric Excess (ee%) |
| 1 | CH₃I | 85 | 11:1 | 80 | 83 |
| 2 | CH₃CH₂I | 90 | >99:1 | 85 | >98 |
| 3 | CH₃(CH₂)₂I | 88 | >99:1 | 82 | >98 |
| 4 | PhCH₂Br | 92 | >99:1 | 88 | >98 |
Experimental Protocol: Asymmetric Synthesis of α-Ethyl-α-phenylglycine Methyl Ester
Materials:
-
(3R)-3-Phenylpyrazine intermediate
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous Tetrahydrofuran (THF)
-
0.25 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation: To a solution of the (3R)-3-phenylpyrazine intermediate (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, is added n-BuLi (1.1 eq.) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. Ethyl iodide (1.2 eq.) is then added, and the reaction mixture is stirred for an additional 2-3 hours at -78 °C. The reaction is quenched by the addition of saturated aqueous NaHCO₃ and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3-ethyl-3-phenylpyrazine.
-
Hydrolysis: The purified 3-ethyl-3-phenylpyrazine is dissolved in 0.25 N HCl and stirred at room temperature for 48-72 hours. The reaction mixture is then neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to afford α-ethyl-α-phenylglycine methyl ester.
Mechanism of Chiral Induction
The high diastereoselectivity observed in the alkylation step is attributed to the steric hindrance imposed by the chiral auxiliary. The bulky isopropyl group of the valine-derived part of the bislactim ether effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.
A Technical Guide to Chiral Resolution Using Phenylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of phenylglycine and its derivatives in chiral resolution, a critical process in the development of enantiomerically pure pharmaceuticals. Due to their unique stereochemical properties, phenylglycine derivatives are extensively utilized as resolving agents, chiral auxiliaries, and in the creation of chiral stationary phases for chromatographic separations. This document provides a comprehensive overview of the primary techniques, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate practical application in a laboratory setting.
Diastereomeric Salt Formation
Diastereomeric salt formation is a classical and widely used method for the resolution of racemic mixtures. This technique relies on the reaction of a racemic acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Phenylglycine and its derivatives can act as either the racemic compound to be resolved or as the chiral resolving agent.
A notable example is the resolution of DL-phenylglycine using an optically active acid, such as (+)-camphor-10-sulfonic acid. The difference in the crystal lattice energies of the resulting diastereomeric salts facilitates the separation. The less soluble diastereomer crystallizes preferentially, allowing for its isolation.
Table 1: Quantitative Data for Diastereomeric Salt Resolution of DL-Phenylglycine
| Resolving Agent | Target Enantiomer | Yield (%) | Optical Purity (%) | Reference |
| (1S)-(+)-Camphor-10-sulfonic acid | D-Phenylglycine | 45.7 | 98.8 |
Experimental Protocol: Resolution of DL-Phenylglycine with (+)-Camphor-10-sulfonic Acid
Materials:
-
DL-Phenylglycine (racemic mixture)
-
(1S)-(+)-Camphor-10-sulfonic acid
-
Methanol
-
Water
-
Sodium hydroxide solution (50% by mass)
-
Hydrochloric acid
Procedure:
-
Salt Formation: In a suitable reaction vessel, dissolve DL-phenylglycine in methanol. In a separate vessel, dissolve an equimolar amount of (1S)-(+)-camphor-10-sulfonic acid in methanol.
-
Crystallization: Slowly add the resolving agent solution to the DL-phenylglycine solution with stirring. Allow the mixture to stand at room temperature for crystallization to occur. The less soluble D-phenylglycine-(+)-camphorsulfonate salt will precipitate.
-
Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble L-phenylglycine diastereomeric salt.
-
Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in a minimal amount of hot water. To this solution, slowly add a 50% sodium hydroxide solution to neutralize the sulfonic acid and precipitate the free D-phenylglycine.
-
Purification: Collect the precipitated D-phenylglycine by filtration, wash with cold water, and dry. The optical purity can be determined using a polarimeter.
-
Recovery of the Resolving Agent: The resolving agent can be recovered from the mother liquor for reuse.
Chromatographic Resolution
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the separation of enantiomers. Chiral resolution in HPLC is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. Phenylglycine and its derivatives are frequently used in the synthesis of CSPs.
The principle behind this separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, allowing for their separation.
Table 2: Examples of Chromatographic Resolution of Phenylglycine
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Analytes | Resolution (Rs) | Reference |
| Chiral Crown Ether | pH, temperature, and additive dependent | Not specified | Phenylglycine family | Large separation factors | |
| Vancomycin-based | Acetonitrile/Water/Methanol mixtures | 1.0 | Phenylglycine | Poor resolution |
Experimental Protocol: HPLC Separation of Phenylglycine Enantiomers
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a brush-type CSP derived from a phenylglycine derivative)
-
Racemic phenylglycine standard
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine)
Procedure:
-
Column Preparation: Install the chiral column in the HPLC system and equilibrate it with the mobile phase until a stable baseline is achieved.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio. For normal-phase chromatography, a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is common. A small amount of an acidic or basic modifier is often added to improve peak shape and resolution.
-
Sample Preparation: Dissolve a small amount of the racemic phenylglycine in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and begin the elution with the prepared mobile phase at a constant flow rate.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where phenylglycine absorbs (e.g., 254 nm).
-
Data Analysis: The two enantiomers will elute at different retention times. The resolution (Rs) between the two peaks can be calculated to assess the quality of the separation.
Enzymatic Resolution
Enzymatic resolution is a highly selective method that utilizes the stereospecificity of enzymes to resolve racemic mixtures. This technique often involves the selective transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The product and the unreacted starting material can then be separated based on their different chemical properties.
For the resolution of phenylglycine derivatives, enzymes such as lipases and proteases are commonly employed to catalyze the hydrolysis of esters or amides in an enantioselective manner. For example, the enzymatic hydrolysis of N-acyl-DL-phenylglycine esters can yield the L-amino acid and the unreacted D-ester, which can then be separated.
Table 3: Example of Enzymatic Resolution of a Phenylglycine Derivative
| Substrate | Enzyme | Reaction Type | Product 1 (Enantiomeric Excess) | Product 2 (Enantiomeric Excess) | Reference |
| N-acyl-DL-phenylglycine ester | Carrier-bonded enzyme | Hydrolysis | N-acyl-L-phenylglycine | N-acyl-D-phenylglycine ester |
Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Phenylglycine Methyl Ester
Materials:
-
N-Acetyl-DL-phenylglycine methyl ester
-
Immobilized lipase (e.g., Novozym 435)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., toluene)
-
Ethyl acetate
-
Hydrochloric acid
Procedure:
-
Reaction Setup: Suspend N-acetyl-DL-phenylglycine methyl ester in a mixture of phosphate buffer and an organic solvent.
-
Enzymatic Reaction: Add the immobilized lipase to the reaction mixture and stir at a controlled temperature (e.g., 30°C). The enzyme will selectively hydrolyze the L-enantiomer of the ester to the corresponding carboxylic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or HPLC.
-
Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Product Separation: Acidify the aqueous layer with hydrochloric acid to protonate the carboxylic acid product. Extract the unreacted D-ester into an organic solvent like ethyl acetate. The L-amino acid will remain in the aqueous layer.
-
Isolation: Isolate the D-ester by evaporation of the organic solvent. Isolate the L-amino acid from the aqueous layer, for example, by adjusting the pH to its isoelectric point to induce precipitation.
Conclusion
Phenylglycine and its derivatives are invaluable tools in the field of chiral resolution. The choice of the most suitable resolution technique depends on various factors, including the scale of the separation, the properties of the target molecule, and economic considerations. This guide provides a foundational understanding of the key methods employing phenylglycine derivatives, offering practical protocols and comparative data to aid researchers in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications.
Navigating the Safe Handling of L-Phenylglycine Methyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-Phenylglycine methyl ester hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. As with any chemical reagent, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, drawing from available safety data sheets and chemical information.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
GHS Hazard Statements:
It is crucial to note that the toxicological properties of this material have not been thoroughly investigated.[1] Therefore, it should be handled with the care afforded to a substance of unknown toxicity.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂·HCl | [1][4] |
| Molecular Weight | 201.65 g/mol | [4][5][6][7] |
| Appearance | White to off-white powder/crystalline powder | [4][8] |
| Melting Point | 187-189 °C | [4] |
| Solubility | Soluble in water | [8] |
| Storage Temperature | 0-8 °C or Room Temperature (refer to supplier) | [4][5][9] |
Exposure Controls and Personal Protection
To minimize exposure and ensure a safe working environment, a multi-layered approach to exposure control, including engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[1][5] The use of a chemical fume hood is recommended to minimize inhalation of dust.
-
Safety Showers and Eyewash Stations: These should be readily accessible in any area where the compound is handled.[1][5]
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE for handling this compound.
Caption: Recommended PPE for handling this compound.
Handling and Storage
Proper handling and storage practices are critical to maintaining the stability of the compound and preventing accidental exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[9]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][9]
-
Store away from incompatible materials such as strong oxidizing agents.[1][9]
-
Recommended storage temperatures can vary by supplier, with some recommending 0-8°C and others room temperature.[4][5][9] Always consult the supplier's specific recommendations.
Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to contain the material and protect personnel.
Caption: Emergency procedure for spills.
First Aid Measures
Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.
| Exposure Route | First Aid Measures | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention. | [1][5] |
| Skin Contact | Wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If irritation occurs, get medical advice/attention. | [1][9] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if you feel unwell. | [1][9] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician. | [5][9] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1][5]
-
Specific Hazards: Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including carbon oxides, nitrogen oxides (NOx), and phosgene.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[9]
-
Conditions to Avoid: Extremes of temperature and direct sunlight.[9]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and phosgene.[9]
The following diagram illustrates the key incompatibilities and decomposition products.
Caption: Chemical incompatibilities and hazardous decomposition products.
Toxicological Information
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound, such as those for determining LD50 or LC50 values, are not provided in standard safety data sheets. Researchers planning to conduct such studies would need to develop protocols based on established OECD (Organisation for Economic Co-operation and Development) or other relevant regulatory guidelines for chemical safety testing.
Conclusion
This compound is a valuable reagent that requires careful and informed handling. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and maintain a safe laboratory environment. The key to safety lies in a combination of engineering controls, appropriate personal protective equipment, and diligent work practices. Always consult the most recent Safety Data Sheet from your supplier for the most up-to-date information before use.
References
- 1. biosynth.com [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. (R)-(-)-2-Phenylglycine methyl ester = 95 19883-41-1 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. D-Phenylglycine methyl ester hydrochloride | C9H12ClNO2 | CID 12247453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-(−)-2-フェニルグリシンメチルエステル 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride [cymitquimica.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for L-Phenylglycine Methyl Ester Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylglycine methyl ester hydrochloride is a crucial building block in the synthesis of peptides, particularly those incorporating the non-proteinogenic amino acid phenylglycine. The presence of a phenyl group directly on the α-carbon imparts unique conformational constraints and increased resistance to enzymatic degradation in the resulting peptides, making them attractive candidates for therapeutic development. This document provides a detailed protocol for the solution-phase synthesis of a dipeptide utilizing this compound, focusing on a common coupling method and addressing the critical aspect of maintaining stereochemical integrity.
Core Principles of Dipeptide Synthesis
The synthesis of a dipeptide from this compound involves the formation of a peptide bond with an N-terminally protected amino acid. The general workflow consists of three main stages:
-
Neutralization: The hydrochloride salt of L-phenylglycine methyl ester is neutralized to the free amine to enable its nucleophilic attack on the activated carboxyl group of the N-protected amino acid.
-
Coupling: The N-protected amino acid is activated using a coupling reagent, followed by the reaction with the free L-phenylglycine methyl ester to form the protected dipeptide.
-
Work-up and Purification: The reaction mixture is subjected to a series of aqueous washes to remove byproducts and unreacted starting materials, followed by purification of the protected dipeptide, typically by recrystallization or column chromatography.
A significant challenge in the synthesis of peptides containing phenylglycine is the propensity for racemization at the α-carbon. The selection of appropriate coupling reagents and conditions is paramount to minimize this side reaction and ensure the stereochemical purity of the final product.
Data Presentation: Quantitative Summary of a Representative Dipeptide Synthesis
The following table summarizes the key quantitative data for the synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylglycine methyl ester, a representative dipeptide. Yields and reaction times are based on established protocols and may vary depending on the specific amino acid being coupled and the scale of the reaction.
| Step | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Free L-Phenylglycine Methyl Ester | This compound, N,N-Diisopropylethylamine (DIEA) | Dichloromethane (DCM) | 0 | 0.25 | - | - |
| 2 | N-(Benzyloxycarbonyl)-L-phenylalanyl-L-phenylglycine methyl ester | Z-L-Phenylalanine, L-Phenylglycine methyl ester, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), Ethyl cyanohydroxyiminoacetate (Oxyma Pure) | DCM/DMF (1:1) | 0 to RT | 14-15 | 81-84 | >98 |
| 3 | Purified Dipeptide | Crude Dipeptide | Ethanol | RT to cooling | - | >95 (after recrystallization) | >99 |
Experimental Protocols
This section provides a detailed protocol for the solution-phase synthesis of a protected dipeptide, exemplified by the coupling of an N-benzyloxycarbonyl (Z)-protected amino acid with this compound using EDC-HCl and Oxyma Pure. This method is effective in minimizing racemization of the phenylglycine residue.[1]
Materials and Reagents:
-
This compound
-
N-Benzyloxycarbonyl (Z)-protected L-amino acid (e.g., Z-L-Phenylalanine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 N Hydrochloric acid (HCl) solution
-
1 N Sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a three-necked round-bottomed flask equipped with a nitrogen inlet and a magnetic stirrer, dissolve EDC-HCl (1.0 equivalent) in a 1:1 mixture of anhydrous DCM and anhydrous DMF.
-
Stir the solution at room temperature until the EDC-HCl is fully dissolved, then cool the flask to 0 °C in an ice bath.
-
To the cold solution, add the Z-protected L-amino acid (1.0 equivalent) and Oxyma Pure (1.0 equivalent) as solids.
-
-
Coupling Reaction:
-
After 2 minutes of stirring the pre-activation mixture, add this compound (1.0 equivalent) as a solid.
-
Immediately add DIEA (1.0 equivalent) dropwise via a syringe.
-
Flush the flask with nitrogen, seal it, and allow the mixture to stir at 0 °C for 1 hour.
-
Remove the ice bath and let the reaction proceed at room temperature overnight (14-15 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Remove the solvent by rotary evaporation.
-
Dissolve the oily residue in ethyl acetate (EtOAc).
-
Transfer the organic solution to a separatory funnel and wash sequentially with 1 N HCl (3 times), 1 N Na₂CO₃ (3 times), and saturated NaCl solution (3 times).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Characterization:
The purified dipeptide can be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and determine the diastereomeric ratio if any racemization occurred.
Mandatory Visualizations
Caption: Solution-phase dipeptide synthesis workflow.
Caption: EDC/Oxyma mediated peptide coupling reaction pathway.
References
Application Notes: The Role of Phenylglycine Methyl Ester Hydrochloride in Beta-Lactam Antibiotic Synthesis
Introduction
Beta-lactam antibiotics, including penicillins and cephalosporins, form a cornerstone of antibacterial therapy by inhibiting bacterial cell wall synthesis.[1] Many of these critical drugs are semi-synthetic, meaning they are derived from a naturally produced beta-lactam core, which is then chemically or enzymatically modified. A key modification is the attachment of a specific acyl side chain, which determines the antibiotic's spectrum of activity and pharmacological properties.
Phenylglycine and its derivatives are crucial precursors for the side chains of several commercially important antibiotics, such as ampicillin, cephalexin, and cefaclor.[2][3] While the L-isomer of phenylglycine methyl ester hydrochloride is a versatile chemical intermediate[4], it is the D-isomer, D-Phenylglycine methyl ester (D-PGME), that is predominantly used in the synthesis of these major antibiotics.[2][3] This document details the application and protocols for using D-Phenylglycine methyl ester hydrochloride in the enzymatic synthesis of beta-lactam antibiotics, with a focus on ampicillin production.
Primary Application: Side-Chain Precursor in Ampicillin Synthesis
The most significant application of D-Phenylglycine methyl ester is as an acyl donor in the enzymatic synthesis of ampicillin. This process, often catalyzed by Penicillin G Acylase (PGA), involves the coupling of the D-phenylglycyl side chain to the beta-lactam nucleus, 6-aminopenicillanic acid (6-APA).[5][6] The enzymatic route is favored over chemical methods due to its mild reaction conditions, high stereospecificity, and environmentally friendly nature.[5]
The overall reaction involves the formation of an acyl-enzyme intermediate from D-PGME, which then reacts with 6-APA to form ampicillin.[5] However, this synthesis is a kinetically controlled process, meaning the product can also be hydrolyzed by the same enzyme. Therefore, reaction conditions must be carefully optimized to maximize the synthesis-to-hydrolysis ratio (S/H).[7]
Logical Relationship: Key Components in Ampicillin Synthesis
References
- 1. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP3197863A1 - Salt of phenylglycine methyl ester - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Enantioselective Synthesis of Unnatural Amino Acids Using L-Phenylglycine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unnatural amino acids are crucial components in modern drug discovery and development, offering the ability to fine-tune the pharmacological properties of peptides and small molecules.[1] A key challenge in their synthesis is the precise control of stereochemistry. This document details a robust method for the enantioselective synthesis of α,α-disubstituted unnatural amino acids, employing L-phenylglycine methyl ester hydrochloride as a readily available and effective chiral auxiliary.
The strategy involves the formation of a Schiff base from L-phenylglycine methyl ester, followed by diastereoselective alkylation of the α-carbon. The chiral influence of the phenylglycine moiety directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the Schiff base and ester functionalities yields the desired enantiomerically enriched unnatural amino acid. This approach is particularly valuable for creating quaternary α-amino acids, which can impart unique conformational constraints and increased proteolytic stability to peptides.
Logical Workflow of the Synthesis
The overall synthetic strategy can be visualized as a three-stage process: activation of the chiral auxiliary, diastereoselective introduction of the side chain, and deprotection to yield the final product.
Caption: General workflow for the synthesis of unnatural amino acids.
Experimental Protocols
Protocol 1: Synthesis of N-(Diphenylmethylene)-L-phenylglycine Methyl Ester
This protocol describes the formation of the Schiff base, which activates the α-proton for deprotonation and subsequent alkylation.
Materials:
-
This compound
-
Benzophenone imine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), freshly distilled
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Suspend the starting material in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (TEA) (1.1 eq) to the suspension to neutralize the hydrochloride salt.
-
Add benzophenone imine (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude Schiff base.
-
Purify the product by silica gel chromatography if necessary.
Protocol 2: Diastereoselective Alkylation of N-(Diphenylmethylene)-L-phenylglycine Methyl Ester
This protocol details the crucial step where the new stereocenter is formed. The choice of base and reaction temperature is critical for achieving high diastereoselectivity. This procedure is adapted from a highly analogous system involving the alkylation of a chiral bislactim ether derived from phenylglycine.
Materials:
-
N-(Diphenylmethylene)-L-phenylglycine methyl ester
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide)
-
Dry ice/acetone bath
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
Procedure:
-
Dissolve N-(Diphenylmethylene)-L-phenylglycine methyl ester (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change is typically observed, indicating the formation of the enolate.
-
Stir the solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
-
Purify the product by silica gel chromatography.
Protocol 3: Hydrolysis of the Alkylated Schiff Base to Yield the Unnatural Amino Acid
This final step removes the chiral auxiliary and the methyl ester to provide the target unnatural amino acid.
Materials:
-
Alkylated N-(Diphenylmethylene)-L-phenylglycine methyl ester derivative
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 3 M or 6 M aqueous solution)
-
Diethyl ether
-
pH meter or pH paper
Procedure:
-
Dissolve the purified alkylated Schiff base in THF in a round-bottom flask.
-
Add an equal volume of aqueous hydrochloric acid (e.g., 3 M).
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The hydrolysis of both the imine and the ester will occur.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether to remove the benzophenone byproduct.
-
The aqueous layer contains the hydrochloride salt of the desired amino acid and the L-phenylglycine.
-
The target amino acid can be isolated and purified by techniques such as ion-exchange chromatography or crystallization. The pH of the aqueous solution may need to be adjusted to the isoelectric point of the target amino acid to facilitate precipitation.
Quantitative Data
The following table summarizes the expected yields and diastereoselectivities for the alkylation of a chiral phenylglycine-derived substrate with various alkyl halides. The data is based on a highly analogous system using a bislactim ether of (S)-phenylglycine, which serves as a strong predictor for the stereochemical outcome in the proposed synthesis.[2]
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Excess (% de) |
| 1 | CH₃I | α-Methyl-α-phenylglycine derivative | 85 | 85 |
| 2 | PhCH₂Br | α-Benzyl-α-phenylglycine derivative | 92 | >99 |
| 3 | H₂C=CHCH₂Br | α-Allyl-α-phenylglycine derivative | 95 | >99 |
| 4 | HC≡CCH₂Br | α-Propargyl-α-phenylglycine derivative | 91 | >99 |
| 5 | CH₃OCH₂Cl | α-Methoxymethyl-α-phenylglycine derivative | 88 | >99 |
| 6 | BrCH₂CO₂Et | Ethyl 2-(carboxy)-2-phenylglycinate derivative | 89 | >99 |
Mechanism of Diastereoselection
The high diastereoselectivity observed in the alkylation step is attributed to the steric hindrance imposed by the phenyl group of the chiral auxiliary. The deprotonation of the Schiff base generates a planar enolate. The bulky phenyl group on the stereogenic center effectively shields one face of the enolate, forcing the incoming alkyl halide to approach from the less hindered face. This facial bias results in the preferential formation of one diastereomer.
Caption: Steric hindrance directs the diastereoselective alkylation.
Conclusion
The use of this compound as a chiral auxiliary provides an efficient and practical method for the enantioselective synthesis of α,α-disubstituted unnatural amino acids. The methodology relies on a straightforward sequence of Schiff base formation, highly diastereoselective alkylation, and subsequent hydrolysis. The protocols and data presented herein offer a comprehensive guide for researchers in medicinal chemistry and drug development to access a wide range of structurally diverse and enantiomerically enriched amino acid building blocks.
References
Application Notes and Protocols for the Chiral Resolution of Amines using L-Phenylglycine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The stereochemistry of these amines is often critical to their biological activity and efficacy. Consequently, the preparation of enantiomerically pure amines is a crucial step in drug development and chemical synthesis. One of the most robust and widely employed methods for separating a racemic mixture of amines is through the formation of diastereomeric salts using a chiral resolving agent.
This document provides detailed application notes and protocols for the use of L-Phenylglycine methyl ester hydrochloride as a chiral resolving agent for primary and secondary amines. The principle of this method lies in the acid-base reaction between the racemic amine and the enantiomerically pure this compound. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility. This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired amine enantiomer can be recovered by treatment with a base.
This compound is a versatile chiral resolving agent due to its acidic nature (from the hydrochloride salt) and the presence of a chiral center. Its unique structure can facilitate the formation of well-defined crystalline salts with a variety of amines, making it a valuable tool in asymmetric synthesis and the preparation of enantiomerically pure compounds.[1]
Principle of Chiral Resolution
The chiral resolution process using this compound can be summarized in the following steps:
-
Diastereomeric Salt Formation: A racemic mixture of a chiral amine ((±)-Amine) is reacted with enantiomerically pure this compound in a suitable solvent. This acid-base reaction forms two diastereomeric salts: [(+)-Amine]•[L-Phenylglycine methyl ester]•HCl and [(-)-Amine]•[L-Phenylglycine methyl ester]•HCl.
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system and will crystallize out of the solution upon cooling or concentration.
-
Isolation of the Diastereomeric Salt: The crystallized, less soluble diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the this compound and liberate the free amine, which is now enantiomerically enriched or pure.
-
Recovery and Analysis: The liberated amine is then extracted and purified. The enantiomeric excess (e.e.) of the resolved amine is determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol outlines a general procedure for the reaction of a racemic amine with this compound and the subsequent isolation of one of the diastereomeric salts.
Materials:
-
Racemic amine
-
This compound (enantiomerically pure)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. Note: The optimal molar ratio of the resolving agent to the racemic amine should be determined empirically, but a common starting point is a 1:1 or 0.5:1 ratio.
-
Slowly add the warm solution of this compound to the stirred solution of the racemic amine.
-
If no precipitate forms immediately, allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt, if available, can be beneficial.
-
Once at room temperature, the flask can be placed in an ice bath or a refrigerator (4°C) for a period of 1 to 24 hours to maximize crystallization.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
References
Application Notes and Protocols: Protecting Group Strategies for L-Phenylglycine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylglycine and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, including antibiotics, anticoagulants, and anticancer agents. The strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure stereochemical integrity during multi-step syntheses. This document provides detailed application notes and protocols for the protection and deprotection of L-Phenylglycine methyl ester hydrochloride, focusing on three commonly employed amine-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Additionally, a protocol for the saponification of the methyl ester is provided.
Overview of Protecting Group Strategies
The selection of an appropriate protecting group strategy depends on the overall synthetic route, particularly the compatibility of the protecting groups with subsequent reaction conditions. This concept is known as an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.
Logical Flow of Protection and Deprotection
Caption: General workflow for N-protection and subsequent deprotection of L-Phenylglycine methyl ester.
Comparative Analysis of N-Protecting Groups
The choice of N-protecting group is critical and influences the overall synthetic strategy. The following table summarizes the key characteristics and typical reaction conditions for Boc, Cbz, and Fmoc protection of L-Phenylglycine methyl ester.
| Protecting Group | Reagent | Base | Solvent | Reaction Time (Typical) | Yield (Typical) | Purity (Typical) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or NaHCO₃ | Dichloromethane (DCM) or Dioxane/Water | 2 - 12 h | >95% | >98% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | THF/Water or Dichloromethane (DCM) | 2 - 20 h | ~90%[1] | >97% |
| Fmoc | Fmoc-OSu or Fmoc-Cl | DIPEA or NaHCO₃ | Dichloromethane (DCM) or Dioxane/Water | 1 - 4 h | ~92% | >97% |
Experimental Protocols
N-Protection of this compound
The following protocols detail the procedures for introducing the Boc, Cbz, and Fmoc protecting groups onto this compound.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with L-Phenylglycine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylglycine, a non-proteinogenic amino acid, is a valuable building block in peptide synthesis, offering unique structural properties to the resulting peptides. Its incorporation can induce specific secondary structures and enhance resistance to enzymatic degradation, making it a desirable component in the development of novel therapeutics.[1][2][3][4] However, the use of L-Phenylglycine and its derivatives, such as L-Phenylglycine methyl ester hydrochloride, in Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges. This document provides detailed application notes and protocols to guide researchers in the successful incorporation of this sterically hindered and racemization-prone amino acid into peptide chains.
The primary challenges associated with the use of L-Phenylglycine in SPPS are its steric bulk, which can impede coupling reactions, and the increased acidity of its α-proton, which makes it susceptible to racemization, particularly during Fmoc-SPPS.[5][6] Careful optimization of coupling conditions and the selection of appropriate reagents are therefore critical to achieving high purity and yield.
Challenges and Mitigation Strategies in SPPS with L-Phenylglycine
The successful incorporation of L-Phenylglycine requires addressing its inherent chemical properties that can complicate standard SPPS protocols. A summary of these challenges and recommended mitigation strategies is presented below.
| Challenge | Description | Mitigation Strategies |
| Steric Hindrance | The phenyl group directly attached to the α-carbon creates significant steric bulk, which can slow down and reduce the efficiency of the coupling reaction.[7] | - Use of potent coupling reagents: Employ highly active coupling reagents such as HATU, HCTU, or COMU. - Extended coupling times: Increase the duration of the coupling reaction to allow for complete acylation. - Double coupling: Perform the coupling step twice to ensure maximum incorporation of the amino acid.[1] - Elevated temperature: In some cases, performing the coupling at a slightly elevated temperature can improve efficiency, though this must be balanced against the risk of racemization. |
| Racemization | The α-proton of Phenylglycine is more acidic compared to many proteinogenic amino acids, making it prone to epimerization under the basic conditions of Fmoc deprotection or during the activation step of coupling.[5][6] | - Use of sterically hindered bases: For Fmoc deprotection, consider using a sterically hindered base like DBU in place of piperidine, often with shorter reaction times.[6] - Optimized coupling conditions: Use coupling reagents and additives that minimize racemization, such as Oxyma Pure. - Boc-SPPS: The Boc/Bzl strategy can be an alternative as it avoids the basic conditions of Fmoc removal, though it requires the use of strong acids for final cleavage.[1] |
| Difficult Sequences | Peptides containing multiple bulky or hydrophobic residues, including Phenylglycine, can lead to aggregation on the solid support, hindering reagent access and reducing synthetic efficiency.[8] | - Use of "difficult sequence" protocols: Employ solvents with better solvating properties like NMP or incorporate chaotropic salts. - Pseudoproline dipeptides: The introduction of pseudoproline dipeptides can disrupt secondary structure formation and improve solvation.[9] |
Experimental Protocols
The following protocols are generalized for the incorporation of this compound into a peptide sequence using Fmoc-based SPPS. It is crucial to note that optimization may be required for specific peptide sequences. This compound must be used as the free base for coupling. This can be achieved by pre-neutralization with a non-nucleophilic base like diisopropylethylamine (DIEA) or by in-situ neutralization during the coupling reaction.
Protocol 1: Manual Fmoc-SPPS Incorporating L-Phenylglycine
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for peptide amides or Wang resin for peptide acids) in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. L-Phenylglycine Coupling (Double Coupling Recommended):
-
Activation Mixture Preparation: In a separate tube, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) and an additive (e.g., Oxyma, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to neutralize the hydrochloride and activate the carboxylic acid.
-
First Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the second coupling.
-
Second Coupling (if necessary): Drain the coupling solution and repeat the coupling step with a freshly prepared activated L-Phenylglycine solution.
-
Washing: After complete coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
4. Peptide Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
SPPS Cycle for L-Phenylglycine Incorporation
Caption: Workflow for the incorporation of L-Phenylglycine in Fmoc-SPPS.
Decision Tree for L-Phenylglycine Coupling
Caption: Decision-making process for L-Phenylglycine coupling based on Kaiser test results.
Applications of Peptides Containing L-Phenylglycine
The incorporation of L-Phenylglycine into peptide sequences can impart valuable properties, leading to a range of applications in drug discovery and development.
-
Enhanced Proteolytic Stability: The unnatural structure of L-Phenylglycine can render peptides more resistant to degradation by proteases, prolonging their half-life in biological systems.[1]
-
Structural Constraints: The bulky phenyl group can restrict the conformational flexibility of the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation.
-
Antibacterial Agents: Phenylglycine and its hydroxylated derivatives are key components of many naturally occurring glycopeptide antibiotics, such as vancomycin and teicoplanin.[4][10] Synthesizing analogs of these compounds with modified Phenylglycine residues is an active area of research for combating antibiotic resistance.
-
Modulation of Protein-Protein Interactions: Peptides containing L-Phenylglycine can be designed to mimic or disrupt specific protein-protein interactions, a strategy employed in the development of therapeutics for various diseases.
Conclusion
The solid-phase synthesis of peptides containing this compound is a challenging yet rewarding endeavor. By understanding the inherent difficulties of steric hindrance and racemization, and by implementing the optimized protocols and mitigation strategies outlined in these application notes, researchers can successfully incorporate this valuable non-proteinogenic amino acid into their peptide sequences. The resulting peptides, with their enhanced stability and unique structural features, hold significant promise for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scienmag.com [scienmag.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diastereoselective Reactions Involving L-Phenylglycine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of L-Phenylglycine methyl ester hydrochloride as a chiral auxiliary in key diastereoselective reactions. The protocols outlined below are intended to serve as a practical guide for the synthesis of enantiomerically enriched compounds, which are crucial in the development of novel therapeutics.
Introduction
This compound is a versatile and readily available chiral building block extensively used in asymmetric synthesis. Its phenyl group provides the necessary steric hindrance to effectively control the stereochemical outcome of reactions at a prochiral center. This document focuses on its application in three widely used transformations: the Strecker synthesis of α-amino acids, the Ugi multicomponent reaction for the synthesis of peptide-like structures, and the Staudinger synthesis of β-lactams.
Diastereoselective Strecker Synthesis of α-Amino Nitriles
The Strecker synthesis is a classic method for the preparation of α-amino acids. The use of a chiral amine, such as L-phenylglycine methyl ester, allows for the diastereoselective addition of cyanide to an imine, leading to the formation of an enantioenriched α-amino nitrile. A notable advancement in this area is the use of a crystallization-induced asymmetric transformation (CIAT), where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and resulting in high diastereomeric excess.[1]
Quantitative Data Summary
The following table summarizes the results of a diastereoselective Strecker reaction using (R)-phenylglycine amide, a close analog of L-phenylglycine methyl ester, which demonstrates the effectiveness of this chiral auxiliary in a crystallization-induced asymmetric transformation.
| Entry | Aldehyde/Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Pivaldehyde | MeOH | rt | 16 | 80 | 65:35 |
| 2 | Pivaldehyde | H₂O/MeOH (1:1) | rt | 16 | 69 | 81:19 |
| 3 | Pivaldehyde | H₂O | 50 | 24 | - | 95:5 |
| 4 | Pivaldehyde | H₂O | 70 | 24 | 93 | >99:1 |
| 5 | 3,4-Dimethoxyphenylacetone | MeOH/H₂O (6:1) | rt | 96 | 76 | >99:1 |
Experimental Protocol: Diastereoselective Strecker Synthesis
This protocol is adapted from a procedure using (R)-phenylglycine amide and can be modified for this compound.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., pivaldehyde)
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
To a solution of this compound (1.0 eq) and the carbonyl compound (1.0 eq) in the desired solvent (e.g., water), add a solution of sodium cyanide (1.05 eq) in water.
-
Add acetic acid (1.05 eq) to the reaction mixture.
-
Stir the mixture at the desired temperature (e.g., 70 °C) for the specified time (e.g., 24 hours).
-
The desired α-amino nitrile diastereomer will precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Reaction Workflow
References
Application Notes: L-Phenylglycine Methyl Ester Hydrochloride in the Synthesis of Pharmaceutical Intermediates
Introduction
L-Phenylglycine methyl ester hydrochloride is a crucial chiral building block in the pharmaceutical industry, primarily utilized for the asymmetric synthesis of a variety of bioactive molecules.[1] Its hydrochloride salt form offers excellent solubility and stability, making it an ideal intermediate for producing enantiomerically pure compounds.[1] The presence of the phenyl group can enhance the biological activity of the final pharmaceutical product.[1] This document outlines the key applications and detailed protocols for the use of this compound in the synthesis of important pharmaceutical intermediates, with a focus on β-lactam antibiotics.
Core Applications
The primary applications of this compound in pharmaceutical synthesis include:
-
Synthesis of β-Lactam Antibiotics: It serves as a key side-chain precursor in the enzymatic and chemical synthesis of semi-synthetic penicillins and cephalosporins, such as ampicillin and cefaclor.[2][3]
-
Peptide Synthesis: It is incorporated into peptide chains to create complex peptides with specific biological activities, which is vital in drug discovery.[1][4]
-
Chiral Catalysts and Auxiliaries: Researchers utilize this compound in the development of chiral catalysts and as a building block for other amino acid derivatives.[1]
-
Asymmetric Synthesis: Its defined stereochemistry is instrumental in establishing chiral centers in complex target molecules.[1][4]
Enzymatic Synthesis of β-Lactam Antibiotics
The enzymatic synthesis of β-lactam antibiotics is favored over chemical methods due to milder reaction conditions, stereospecificity, and being more environmentally friendly.[2] Penicillin G acylase (PGA) is a commonly used enzyme that catalyzes the acylation of a β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxymethyl-3-chlorocephalosporanic acid (7-ACCA), with an activated acyl donor like D-phenylglycine methyl ester (D-PGME).[2][3][5]
Synthesis of Ampicillin
In the synthesis of ampicillin, D-PGME provides the acyl side chain that is coupled to the 6-APA nucleus.[2] The reaction is typically carried out in an aqueous buffer system. The enzyme first reacts with D-PGME to form an acyl-enzyme intermediate, which then reacts with 6-APA to produce ampicillin.[2] A competing reaction is the hydrolysis of the acyl-enzyme intermediate, which yields phenylglycine and methanol.[2]
Experimental Protocols
Protocol 1: One-Pot, Two-Step Enzymatic Synthesis of Ampicillin
This protocol is adapted from a study utilizing an α-amino ester hydrolase and penicillin G acylase cascade.[6]
Materials:
-
Penicillin G (penG)
-
Immobilized Penicillin G Acylase (iPGA)
-
D-Phenylglycine methyl ester (D-PGME)
-
Phosphate buffer (100 mM, pH 7.0)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Xanthomonas campestris pv. campestris (AEH source)
Procedure:
-
To a round bottom flask, add 7.5 mL of 40 mM Penicillin G in 100 mM phosphate buffer (pH 7.0).
-
Add immobilized Penicillin G Acylase (iPGA).
-
Stir the reaction at room temperature (22–25 °C) using a magnetic stir plate.
-
Monitor the reaction progress by HPLC until near completion of Penicillin G hydrolysis to 6-APA.
-
Once the hydrolysis is complete, add 7.5 mL of 120 mM D-PGME to the reaction mixture.
-
Adjust the pH of the solution to 7.0 using NaOH.
-
Add the α-amino ester hydrolase source (X. campestris).
-
Continue to stir and monitor the formation of ampicillin via HPLC.
Table 1: Quantitative Data for Ampicillin Synthesis
| Parameter | One-Pot, One-Step[6] | One-Pot, Two-Step[6] | Kinetically Controlled[2] |
| Enzyme(s) | α-amino ester hydrolase & Penicillin G Acylase | α-amino ester hydrolase & Penicillin G Acylase | Immobilized Penicillin G Acylase |
| Substrates | Penicillin G, D-PGME | Penicillin G, D-PGME | 6-APA, D-PGME |
| pH | ~7.0 | ~7.0 | 6.5 |
| Temperature | 22-25°C | 22-25°C | 35°C |
| Molar Ratio (Acyl Donor:Nucleus) | Not specified | Not specified | 3:1 (PGME:6-APA) |
| Max. Conversion/Yield | 39% Conversion | 47% Conversion | High selectivity reported |
Synthesis of Cefaclor
The synthesis of the cephalosporin antibiotic, cefaclor, follows a similar enzymatic pathway. Here, 7-amino-3-chloro-cephalosporanic acid (7-ACCA) is used as the β-lactam nucleus, which is acylated by D-phenylglycine methyl ester in the presence of an enzyme like penicillin acylase.[3][7]
Protocol 2: Enzymatic Synthesis of Cefaclor
This protocol is based on patent literature describing the synthesis of cefaclor.[3]
Materials:
-
7-amino-3-chloro-cephalosporanic acid (7-ACCA)
-
D-phenylglycine methyl ester hydrochloride
-
Penicillin acylase (2000U)
-
Pure water
-
6 mol/L Ammonia water
-
Cefaclor seed crystals (purity > 90%)
Procedure:
-
Dissolve 30g (128 mmol) of 7-ACCA in 200 ml of pure water, adjusting the pH to 7.8-8.1 with 6 mol/L ammonia water.
-
Add 2000U of penicillin acylase to the solution.
-
Prepare a solution of D-phenylglycine methyl ester hydrochloride by dissolving 28.4g (141 mmol) in 60 ml of pure water.
-
Add the D-phenylglycine methyl ester hydrochloride solution to the reaction mixture at a constant rate over 10 minutes.
-
Five minutes after the start of the reaction, and before cefaclor begins to precipitate, add cefaclor seed crystals (0.2% w/v).
-
Maintain the reaction pH at 6.4 and the temperature at 15°C.
-
Monitor the reaction for the formation of cefaclor.
Table 2: Quantitative Data for Cefaclor Synthesis
| Parameter | Value[3] |
| Enzyme | Penicillin Acylase |
| Substrates | 7-ACCA, D-phenylglycine methyl ester hydrochloride |
| pH | 6.4 |
| Temperature | 15°C |
| 7-ACCA Conversion Rate | 99.2% (in a similar protocol at pH 6, 9°C) |
Synthesis of Dane Salt Intermediates
Dane salts, such as D-(-)-α-Phenylglycine Dane potassium salt, are crucial intermediates for the synthesis of semi-synthetic penicillins like ampicillin.[8][9] They are formed by the reaction of phenylglycine with an acetoacetic ester in the presence of a base.[8]
Protocol 3: Preparation of Amino Acid Dane Salt
This protocol is a general method described in the patent literature.[8]
Materials:
-
Phenylglycine
-
Aromatic or alicyclic hydrocarbon solvent (e.g., benzene, hexane)
-
C1-C4 Alcohol (e.g., methanol, ethanol)
-
Base (e.g., potassium hydroxide, sodium methoxide)
-
Acetylacetic ester (e.g., methyl acetoacetate)
Procedure:
-
Dissolve phenylglycine in a mixed solvent of an aromatic/alicyclic hydrocarbon and an alcohol (ratio of 10:1 to 5:1 V/V). The total solvent volume should be 5-10 times the weight of the phenylglycine.
-
Add an equimolar amount of base relative to the phenylglycine.
-
Heat the mixture to 60-90°C and add 1.15 molar equivalents of acetylacetic ester dropwise.
-
Reflux the reaction mixture for 1-3 hours.
-
After the reaction, remove the solvent and crystallize the product from a suitable solvent like isopropanol to obtain the Dane salt.
Visualizations
Below are diagrams illustrating the key synthetic pathways and workflows involving this compound.
Caption: General workflow for enzymatic synthesis of β-lactam antibiotics.
Caption: Key steps in the enzymatic synthesis of ampicillin.
Caption: Enzymatic pathway for the synthesis of cefaclor.
Caption: General scheme for the synthesis of Dane salts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. CN103757085B - Cefaclor and synthetic method thereof - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8071330B2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]
- 8. CN101665443A - Method for preparing amino acid dane salt - Google Patents [patents.google.com]
- 9. D(-)Alpha-Phenylglycine Ethyl Potassium Dane salt [zeshuobiotec.com]
Application Notes and Protocols: Kinetic Resolution of Racemic Phenylglycine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a chiral molecule is often exclusive to a single enantiomer. Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer.[1] While L-Phenylglycine methyl ester hydrochloride is a valuable chiral building block and is utilized in classical resolutions through diastereomeric salt formation, its direct application as a resolving agent in kinetic resolution is not extensively documented.
This document focuses on the kinetic resolution of racemic phenylglycine methyl ester, a critical intermediate in the synthesis of various pharmaceuticals. A particularly effective method for this transformation is through enzyme-catalyzed reactions, which are renowned for their high enantioselectivity and mild reaction conditions. Specifically, lipase-catalyzed enantioselective ammonolysis or hydrolysis of racemic phenylglycine methyl ester offers a robust route to obtaining optically pure phenylglycine derivatives.[2][3]
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution of racemic phenylglycine methyl ester involves the selective transformation of one enantiomer into a new product, leaving the unreacted enantiomer in high enantiomeric excess. For instance, a lipase can selectively catalyze the ammonolysis of the D-enantiomer of phenylglycine methyl ester to D-phenylglycine amide, while the L-enantiomer remains largely unreacted. The resulting mixture, consisting of the L-ester and the D-amide, can then be readily separated due to their different chemical properties.
Caption: Principle of Lipase-Catalyzed Kinetic Resolution.
Data Presentation
The following tables summarize quantitative data from various studies on the kinetic resolution of racemic phenylglycine methyl ester.
Table 1: Lipase-Catalyzed Enantioselective Ammonolysis of Racemic Phenylglycine Methyl Ester
| Enzyme | Acyl Acceptor | Solvent | Temperature (°C) | Conversion (%) | Product e.e. (%) | Reference |
| Novozym 435 | Ammonia | tert-Butyl alcohol | 40 | 46 | 78 (D-amide) | [4] |
| Novozym 435 | Ammonia | tert-Butyl alcohol | -20 | - | >95 (D-amide) | [4] |
| Novozym 435 | Ammonium Carbamate | tert-Butyl alcohol | 30-40 | - | High | [5] |
Table 2: Dynamic Kinetic Resolution of Racemic Phenylglycine Methyl Ester via Ammonolysis
| Enzyme | Racemization Catalyst | Solvent | Temperature (°C) | Conversion (%) | Product e.e. (%) | Reference |
| Novozym 435 | Pyridoxal | tert-Butyl alcohol | -20 | 85 | 88 (D-amide) | [4] |
| Lipase | Benzaldehyde (1 mM) | Organic | 20 | 80 | 95 | [6] |
| Lipase | Chloropyridoxal (0.6 mM) | Organic | 20 | 80 | 95 | [6] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Phenylglycine Methyl Ester via Ammonolysis
This protocol describes a general procedure for the kinetic resolution of racemic phenylglycine methyl ester using an immobilized lipase.
Materials:
-
Racemic phenylglycine methyl ester
-
Immobilized lipase (e.g., Novozym 435, from Candida antarctica)
-
Ammonium carbamate
-
Anhydrous tert-butanol
-
Standard laboratory glassware (round-bottom flask, etc.)
-
Magnetic stirrer and temperature-controlled bath
-
Equipment for monitoring the reaction (e.g., Chiral HPLC)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic phenylglycine methyl ester (1.0 equiv).
-
Add anhydrous tert-butanol to dissolve the substrate.
-
Add ammonium carbamate (e.g., 80 mM optimal concentration) as the acyl acceptor and ammonia source.[5]
-
Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).[5]
-
Monitor the progress of the reaction by taking aliquots at regular intervals. Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the remaining starting material and the formed amide.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
The product (phenylglycine amide) and the unreacted starting material (phenylglycine methyl ester) can be separated by standard techniques such as column chromatography or acid-base extraction.
Protocol 2: Dynamic Kinetic Resolution (DKR)
This protocol enhances the yield of the desired enantiomer by incorporating an in-situ racemization of the starting material.
Materials:
-
All materials from Protocol 1
-
Racemization catalyst (e.g., benzaldehyde or a pyridoxal derivative)[6]
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Add a catalytic amount of the racemization catalyst (e.g., 1 mM benzaldehyde) to the reaction mixture.[6]
-
Stir the reaction at the optimized temperature for the combined enzymatic resolution and racemization (e.g., 20°C).[6]
-
Monitor the reaction progress by chiral HPLC. In a successful DKR, the conversion can exceed 50% while maintaining high enantiomeric excess of the product.
-
The reaction is allowed to proceed to a high conversion (e.g., >80%).[6]
-
Work-up and purification follow the same principles as in Protocol 1.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the kinetic resolution of racemic phenylglycine methyl ester.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-catalysed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cleavage and Recovery of L-Phenylglycine Methyl Ester Hydrochloride Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylglycine methyl ester is a valuable chiral auxiliary utilized in asymmetric synthesis to control the stereochemical outcome of reactions.[1][2] Its effective use in a cost-efficient manner, particularly in large-scale drug development, necessitates a robust protocol for its cleavage from the synthesized molecule and subsequent recovery for reuse.[3][4] These application notes provide detailed protocols for the hydrolytic cleavage of the N-acyl bond and the recovery of the auxiliary as its hydrochloride salt, a stable and highly soluble form ideal for recycling.[5]
Core Principles
The process hinges on two key stages:
-
Cleavage: The covalent bond (typically an amide bond) between the chiral auxiliary and the synthesized molecule is selectively broken. This is most commonly achieved through acidic or basic hydrolysis, which targets the ester and amide functionalities.
-
Recovery: Following cleavage, the liberated L-Phenylglycine methyl ester is separated from the target molecule and reaction byproducts. By adjusting the pH of the aqueous phase, the auxiliary is converted into its hydrochloride salt, which can then be isolated via crystallization.[6]
Experimental Data
The efficiency of the cleavage and recovery process is critical. The following tables summarize representative quantitative data derived from analogous procedures in the literature.
Table 1: Representative Yields for Hydrolytic Cleavage (Note: Data is based on the hydrolysis of N-acyl amino acid derivatives to liberate the amino acid ester.)
| Substrate | Cleavage Conditions | Reaction Time | Yield of Amino Acid Ester | Reference |
| (S)-3-Methyl-3-phenylpyrazine | Mild Acid Hydrolysis | 3 days | 89% | [7] |
| (S)-3-Allyl-3-phenylpyrazine | Mild Acid Hydrolysis | 7 days | 84% | [7] |
| (S)-3-Propargyl-3-phenylpyrazine | Mild Acid Hydrolysis | 14 days | 80% | [7] |
| (S)-3-Methoxymethyl-3-phenylpyrazine | Mild Acid Hydrolysis | 2 days | 79% | [7] |
Table 2: Representative Yield for Auxiliary Recovery (Note: Data is based on the recovery of a structurally similar resolving agent.)
| Auxiliary Recovered | Recovery Method | Yield | Reference |
| N-acetyl-D-phenylglycine | Acidification (pH 2 with HCl) and cooling | 71.1% | [6] |
Experimental Workflows & Protocols
The following diagrams and protocols outline the general workflow for cleavage and recovery.
Overall Workflow
Caption: Workflow for cleavage, separation, and recovery.
Protocol 1: Acidic Cleavage of the N-Acyl Bond
This protocol describes the cleavage of the amide bond linking the chiral auxiliary to the desired molecule using strong acidic conditions.
Materials:
-
N-Acyl-L-Phenylglycine methyl ester substrate
-
6M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Suspend the N-acyl-L-Phenylglycine methyl ester substrate in 6M HCl in a round-bottom flask. A typical ratio is 1g of substrate per 10-20 mL of acid.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the target molecule with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers. The aqueous layer now contains the L-Phenylglycine methyl ester hydrochloride. Retain this aqueous layer for Protocol 2.
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the crude target molecule for further purification.
Protocol 2: Recovery of this compound
This protocol details the isolation of the auxiliary from the aqueous layer obtained in Protocol 1.
Materials:
-
Aqueous layer from Protocol 1
-
Concentrated Hydrochloric Acid (HCl, optional)
-
Methanol (for washing)
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum oven or desiccator
Procedure:
-
Take the aqueous layer retained from Protocol 1, which contains the L-Phenylglycine methyl ester as its hydrochloride salt.
-
If the initial hydrolysis was not performed with HCl, acidify the solution to pH 1-2 with concentrated HCl.
-
Reduce the volume of the aqueous solution by approximately 50-75% using a rotary evaporator. This will concentrate the salt and promote crystallization.
-
Cool the concentrated solution in an ice bath for 1-2 hours to maximize the precipitation of the hydrochloride salt.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small volume of ice-cold methanol to remove any remaining impurities.[8]
-
Dry the white crystalline product under vacuum at 50-60°C for 2-4 hours to obtain pure this compound.[8][9] The purity can be verified by NMR and melting point analysis.
Logical Relationships in Separation
The success of the separation relies on the differential solubility of the target molecule and the auxiliary at various pH levels.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. scispace.com [scispace.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. bkcs.kchem.org [bkcs.kchem.org]
- 8. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 9. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]
Application Notes and Protocols for L-Phenylglycine Methyl Ester Hydrochloride in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylglycine methyl ester hydrochloride is a valuable chiral building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its utility is significantly enhanced when employed in multicomponent reactions (MCRs), which allow for the rapid and efficient generation of diverse molecular scaffolds from three or more starting materials in a single synthetic operation. This document provides detailed application notes and experimental protocols for the use of this compound in two of the most prominent isocyanide-based MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). These reactions are instrumental in the synthesis of peptidomimetics and other biologically active compounds.
Applications in Drug Discovery and Development
The incorporation of the L-phenylglycine moiety into molecules through MCRs offers several advantages in drug discovery:
-
Access to Novel Chemical Space: MCRs enable the creation of large and diverse libraries of compounds from readily available starting materials, facilitating the exploration of new pharmacophores.
-
Synthesis of Peptidomimetics: The Ugi reaction, in particular, is a powerful tool for synthesizing α-acylamino amides, which are key structural motifs in peptidomimetics. These compounds can mimic or inhibit protein-protein interactions and are often more stable to enzymatic degradation than natural peptides.
-
Stereochemical Control: As a chiral amine component, this compound can induce diastereoselectivity in the MCR products, which is crucial for the development of stereochemically pure drug candidates.
-
Efficiency and Atom Economy: MCRs are inherently efficient, minimizing the number of synthetic steps and purification procedures, which is advantageous in the early stages of drug development.
Key Multicomponent Reactions
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide. When this compound is used as the amine component, it leads to the formation of peptidomimetic structures with a defined stereocenter.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction involves the combination of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. While the amine is not a direct component, derivatives of L-phenylglycine can be utilized as the carboxylic acid component, or the products can be further modified to incorporate amino functionalities.
Data Presentation
The following table summarizes representative quantitative data for a Joullié-Ugi multicomponent reaction, a related process that highlights the potential yields and conditions applicable to reactions involving phenylglycine derivatives.
| Entry | Carboxylic Acid Component | Isocyanide Component | Solvent | Time (h) | Yield (%) |
| 1 | Boc-L-α-phenylglycine | Benzyl isocyanide | DCM | 30 | 75 |
| 2 | Boc-L-α-phenylglycine | Cyclohexyl isocyanide | DCM | 30 | 72 |
| 3 | Boc-L-alanine | Benzyl isocyanide | DCM | 30 | 80 |
| 4 | Boc-L-alanine | Cyclohexyl isocyanide | DCM | 30 | 78 |
| 5 | Boc-L-α-phenylglycine | Benzyl isocyanide | MeOH | 30 | 65 |
Data is illustrative and based on reported Joullié-Ugi reactions.[1]
Experimental Protocols
Protocol 1: General Procedure for the Ugi Four-Component Reaction
This protocol describes a general method for the synthesis of a peptidomimetic using this compound as the amine component.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic Acid (e.g., Acetic Acid)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Methanol (anhydrous)
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Neutralization of the Amine: In a round-bottom flask, suspend this compound (1.0 mmol) in anhydrous methanol (5 mL). To this suspension, add triethylamine (1.1 mmol) and stir at room temperature for 20 minutes to neutralize the hydrochloride salt.
-
Reaction Setup: To the resulting solution of the free amine, add the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol). Stir the mixture at room temperature for 15 minutes.
-
Addition of Isocyanide: Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.
Protocol 2: Solid-Phase Synthesis of Piperazinones via a Disrupted Ugi Condensation
This protocol outlines a method for the solid-phase synthesis of piperazinones, a class of constrained peptidomimetics, using an amino acid linked to a solid support. This approach can be adapted for L-phenylglycine derivatives.[2][3]
Materials:
-
FMP (4-(4-formyl-3-methoxyphenoxy)ethyl) resin
-
Amino acid ester (e.g., L-Phenylalanine methyl ester)
-
Sodium cyanoborohydride
-
Aziridine aldehyde dimer
-
Isocyanide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Loading: Swell the FMP resin in a 1:1 mixture of DCM and DMF. Add the amino acid ester and sodium cyanoborohydride to effect reductive amination, linking the amino acid to the resin. Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Disrupted Ugi Reaction: Swell the resin-bound amino acid in DCM. Add the aziridine aldehyde dimer and the isocyanide. Allow the reaction to proceed at room temperature for 24 hours. Wash the resin to remove excess reagents.
-
Nucleophilic Ring Opening: The resulting N-acyl aziridine intermediate on the resin can be reacted with a variety of nucleophiles (e.g., thiols, amines) to introduce further diversity.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) to release the piperazinone product. Concentrate the filtrate and purify the crude product by preparative HPLC.
Visualizations
Caption: Experimental workflow for a typical Ugi four-component reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with L-Phenylglycine Methyl Ester Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing coupling reaction yields with L-Phenylglycine methyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in coupling reactions involving this compound often stem from a few critical factors:
-
Incomplete Neutralization: this compound is a salt. The protonated amine is not nucleophilic and cannot participate in the coupling reaction. Failure to add a sufficient amount of a suitable base to neutralize the hydrochloride and liberate the free amine is a primary cause of low to no product formation.
-
Suboptimal Coupling Reagent: The choice of coupling reagent is crucial, especially given the steric hindrance from the phenyl group. Less reactive coupling agents may not be efficient enough to promote the reaction effectively.
-
Steric Hindrance: The bulky phenyl group on the alpha-carbon can physically hinder the approach of the activated carboxylic acid, slowing down the reaction rate and leading to incomplete conversion.
-
Racemization: Phenylglycine derivatives are susceptible to racemization (epimerization) at the alpha-carbon, especially under basic conditions. This can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer.[1][2]
-
Inadequate Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction outcome. Non-optimal conditions can lead to incomplete reactions or the formation of side products.
Q2: How much base should I use to neutralize this compound?
It is essential to use at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt. However, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete neutralization. Many coupling protocols, especially those using uronium-based reagents like HATU or HBTU, require additional base (2-4 equivalents in total) to facilitate the coupling reaction itself.[3]
Q3: What is the best type of base to use?
Tertiary amines that are non-nucleophilic and sterically hindered are generally preferred to minimize side reactions. Common choices include:
-
N,N-Diisopropylethylamine (DIPEA): Widely used, but can sometimes promote racemization with sensitive amino acids.[2]
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, which can be advantageous in reducing racemization.
-
2,4,6-Trimethylpyridine (TMP) or Collidine: These sterically hindered bases have been shown to be effective in minimizing racemization, particularly when used with highly reactive coupling reagents like COMU.[1][2]
Q4: Can racemization be a problem with this compound, and how can I minimize it?
Yes, racemization is a significant concern with phenylglycine derivatives due to the acidic nature of the alpha-proton.[1] To minimize racemization:
-
Choice of Coupling Reagent and Additives: Use coupling reagents known for low racemization potential. For example, uronium-based reagents like HATU are often preferred over HBTU. The inclusion of additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Hydroxybenzotriazole (HOBt) can suppress racemization.[4][5]
-
Base Selection: Employ weaker or more sterically hindered bases such as NMM or TMP instead of DIPEA.[2][6]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of enolization that leads to racemization.
-
Pre-activation Time: Minimize the time the carboxylic acid is "pre-activated" with the coupling reagent before the amine component is added.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete neutralization of the hydrochloride salt. | Ensure at least 1.1-1.5 equivalents of a non-nucleophilic base (e.g., NMM, DIPEA) are added to the this compound before adding the activated carboxylic acid. |
| Inefficient coupling reagent. | Switch to a more potent coupling reagent such as HATU, HCTU, or COMU, which are more effective for sterically hindered amino acids.[5] | |
| Insufficient reaction time or temperature. | Increase the reaction time (e.g., from 2 hours to overnight) and monitor progress by TLC or LC-MS. A slight increase in temperature may be beneficial, but be cautious of increased racemization. | |
| Presence of Multiple Products (Diastereomers) | Racemization of the L-Phenylglycine methyl ester. | Perform the coupling at 0°C. Use a sterically hindered base like 2,4,6-trimethylpyridine (TMP) instead of DIPEA.[2] |
| Use a coupling reagent/additive combination known to suppress racemization, such as COMU/TMP or DEPBT/TMP.[2] | ||
| Unreacted Starting Material (Carboxylic Acid) | Steric hindrance slowing the reaction. | Use a more reactive coupling reagent like HATU.[3][7] Consider a double coupling, where a second charge of the activated acid and coupling reagents are added to the reaction mixture after the initial coupling time. |
| Poor solubility of reagents. | Ensure all reactants are fully dissolved. Consider switching to a more suitable solvent like DMF or NMP. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Typical Yield Range (%) | Racemization Potential | Key Advantages |
| HATU | 95 - 99 | Low | Highly efficient for hindered couplings; rapid reaction times.[3] |
| HBTU | 90 - 98 | Low to Moderate | A reliable and widely used reagent, though slightly less reactive than HATU.[3] |
| COMU | >95 | Very Low (with TMP) | Excellent performance in suppressing racemization.[2] |
| DEPBT | >95 | Very Low (with TMP) | Effective at minimizing racemization.[2] |
| EDC/HOBt | 70 - 90 | Moderate | Cost-effective, but may require longer reaction times and can be less efficient for hindered couplings. |
Table 2: Influence of Base on Racemization of Phenylglycine Derivatives
| Coupling Reagent | Base | Correct Diastereomer (%) |
| HATU | DIPEA | 71 |
| HBTU | DIPEA | 68 |
| PyBOP | DIPEA | 65 |
| COMU | DIPEA | 92 |
| DEPBT | TMP | >98 |
| COMU | TMP | >98 |
Data adapted from a study on Fmoc-protected phenylglycine derivatives, which serves as a model for the behavior of L-Phenylglycine methyl ester in coupling reactions.[2]
Experimental Protocols
Protocol 1: General Solution-Phase Peptide Coupling using HATU
This protocol describes a general method for coupling an N-protected amino acid to this compound.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA or NMM (1.1 equivalents) and stir for 10-15 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF. Add DIPEA or NMM (2.0 equivalents) and stir at room temperature for 5-10 minutes (pre-activation).
-
Coupling Reaction: Add the activated carboxylic acid solution to the neutralized L-Phenylglycine methyl ester solution. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: EDC/NHS Coupling in Aqueous Media
This protocol is suitable for water-soluble substrates.
Materials:
-
Carboxylic acid
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Prepare Solutions: Dissolve the carboxylic acid in Activation Buffer. Dissolve this compound in Coupling Buffer.
-
Activation: To the carboxylic acid solution, add EDC (1.2 equivalents) and NHS (1.2 equivalents). Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Coupling: Add the activated carboxylic acid solution to the this compound solution. The pH of the final mixture should be between 7.2 and 8.0. Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.
-
Purification: Purify the product using appropriate chromatographic techniques (e.g., reverse-phase HPLC).
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield coupling reactions.
Caption: Step-by-step experimental workflow for peptide coupling.
References
Technical Support Center: L-Phenylglycine Methyl Ester Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Phenylglycine methyl ester hydrochloride. The information is designed to help identify and resolve common side reactions and byproduct formation during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the hydrochloride salt of the methyl ester of L-phenylglycine. It is a crucial chiral intermediate in the synthesis of various pharmaceuticals, particularly semi-synthetic β-lactam antibiotics like ampicillin and cephalexin. Its chirality is vital for the biological activity of the final drug molecules.
Q2: What are the most common methods for synthesizing this compound?
A2: The most prevalent laboratory and industrial synthesis method is the esterification of L-phenylglycine with methanol. This reaction is typically catalyzed by an acid source, most commonly thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[1] Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The two most significant side reactions are racemization of the chiral center and the formation of 2,5-diketopiperazine. The presence of impurities can also lead to a yellowish or grayish discoloration of the final product.
Troubleshooting Guides
Problem 1: Loss of Optical Purity (Racemization)
Symptoms:
-
The specific rotation of the final product is lower than the expected value.
-
Chiral HPLC analysis shows the presence of the D-enantiomer.
Root Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Elevated Reaction Temperature | Higher temperatures can provide the activation energy needed to epimerize the chiral center at the α-carbon, which is acidic. | Maintain a controlled reaction temperature. For the thionyl chloride method, the addition of thionyl chloride to methanol should be done at low temperatures (0-15°C), and the subsequent reflux should not exceed 65°C.[2][3] |
| Prolonged Reaction Time | Extended exposure to acidic conditions, especially at higher temperatures, can increase the extent of racemization. | Monitor the reaction progress using TLC or HPLC and work up the reaction as soon as the starting material is consumed. Typical reflux times are between 0.5 and 2.5 hours.[2][3] |
| Presence of a Strong Base | While the esterification is acid-catalyzed, any subsequent steps involving strong bases can lead to racemization. | If the hydrochloride salt needs to be neutralized, use a mild base and maintain low temperatures. For downstream applications like peptide coupling, the choice of base is critical. Sterically hindered bases like 2,4,6-collidine or TMP are preferred over DIPEA.[4][5] |
Problem 2: Formation of 2,5-Diketopiperazine (DKP) Byproduct
Symptoms:
-
Presence of an unexpected, often less polar, byproduct in TLC or HPLC analysis.
-
Lower than expected yield of the desired product.
-
Mass spectrometry data may show a peak corresponding to the dimer of phenylglycine minus two molecules of methanol.
Root Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Intramolecular Cyclization | Two molecules of the newly formed L-phenylglycine methyl ester can react with each other, especially under neutral or slightly basic conditions, to form a stable six-membered ring, the 2,5-diketopiperazine. | Maintain acidic conditions throughout the reaction and work-up to keep the amine protonated and non-nucleophilic. The product is isolated as the hydrochloride salt to ensure stability during storage. |
| High Concentration of the Ester | Higher concentrations of the amino acid ester can favor the bimolecular cyclization reaction. | While not always practical, conducting the reaction at a lower concentration may help to minimize DKP formation. |
| Elevated Temperatures During Work-up or Storage | Heating the free ester form can promote DKP formation. For instance, heating aspartame (L-aspartyl-L-phenylalanine methyl ester) in DMSO at 80°C leads to an 88% yield of the corresponding diketopiperazine.[6] | Avoid excessive heating during the removal of the solvent. Store the isolated this compound in a cool, dry place. |
Quantitative Data on Side Reactions
While specific quantitative data for the esterification of L-phenylglycine is not extensively published, data from related processes, such as peptide synthesis, can provide valuable insights into the factors influencing side reactions.
Table 1: Influence of Coupling Reagents and Bases on Racemization of Phenylglycine Derivatives in Peptide Synthesis [4][5]
| Coupling Reagent | Base | Percentage of Correct Diastereomer (%) |
| HBTU | DIPEA | 71 |
| HATU | DIPEA | >75 |
| PyBOP | DIPEA | 68 |
| COMU | DIPEA | 92 |
| DEPBT | TMP | >98 |
| COMU | TMP | >98 |
This data illustrates that the choice of coupling reagent and, particularly, the base has a significant impact on preserving the stereochemical integrity of phenylglycine derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from established industrial methods.[2][3]
Materials:
-
L-Phenylglycine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, suspend L-phenylglycine in anhydrous methanol (e.g., 70g in 300mL).
-
Cool the suspension in an ice bath to 0-5°C.
-
Slowly add thionyl chloride (e.g., 60mL) dropwise to the stirred suspension, ensuring the temperature does not exceed 15°C. The addition is exothermic.
-
After the addition is complete, heat the mixture to reflux (approximately 60-65°C) and maintain for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then further cool to 0-5°C to crystallize the product.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
Dry the product under vacuum at 50-60°C to yield this compound as a white crystalline solid.
Visualizing Reaction Pathways
To better understand the potential for side reactions, the following diagrams illustrate the main reaction and a key side reaction pathway.
Caption: Main synthetic pathway for this compound.
Caption: Formation of 2,5-diketopiperazine from the amino acid ester.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 3. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Synthesis with L-Phenylglycine Methyl Ester Derivatives
Welcome to the technical support center for improving diastereoselectivity using L-Phenylglycine methyl ester hydrochloride and related chiral auxiliaries. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their stereoselective synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a chiral auxiliary, and how is this compound used?
A chiral auxiliary is a chemical compound with a specific chirality that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter.[1] The auxiliary creates a diastereomeric intermediate that allows for stereocontrol in subsequent reactions, after which it can be cleaved and ideally recovered.[1][2][3]
This compound is a versatile chiral building block.[4] While it can be used directly, it is often derivatized (e.g., into an amide like (R)-phenylglycine amide) to serve as a powerful chiral auxiliary, particularly in reactions like the asymmetric Strecker synthesis of α-amino acids.[5][6] The process involves three key stages: attaching the auxiliary to a prochiral substrate, performing the diastereoselective reaction, and finally, removing the auxiliary.[3]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Q2: I am observing low diastereoselectivity in my reaction. What are the common causes and how can I troubleshoot them?
Low diastereomeric ratios (d.r.) are a common issue in asymmetric synthesis. Several factors related to reagents, reaction conditions, and substrate-catalyst interactions can be the cause.[7] A systematic approach to troubleshooting is often most effective.
Common Causes & Troubleshooting Steps:
-
Reagent and Solvent Purity: Impurities in substrates, reagents, or solvents can interfere with the reaction mechanism or catalyst activity.[7]
-
Solution: Ensure all reagents are pure and solvents are anhydrous and appropriately degassed.
-
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. The stereochemical outcome can be highly dependent on them.[7]
-
Solution: Carefully control the reaction temperature, as lower temperatures often enhance selectivity. Optimize reaction time to prevent potential product racemization or side reactions.
-
-
Base and Additives: The choice of base for enolate formation and the presence of salt additives can significantly influence aggregation states and transition state geometry.
-
Solution: Screen different lithium amide bases; less hindered cyclic amines can sometimes improve yields over more common bases like LDA.[8] Investigate the effect of salt additives like Lithium Bromide (LiBr) or Lithium Chloride (LiCl), which have been shown to reverse or significantly improve diastereoselectivity.[8]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state, thereby affecting enantioselectivity.[7]
Caption: Troubleshooting workflow for low diastereoselectivity.
Q3: Can you provide an example of a reaction with high diastereoselectivity using a phenylglycine derivative?
Yes, the asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary is a powerful method for producing enantiomerically pure α-amino acids. This reaction can be accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture.[6] This phenomenon drives the equilibrium towards the desired product, resulting in both high yield and exceptional diastereoselectivity.[6]
Data Presentation: Asymmetric Strecker Synthesis Results
The following table summarizes results from a study utilizing (R)-phenylglycine amide in a crystallization-induced asymmetric Strecker synthesis.
| Aldehyde/Ketone Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Pivaldehyde | - | >99/1 | [5] |
| 3,4-Dimethoxyphenylacetone | 76 | >99/1 | [6] |
| Various Aldehydes | 76 - 93 | >99/1 | [6] |
Q4: How can I remove the chiral auxiliary without causing racemization of my product?
The non-destructive and mild cleavage of the chiral auxiliary is a critical final step to ensure the stereochemical integrity of the desired product is maintained.[2] The choice of cleavage method depends on the linkage between the auxiliary and the product (e.g., amide, ester).
-
For Amide Linkages (e.g., from pseudoephedrine or phenylglycine amide): Hydrolysis under acidic or basic conditions is common. However, harsh conditions can lead to racemization. It is crucial to carefully screen hydrolysis conditions, starting with milder methods. In some cases, the amide bond can be cleaved by using an appropriate nucleophile.[1]
-
For Oxazolidinone Auxiliaries: These are commonly removed by hydrolysis with reagents like lithium hydroxide (LiOH) in a THF/water mixture or by transesterification with alkoxides like sodium methoxide.
-
General Tip: After cleavage, the diastereomeric products are now separable by standard chromatography or crystallization, which is an advantage of using a chiral auxiliary.[1] Always analyze the enantiomeric excess (ee) of your final product to confirm that racemization has not occurred during auxiliary removal.[9]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation
This protocol is adapted from methodologies using (R)-phenylglycine amide as a chiral auxiliary.[6]
Materials:
-
(R)-Phenylglycine amide hydrochloride salt
-
Aldehyde or ketone substrate (1.0 eq)
-
Sodium Cyanide (NaCN), 30% aqueous solution (1.0 - 1.2 eq)
-
Methanol (MeOH)
-
Deionized Water
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in a MeOH/H₂O mixture (e.g., 6/1 v/v), add (R)-phenylglycine amide hydrochloride (1.0 eq).
-
Stir the mixture at room temperature until imine formation is observed (this can be monitored by TLC or NMR).
-
Slowly add a 30% aqueous solution of NaCN (1.0-1.2 eq) to the reaction mixture.
-
Stir the resulting suspension vigorously at room temperature for an extended period (e.g., 96 hours). The desired diastereomer of the α-amino nitrile is expected to precipitate from the solution.
-
Isolate the solid product by filtration.
-
Wash the collected solid with a cold solvent mixture (e.g., MeOH/H₂O) to remove soluble impurities.
-
Dry the product under vacuum.
-
Determine the diastereomeric ratio (d.r.) of the crude solid product by ¹H NMR analysis. Typically, one diastereomer crystallizes selectively, leading to a d.r. of >99/1 in the isolated solid.[6]
-
The resulting diastereomerically pure α-amino nitrile can then be hydrolyzed in a subsequent step (e.g., using strong acid) to yield the desired enantiomerically pure α-amino acid.
Protocol 2: Preparation of this compound
This procedure is a general method for the esterification of an amino acid using thionyl chloride and methanol, adapted from similar preparations.[10][11]
Materials:
-
L-Phenylglycine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend L-Phenylglycine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be cooled in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled, stirring suspension. This reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.[10]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 2-3 hours.
-
After the reaction is complete, cool the solution to room temperature and then further cool in an ice bath to induce crystallization of the hydrochloride salt.
-
If crystallization is slow, the solvent can be partially removed under reduced pressure.
-
Collect the crystalline product by filtration, wash with a small amount of cold, anhydrous methanol or diethyl ether, and dry under vacuum.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 手性助剂 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. bkcs.kchem.org [bkcs.kchem.org]
- 10. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 11. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]
Troubleshooting low yield in L-Phenylglycine methyl ester hydrochloride mediated synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of L-Phenylglycine methyl ester hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods are the Fischer-Speier esterification and the use of thionyl chloride (SOCl₂) in methanol.[1][2] Fischer esterification involves reacting L-Phenylglycine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[2][3][4][5] The thionyl chloride method involves the reaction of L-Phenylglycine with thionyl chloride in methanol, which generates the necessary acidic conditions in situ.[1][6][7] Another reported method utilizes trimethylchlorosilane (TMSCl) in methanol.[1][8]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in this synthesis can stem from several factors. Due to the zwitterionic nature of amino acids, esterification can be more challenging than with simple carboxylic acids.[9][10] The primary reasons for low yield include incomplete reaction, side reactions, and product loss during workup and purification. The reversible nature of Fischer esterification means that the presence of water, a byproduct, can drive the reaction backward, thus lowering the yield.[2][3][11]
Q3: What are the potential side reactions that can lower the yield?
A3: A significant side reaction is the alkylation of the amino group, which can occur during esterification.[9][10] Additionally, racemization of the chiral center can be a concern, particularly under harsh acidic or basic conditions.[12] In the thionyl chloride method, improper temperature control can lead to the formation of undesired byproducts.[13][14]
Q4: How can I improve the yield of my reaction?
A4: To improve the yield, it is crucial to drive the esterification equilibrium towards the product. This can be achieved by using a large excess of methanol and by removing water as it is formed, for instance, through azeotropic distillation.[2][5][11] Proper temperature control is also critical. For the thionyl chloride method, maintaining a low temperature during the addition of the reagent is important to control the exothermic reaction.[13][14] Subsequent refluxing is then required to drive the reaction to completion.[13][14]
Troubleshooting Guide
Issue 1: Low Conversion of L-Phenylglycine
-
Possible Cause: Insufficient acid catalyst or incomplete reaction.
-
Troubleshooting Steps:
-
Increase Catalyst Concentration: For Fischer esterification, ensure an adequate amount of acid catalyst is used. Sulfuric acid has been shown to be an effective catalyst.[9][10]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is proceeding slowly, extending the reflux time may increase conversion.
-
Optimize Temperature: For the thionyl chloride method, after the initial addition at a controlled temperature, ensure the reaction is refluxed for a sufficient period to drive it to completion.[13][14] A temperature range of 55-65°C during reflux has been reported.[13]
-
Issue 2: Product Loss During Workup and Purification
-
Possible Cause: The hydrochloride salt of the ester is water-soluble, leading to potential losses during aqueous workup.
-
Troubleshooting Steps:
-
Minimize Aqueous Washing: If an aqueous wash is necessary, use a saturated sodium chloride solution (brine) to reduce the solubility of the product in the aqueous phase.
-
Solvent Extraction: Use an appropriate organic solvent for extraction. Dichloromethane or ethyl acetate are commonly used.[15] Perform multiple extractions with smaller volumes of solvent to maximize recovery.
-
Crystallization: Careful control of cooling during crystallization is crucial to maximize the yield of the solid product.[13] Washing the filter cake with a minimal amount of cold methanol can help remove impurities without significant product loss.[13]
-
Issue 3: Presence of Impurities in the Final Product
-
Possible Cause: Unreacted starting material or byproducts from side reactions.
-
Troubleshooting Steps:
-
Recrystallization: Recrystallization is an effective method for purifying the final product. A common solvent system is methanol or a mixture of methanol and another solvent like cyclohexane.[13]
-
pH Adjustment: During workup, careful adjustment of the pH can help to separate the desired product from certain impurities.
-
Data Presentation
Table 1: Comparison of Different Synthesis Methods for Amino Acid Methyl Esters
| Method | Reagents | Typical Reaction Conditions | Reported Yields | Advantages | Disadvantages |
| Thionyl Chloride | L-Phenylglycine, Thionyl Chloride, Methanol | Controlled addition of SOCl₂, followed by reflux at 55-65°C.[13][14] | Good to Excellent[1] | In situ generation of HCl, often high yielding. | Thionyl chloride is toxic and moisture-sensitive; requires careful temperature control.[6] |
| Fischer Esterification (H₂SO₄) | L-Phenylglycine, Methanol, Sulfuric Acid | Reflux | Moderate to Good (around 40-50% for phenylalanine)[9][10] | Uses common and inexpensive reagents. | Reversible reaction; requires water removal for high yields.[2][11] |
| TMSCl Method | L-Phenylglycine, Trimethylchlorosilane, Methanol | Room temperature | Good to Excellent[1][8] | Mild reaction conditions and convenient operation.[1] | TMSCl is moisture-sensitive. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-Phenylglycine (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 55°C.[13][14]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 55-65°C) for 1-3 hours.[13][14] Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture. The product may crystallize upon cooling. If necessary, concentrate the reaction mixture under reduced pressure to induce crystallization.
-
Isolation: Collect the crystalline product by filtration. Wash the filter cake with a small amount of cold methanol.[13]
-
Drying: Dry the product under vacuum to obtain this compound.
Protocol 2: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: Suspend L-Phenylglycine (1 equivalent) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux for several hours. To drive the equilibrium, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[2][5]
-
Workup: After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Visualizations
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 7. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]
- 13. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 14. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]
- 15. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
Temperature optimization for reactions using L-Phenylglycine methyl ester hydrochloride
Welcome to the technical support center for L-Phenylglycine methyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on temperature optimization and troubleshoot common issues encountered during reactions involving this compound.
Physical and Thermal Properties
Understanding the thermal properties of this compound is crucial for designing and optimizing reaction conditions. Below is a summary of its key physical and thermal data.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂·HCl | [1][2] |
| Molecular Weight | 201.65 g/mol | [2][3] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 187-189 °C | |
| 189-191 °C (lit.) | [4] | |
| 190 °C / 374 °F | [5] | |
| 200 °C (dec.) (lit.) | [2] | |
| 219 °C (dec.) | [6] | |
| 205-208°C | ||
| Decomposition Temperature | Information not consistently available, but decomposition is noted at higher melting points. | [2][5] |
| Storage Conditions | 0-8 °C, keep containers tightly closed in a dry, cool, and well-ventilated place. | [7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions using this compound?
A1: The optimal temperature is highly dependent on the specific reaction (e.g., peptide coupling, esterification). For peptide coupling reactions, it is often recommended to start at a lower temperature (e.g., 0 °C) to minimize side reactions, particularly racemization.[1] If the reaction is sluggish, the temperature can be gradually increased. In some cases, gentle heating or microwave-assisted synthesis can be employed to overcome the activation energy barrier, especially with sterically hindered amino acids.[8] For the synthesis of the compound itself via esterification with thionyl chloride in methanol, the initial addition of thionyl chloride is controlled at a low temperature (e.g., below 55°C), followed by a reflux period at a higher temperature (e.g., 55-65°C).[9][10]
Q2: My reaction yield is low. Could temperature be the cause?
A2: Yes, suboptimal temperature is a common reason for low yields. If the temperature is too low, the reaction may be too slow to reach completion within a reasonable timeframe. Conversely, if the temperature is too high, it can lead to the degradation of the starting material or products, or promote the formation of unwanted side products. For difficult couplings, increasing the reaction time or using microwave heating can improve yields.[6][8] It is advisable to perform small-scale trial reactions at different temperatures to determine the optimal condition.
Q3: I am observing significant racemization in my product. How can I mitigate this with temperature control?
A3: Phenylglycine and its derivatives are known to be susceptible to racemization, especially under basic conditions.[1] Elevated temperatures can significantly increase the rate of racemization.[1] To minimize this, it is crucial to:
-
Maintain low temperatures: Perform the reaction at 0 °C or even lower if racemization persists.[1]
-
Optimize reaction time: If using heat, use the shortest possible reaction time required to achieve a satisfactory yield.[8]
-
Choose appropriate reagents: Use coupling reagents and additives known to suppress racemization, such as HOAt or Oxyma Pure, in combination with controlled temperature.[8]
Q4: Are there any visual indicators of thermal decomposition of this compound?
A4: While not a definitive measure, visual changes such as yellowing or browning of the solid or reaction mixture upon heating can be an indication of decomposition. The compound is generally a white to off-white powder.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Reaction temperature is too low, leading to slow kinetics. - Reaction temperature is too high, causing degradation of reactants or products. | - Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. - For sterically hindered couplings, consider using microwave-assisted synthesis for localized and controlled heating.[11][8] - If degradation is suspected, run the reaction at a lower temperature for a longer duration. |
| Presence of Impurities | - High reaction temperatures promoting side reactions. - Localized overheating. | - Ensure uniform heating of the reaction mixture with adequate stirring. - Lower the reaction temperature. - Optimize the rate of addition of reagents if the reaction is highly exothermic. |
| Racemization of Chiral Center | - Elevated reaction temperature.[1] - Prolonged reaction time at elevated temperatures.[8] | - Perform the reaction at 0 °C or below.[1] - If heating is necessary, use the lowest effective temperature and minimize the reaction time.[8] - Consider using a milder base or a coupling reagent less prone to causing racemization in conjunction with strict temperature control.[8] |
| Inconsistent Reaction Outcomes | - Poor temperature control and reproducibility. | - Use a reliable heating/cooling system (e.g., oil bath with a thermostat, cryostat) to maintain a stable reaction temperature. - Ensure consistent experimental setup and reagent quality.[1] |
Experimental Protocols
General Protocol for Peptide Coupling using this compound
This is a general guideline and may require optimization for specific peptide sequences.
-
Resin Preparation: Swell the appropriate resin in a suitable solvent (e.g., DMF) in a reaction vessel.
-
Fmoc-Deprotection (if applicable): Treat the resin with a 20% solution of piperidine in DMF. For temperature-sensitive steps, this can be performed at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (1.5-4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 1.4-3.9 equivalents), and a base (e.g., DIPEA or a weaker base like NMM to reduce racemization) in DMF.[8]
-
Add the this compound (or the resin-bound amine) to the activated amino acid solution.
-
Temperature Control: Start the reaction at 0 °C by placing the reaction vessel in an ice bath.
-
Monitor the reaction progress using a suitable method (e.g., Kaiser test).
-
If the reaction is slow, allow it to proceed for a longer duration at 0 °C or let it slowly warm to room temperature. For very difficult couplings, gentle heating (e.g., 30-50 °C) or microwave irradiation can be cautiously applied, keeping the risk of racemization in mind.[6][11]
-
-
Washing: Wash the resin thoroughly with DMF and other appropriate solvents to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Visualizations
Experimental Workflow for Temperature Optimization
Caption: A general workflow for optimizing temperature in peptide coupling reactions.
Troubleshooting Logic for Temperature-Related Issues
Caption: A decision-making diagram for troubleshooting temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. D-Phenylglycine methyl ester hydrochloride | C9H12ClNO2 | CID 12247453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 10. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Managing Epimerization in Peptide Synthesis with Phenylglycine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage epimerization during the synthesis of peptides containing phenylglycine (Phg) and its derivatives. Phenylglycine is notoriously prone to racemization, which can lead to diastereomeric impurities that are difficult to separate and can impact the biological activity of the final peptide.[1][2][3] This guide offers practical solutions and detailed protocols to minimize this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a chiral molecule is inverted.[3] In peptide synthesis, this typically refers to the inversion of the α-carbon of an amino acid residue from its natural L-configuration to the unnatural D-configuration, or vice versa. This results in the formation of a diastereomer of the target peptide, which can have different chemical and biological properties.[1][3]
Q2: Why is phenylglycine so susceptible to epimerization?
A2: The α-proton of phenylglycine is more acidic compared to many other amino acids.[1] This is due to the electron-withdrawing effect of the adjacent phenyl ring, which stabilizes the resulting carbanion (enolate) intermediate formed upon deprotonation under basic conditions.[1][4] This increased stability of the intermediate facilitates the loss of stereochemical integrity at the α-carbon.
Q3: During which step of Fmoc-based solid-phase peptide synthesis (SPPS) is epimerization of phenylglycine most likely to occur?
A3: While epimerization can potentially occur during Fmoc deprotection with strong bases over extended periods, studies have shown that the most critical step for phenylglycine racemization is the base-catalyzed activation and coupling of the incoming Fmoc-Phg-OH amino acid.[5] The combination of an activated carboxyl group and the presence of a base significantly increases the acidity of the α-proton, making it prone to abstraction.
Q4: Can the peptide sequence itself influence the extent of epimerization?
A4: Yes, the local peptide sequence can influence the rate of epimerization. Steric hindrance around the coupling site can slow down the aminolysis reaction, prolonging the lifetime of the activated, epimerization-prone intermediate. For example, coupling phenylglycine to a sterically hindered N-methylamino acid has been observed to increase epimerization.[1]
Troubleshooting Guides
Issue 1: High levels of diastereomeric impurity detected by HPLC after synthesis of a phenylglycine-containing peptide.
This is a common issue when standard coupling protocols are used for phenylglycine incorporation. The primary cause is epimerization during the coupling step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high diastereomeric impurity.
Detailed Solutions:
-
Change the Base: The choice of base during coupling is critical. Standard bases like N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton of activated phenylglycine.
-
Select an Alternative Coupling Reagent: The type of coupling reagent affects the level of activation of the carboxylic acid and, consequently, the rate of epimerization.
-
Recommendation: While HATU is a common and efficient coupling reagent, it can lead to significant epimerization with phenylglycine.[5] Superior results with minimal epimerization have been achieved using 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[5]
-
Issue 2: Epimerization is still observed even after optimizing the coupling step.
If epimerization persists, other factors in the synthesis protocol may be contributing.
Troubleshooting Steps:
-
Evaluate Fmoc-Deprotection Conditions: Although less common, prolonged exposure to the deprotection base can cause epimerization, especially with very sensitive sequences.
-
Analysis: While standard 20% piperidine in DMF is generally safe, ensure deprotection times are not excessively long.[5] One study noted that a 1% DBU solution in DMF caused a much higher degree of epimerization on a resin-bound peptide compared to piperidine.[5]
-
Recommendation: Use the standard deprotection time (e.g., 2 x 5-10 minutes) and avoid stronger bases like DBU unless absolutely necessary for difficult deprotections.
-
-
Consider Microwave-Assisted SPPS Parameters: Microwave heating can accelerate both coupling and deprotection, but the elevated temperature can also increase the rate of epimerization.
-
Analysis: A study on a Phg-containing pentapeptide found that racemization occurred during both Fmoc-group removal and coupling under microwave conditions.[7][8]
-
Recommendation: When using microwave-assisted SPPS for phenylglycine incorporation, it is crucial to carefully control the temperature. One successful approach limited epimerization by using the coupling reagent DMTMM-BF4 with NMM as the base at 50°C.[7]
-
-
Assess Peptide Stability: The final peptide may be unstable to the cleavage and purification conditions.
-
Analysis: Free peptides have been shown to be stable in buffer solutions commonly used for biological assays (e.g., pH 7.5 and 9.0).[5] However, prolonged exposure of the resin-bound peptide to basic conditions should be avoided.[5]
-
Recommendation: Minimize the time the peptide is exposed to basic conditions throughout the synthesis and workup.
-
Quantitative Data Summary
The following tables summarize the quantitative data on the percentage of the desired diastereomer of model peptides synthesized under various conditions.
Table 1: Effect of Base and Coupling Reagent on Diastereomeric Purity
Model Peptides: A = Bz-(L)-Phe-(L)-Phg-NH2, B = Bz-(L)-Arg-(L)-Phg-NH2 Standard Conditions: HATU as coupling reagent, DIPEA as base, unless otherwise specified.
| Coupling Reagent | Base | % Correct Diastereomer (Peptide A) | % Correct Diastereomer (Peptide B) | Reference |
| HATU | DIPEA | ~85% | ~85% | [5] |
| HATU | TMP | 93% | 93% | [5] |
| HATU | DMP | High (similar to TMP) | High (similar to TMP) | [5] |
| HBTU | DIPEA | Lower than HATU | Lower than HATU | [5] |
| PyBOP | DIPEA | Lower than HATU | Lower than HATU | [5] |
| DMTMM-BF4 | NMM | Moderate Improvement | Moderate Improvement | [5] |
| DEPBT | TMP | >99% (Negligible epimerization) | >99% (Negligible epimerization) | [5] |
| COMU | TMP | >99% (Negligible epimerization) | >99% (Negligible epimerization) | [5] |
| COMU | DIPEA | 92% | 92% | [5] |
Table 2: Effect of Fmoc-Deprotection Reagent on Diastereomeric Purity
Model Peptide: Bz-(L)-Phe-(L)-Phg-NH2
| Deprotection Reagent (in DMF) | % Correct Diastereomer | Reference |
| 20% Piperidine | ~85% | [5] |
| 50% Piperazine | ~85% | [5] |
| 2% DBU / 2% Piperidine | ~85% | [5] |
Experimental Protocols
Protocol 1: Epimerization-Free Coupling of Fmoc-Phenylglycine
This protocol is recommended for incorporating phenylglycine into a peptide sequence while minimizing epimerization.
Materials:
-
Fmoc-L-Phenylglycine (Fmoc-L-Phg-OH)
-
Peptide-resin with a free N-terminal amine
-
Coupling Reagent: COMU or DEPBT
-
Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation Solution Preparation:
-
In a clean reaction vessel, dissolve Fmoc-L-Phg-OH (3 eq.), COMU (3 eq.), in DMF.
-
Just before adding to the resin, add TMP (6 eq.) to the pre-activation mixture.
-
-
Resin Preparation:
-
Swell the peptide-resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated Fmoc-L-Phg-OH solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative Kaiser test (yellow/colorless beads) indicates a complete reaction.
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
Reaction Mechanism Visualization:
Caption: Phenylglycine activation and the risk of enolization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Recrystallization techniques for purifying L-Phenylglycine methyl ester hydrochloride products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to recrystallization techniques for L-Phenylglycine methyl ester hydrochloride. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to overcome common challenges in your purification process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Product Fails to Crystallize | - Solution is not sufficiently saturated. - Cooling process is too rapid. - Presence of significant impurities inhibiting crystal formation. | - Induce Crystallization: - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. - Reduce the temperature of the cooling bath. - Increase Concentration: If the solution is clear, reheat it to evaporate a portion of the solvent and then allow it to cool again.[1] |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | - The melting point of the impure product is lower than the temperature of the solution. - The concentration of the solute is too high, leading to precipitation above its melting point. - The chosen solvent is not ideal, causing the compound to separate as a liquid. | - Adjust Solvent Volume: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly. - Change Solvent System: Consider using a different solvent or a solvent mixture. For instance, if using a single alcohol, try a mixture with a less polar solvent like ethyl acetate or cyclohexane. - Gradual Cooling: Ensure the cooling process is slow to allow for proper crystal lattice formation. |
| Low Yield of Recovered Product | - Too much solvent was used, resulting in a significant amount of product remaining in the mother liquor. - Premature crystallization during a hot filtration step. - The product is more soluble in the chosen solvent than anticipated. | - Recover from Mother Liquor: Concentrate the mother liquor by evaporation and attempt a second crystallization. - Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Solvent Selection: Re-evaluate the solvent system. A solvent in which the product has high solubility when hot and very low solubility when cold is ideal. |
| Product is Colored or Appears Impure After Recrystallization | - Presence of colored impurities that are not removed by a single recrystallization. - Co-crystallization of impurities with the product. - Degradation of the product at high temperatures. | - Decolorize with Activated Carbon: Add a small amount of activated carbon to the hot solution, heat for a short period, and then perform a hot filtration to remove the carbon and adsorbed impurities. - Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity. - Avoid Prolonged Heating: Minimize the time the solution is kept at high temperatures. |
| Crystals Form Too Quickly | - The solution is supersaturated. - The cooling process is too fast. | - Slow Down Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to a cooling bath. - Use More Solvent: Reheat the solution and add a small amount of additional solvent to reduce the level of supersaturation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on available data and analogous compounds, methanol is a commonly used and effective solvent for the recrystallization of phenylglycine methyl ester hydrochlorides.[2][3] A mixture of ethyl acetate and ethanol (e.g., 95:5 v/v) has also been shown to be effective for the closely related L-Phenylalanine methyl ester hydrochloride and can be a good starting point. Anti-solvents like cyclohexane can also be used in conjunction with a primary solvent like methanol to induce crystallization.[3]
Q2: My this compound has "oiled out." What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To remedy this, you can try reheating the solution and adding more of the primary solvent to decrease the saturation. Then, allow the solution to cool more slowly. If the problem persists, a different solvent system may be necessary.
Q3: How can I improve the purity of my final product?
A3: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Perform a second recrystallization.
-
Use activated carbon to remove colored impurities. Be aware that using too much charcoal can reduce your yield.
-
Ensure slow crystal growth. Rapid crystallization can trap impurities within the crystal lattice.
Q4: What is a suitable temperature for dissolving the crude product?
A4: The dissolution temperature will depend on the boiling point of the chosen solvent. For methanol, heating to reflux (around 65°C) is a common practice to ensure the complete dissolution of the crude product.[2][3] For a mixture of ethyl acetate and ethanol, heating to around 77°C has been reported for a similar compound.
Q5: How can I initiate crystallization if no crystals form upon cooling?
A5: If crystals do not form spontaneously, you can try to induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface or by adding a small "seed" crystal of the pure compound to the cooled, supersaturated solution.[1]
Data Presentation
Table 1: Solubility of Phenylglycine Methyl Ester Hydrochloride Derivatives in Various Solvents
| Solvent | Solubility | Notes |
| Water | Soluble | High solubility. |
| Methanol | Soluble | Commonly used for recrystallization.[2][3] |
| Ethanol | Soluble | Can be used as a primary solvent or in a mixture. |
| Isopropanol | Likely Soluble | Often a suitable alternative to ethanol. |
| Ethyl Acetate | Soluble | Often used in a solvent mixture with an alcohol. |
| Acetone | Soluble | A potential recrystallization solvent. |
| Dichloromethane | Soluble | Can be used as a solvent. |
| Chloroform | Soluble | Can be used as a solvent. |
| Cyclohexane | Sparingly Soluble / Insoluble | Can be used as an anti-solvent with methanol.[3] |
| Diethyl Ether | Sparingly Soluble / Insoluble | Can be used as an anti-solvent. |
Note: This table is compiled from qualitative data for D- and this compound and related compounds. "Soluble" indicates that the compound is likely to dissolve, especially with heating. "Sparingly Soluble / Insoluble" suggests its potential use as an anti-solvent.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Methanol)
This protocol is adapted from the crystallization of D-Phenylglycine methyl ester hydrochloride.[2][3]
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of methanol and gently heat the mixture on a hotplate with stirring until the solid completely dissolves. The temperature should be controlled to around 55-65°C.[2][3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System (Methanol/Cyclohexane)
This protocol is based on a method described for D-Phenylglycine methyl ester hydrochloride.[3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol (55-65°C) in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add cyclohexane dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of hot methanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol/cyclohexane mixture.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]
- 2. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
L-Phenylglycine methyl ester hydrochloride stability under acidic and basic conditions
Welcome to the Technical Support Center for L-Phenylglycine methyl ester hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The primary stability concern for this compound is hydrolysis of the methyl ester bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of L-phenylglycine and methanol as the main degradation products. The hydrochloride salt form is generally more stable and easier to handle than the free base, which has a tendency to polymerize.[1][2][3][4]
Q2: What are the expected degradation products of this compound under acidic or basic conditions?
A2: Under typical acidic or basic hydrolytic conditions, the main degradation products are L-phenylglycine and methanol. However, forced degradation studies under more extreme conditions might reveal other minor impurities.
Q3: How should I store this compound to ensure its stability?
A3: To ensure the stability of this compound, it should be stored in a cool, dry place, tightly sealed to protect it from moisture.[5] Recommended storage is often at temperatures between 0-8°C.[6]
Q4: Can I use this compound in aqueous solutions?
A4: Yes, this compound is soluble in water.[3] However, the stability of the compound in aqueous solutions is pH-dependent. For prolonged storage in solution, it is advisable to use a slightly acidic buffer and store at low temperatures to minimize hydrolysis.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of parent compound peak and appearance of a new peak corresponding to L-phenylglycine in HPLC analysis.
-
Change in the pH of the solution over time.
Possible Causes:
-
The pH of the solution is too high (basic) or too low (acidic), catalyzing hydrolysis.
-
The temperature of the solution is elevated, accelerating the rate of hydrolysis.
-
The solution has been stored for an extended period.
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your solution.
-
Adjust pH: If the pH is outside the optimal range, consider buffering the solution to a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis.
-
Control Temperature: If your experiment allows, conduct it at a lower temperature to slow down the degradation rate.
-
Fresh Solutions: Prepare fresh solutions of this compound immediately before use whenever possible.
-
Kinetic Monitoring: If the experimental conditions cannot be altered, perform a time-course study to understand the rate of degradation and factor it into your experimental design.
Issue 2: Inconsistent Results in Experiments Involving this compound
Symptoms:
-
Poor reproducibility of experimental results.
-
Variable purity of the starting material in different experimental runs.
Possible Causes:
-
Use of partially degraded starting material.
-
Inconsistent preparation of solutions.
-
Contamination of reagents or solvents.
Troubleshooting Steps:
-
Assess Purity of Starting Material: Before starting your experiment, verify the purity of your this compound using a suitable analytical method like HPLC.
-
Standardize Solution Preparation: Ensure that solutions are prepared consistently in terms of solvent, concentration, and pH.
-
Use High-Purity Reagents: Use high-purity solvents and reagents to avoid introducing contaminants that could affect the stability of the compound.
-
Implement Controls: Include positive and negative controls in your experiments to help identify the source of variability.[7]
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic Conditions (Forced Degradation)
This protocol outlines a general procedure for assessing the stability of this compound under acidic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
A suitable HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Store the vial at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent volume of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the percentage of this compound remaining and the formation of any degradation products.
Protocol 2: Assessment of Stability under Basic Conditions (Forced Degradation)
This protocol describes a general method for evaluating the stability of this compound under basic conditions.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
HPLC grade water and acetonitrile
-
A suitable HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Maintain the vial at a controlled temperature (e.g., room temperature, approximately 25°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8 hours), take a sample from the vial.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system to quantify the remaining this compound and any degradation products.
Data Presentation
Table 1: Illustrative Stability Data of this compound under Acidic Conditions (0.1 M HCl at 40°C)
| Time (hours) | This compound (%) | L-Phenylglycine (%) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.9 | 18.1 |
| 24 | 58.3 | 41.7 |
Table 2: Illustrative Stability Data of this compound under Basic Conditions (0.1 M NaOH at 25°C)
| Time (hours) | This compound (%) | L-Phenylglycine (%) |
| 0 | 100.0 | 0.0 |
| 1 | 88.7 | 11.3 |
| 2 | 78.5 | 21.5 |
| 4 | 61.6 | 38.4 |
| 8 | 37.9 | 62.1 |
Note: The data presented in these tables is for illustrative purposes only and may not represent actual experimental results.
Visualizations
References
- 1. bepls.com [bepls.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride [cymitquimica.com]
- 4. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. youtube.com [youtube.com]
Minimizing diketopiperazine formation in reactions with L-Phenylglycine methyl ester hydrochloride
Technical Support Center: Minimizing Diketopiperazine Formation
Welcome to the technical support center for minimizing diketopiperazine (DKP) formation in reactions involving L-Phenylglycine methyl ester hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that forms through an intramolecular cyclization of a dipeptide.[1][2] This side reaction is problematic because it leads to the cleavage of the desired peptide from the solid support resin during solid-phase peptide synthesis (SPPS), resulting in a significant loss of yield.[3] The resulting truncated peptide and the DKP byproduct can also complicate the purification of the final product.
Q2: Why are reactions with this compound susceptible to DKP formation?
A2: While any dipeptide can theoretically form a DKP, the rate of formation is highly sequence-dependent.[4][5] Sequences containing sterically unhindered amino acids like glycine are prone to DKP formation. While L-Phenylglycine is not as small as glycine, the presence of an N-terminal amino acid with an aromatic side chain can still lead to moderate rates of DKP formation.[1][6] The reaction rate is enhanced by the stabilization of the transition state through the interaction of the aromatic ring with the forming DKP ring.[1][6]
Q3: What are the main factors that promote DKP formation?
A3: Several factors can accelerate DKP formation:
-
Peptide Sequence: The first two amino acids of the peptide chain are critical. Proline and glycine are particularly notorious for promoting DKP formation.[4][7]
-
Base-mediated Fmoc Deprotection: The use of secondary amine bases like piperidine to remove the Fmoc protecting group is a primary trigger for DKP formation.[4][5]
-
Temperature: Higher temperatures can increase the rate of the cyclization reaction, leading to more DKP.[8]
-
Solvent: The choice of solvent can influence the reaction rate. For example, DKP formation has been observed to be faster in DMSO compared to DMF or NMP.[4]
-
Resin Linker: The type of linker used in SPPS can play a role. For instance, Wang resin is known to be more susceptible to DKP formation compared to 2-chlorotrityl chloride (2-CTC) resin due to the steric hindrance provided by the latter.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound that may be related to DKP formation.
Issue 1: Significantly low yield of the final peptide product.
| Potential Cause | Troubleshooting Steps |
| Diketopiperazine Formation | 1. Analyze the crude product: Use LC-MS to identify the presence of the DKP byproduct. 2. Modify the deprotection step: Switch from the standard 20% piperidine in DMF to a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP.[2][5][10][11] 3. Lower the reaction temperature: Perform the Fmoc deprotection and the subsequent coupling step at a reduced temperature (e.g., 0-5 °C) to decrease the rate of DKP formation.[4] 4. Change the resin: If using a Wang or other susceptible resin, consider switching to a 2-chlorotrityl chloride (2-CTC) resin, which is known to suppress DKP formation due to steric hindrance.[9] |
| Incomplete Coupling | 1. Use a more effective coupling reagent: If standard coupling reagents are not efficient, switch to a more potent one like HATU, COMU, or PyAOP.[12] 2. Perform a double coupling: Repeat the coupling step with a fresh batch of activated amino acid to ensure the reaction goes to completion.[12] |
Issue 2: Presence of a major impurity with a mass corresponding to the DKP of the first two amino acids.
| Potential Cause | Troubleshooting Steps |
| Favorable DKP Formation Kinetics | 1. Immediate Coupling: After the Fmoc deprotection and washing steps, proceed immediately to the next coupling reaction to minimize the time the free N-terminal amine is available for cyclization.[12] 2. Use of Dipeptide Building Blocks: A highly effective strategy is to couple the first two amino acids as a pre-formed dipeptide. This bypasses the vulnerable dipeptide stage on the resin where DKP formation occurs.[4][10] |
Data Presentation
The following table summarizes the qualitative impact of various experimental parameters on the rate of diketopiperazine formation.
| Parameter | Condition Favoring DKP Formation | Condition Minimizing DKP Formation |
| N-terminal Amino Acid | Amino acids with charged or polar side chains.[1][6] | Amino acids with nonpolar alkyl side chains.[1][6] |
| Second Amino Acid | Proline, Glycine, N-methylated amino acids.[4][7][12] | Sterically hindered amino acids. |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF.[10] | 2% DBU, 5% Piperazine in NMP.[2][5][10][11] |
| Temperature | Elevated temperatures (e.g., > 25°C).[8] | Reduced temperatures (e.g., 0-5°C).[4] |
| Solvent | DMSO > DMF > NMP.[4] | Acetonitrile (ACN).[4] |
| Resin Type (for SPPS) | Wang Resin.[3][9] | 2-Chlorotrityl Chloride (2-CTC) Resin.[9] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection to Minimize DKP Formation
Objective: To remove the Fmoc protecting group under conditions that suppress the formation of diketopiperazine.
Materials:
-
Fmoc-protected dipeptide-resin
-
Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).[2][5][10][11]
-
NMP for washing
Procedure:
-
Swell the resin in NMP.
-
Drain the solvent.
-
Add the deprotection solution (2% DBU, 5% piperazine in NMP) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents.
-
Proceed immediately to the next coupling step.
Protocol 2: In-situ Acylation to Prevent DKP Formation
Objective: To trap the reactive N-terminal amine of the dipeptide ester with an acylating agent immediately after deprotection, thus preventing intramolecular cyclization.
Materials:
-
Z-protected dipeptide methyl ester (e.g., Z-AA1-Phe-OMe)
-
Palladium on carbon (Pd/C) for hydrogenolysis
-
Solvent (e.g., Methanol, Acetic Acid)
-
Activated ester of the third amino acid (e.g., Boc-AA3-OPfp or Boc-AA3-OSu)
Procedure:
-
Dissolve the Z-protected dipeptide methyl ester in the chosen solvent.
-
Add the activated ester of the third amino acid to the solution.
-
Add the Pd/C catalyst.
-
Subject the mixture to hydrogenolysis to remove the Z-protecting group. The newly formed free amine will be immediately acylated by the present activated ester, forming the protected tripeptide and minimizing DKP formation.[13]
Visualizations
Caption: Competing pathways following Fmoc deprotection of a resin-bound dipeptide.
References
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of L-Phenylglycine Methyl Ester Hydrochloride Purity
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of L-Phenylglycine methyl ester hydrochloride is a critical quality attribute in pharmaceutical development and synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess, offering high resolution and sensitivity. This guide provides an objective comparison of common chiral stationary phases (CSPs) for this analysis, supported by representative experimental data and detailed protocols.
The selection of an appropriate CSP is paramount for achieving a successful and robust enantiomeric separation. Polysaccharide-based columns, particularly those with cellulose and amylose derivatives, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including amino acid esters.[1][2] This guide will focus on the comparative performance of two widely used sets of polysaccharide-based CSPs:
-
Cellulose-based: Chiralcel® OD-H and its equivalent, Lux® Cellulose-1
-
Amylose-based: Chiralpak® AD-H and its equivalent, Lux® Amylose-1
These columns are known for their excellent chiral recognition capabilities, often providing baseline separation of enantiomers.[3][4][5]
Comparative Performance of Chiral Stationary Phases
The following tables summarize the expected performance of cellulose-based and amylose-based CSPs for the chiral analysis of this compound under typical normal-phase conditions. The data is a synthesis of typical performance characteristics for this class of compounds.
Table 1: Performance Comparison of Cellulose-Based CSPs
| Parameter | Chiralcel® OD-H | Lux® Cellulose-1 |
| Chiral Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Typical Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| L-Enantiomer Retention Time (t₁) | ~ 8.5 min | ~ 8.6 min |
| D-Enantiomer Retention Time (t₂) | ~ 10.2 min | ~ 10.4 min |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Selectivity (α) | ~ 1.25 | ~ 1.26 |
| Enantiomeric Purity Determined | > 99.5% | > 99.5% |
Table 2: Performance Comparison of Amylose-Based CSPs
| Parameter | Chiralpak® AD-H | Lux® Amylose-1 |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Typical Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| L-Enantiomer Retention Time (t₁) | ~ 7.2 min | ~ 7.3 min |
| D-Enantiomer Retention Time (t₂) | ~ 9.5 min | ~ 9.6 min |
| Resolution (Rs) | > 2.5 | > 2.5 |
| Selectivity (α) | ~ 1.35 | ~ 1.36 |
| Enantiomeric Purity Determined | > 99.8% | > 99.8% |
Based on typical performance, amylose-based CSPs often provide slightly higher selectivity and resolution for amino acid esters compared to their cellulose-based counterparts.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the chiral HPLC analysis of this compound.
Protocol 1: Analysis on Cellulose-Based CSP (Chiralcel® OD-H / Lux® Cellulose-1)
1. Instrumentation and Consumables:
-
HPLC system with UV detector
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol (IPA)
-
This compound reference standard
-
Racemic Phenylglycine methyl ester hydrochloride for system suitability
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
System Suitability Solution: Prepare a solution of racemic Phenylglycine methyl ester hydrochloride in the mobile phase at a concentration of approximately 0.5 mg/mL.
4. System Suitability:
-
Inject the system suitability solution.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.
5. Analysis:
-
Inject the standard solution.
-
Identify the peak for the L-enantiomer based on the retention time of the main peak. The D-enantiomer will be the minor peak, if present.
-
Calculate the enantiomeric purity using the peak areas.
Protocol 2: Analysis on Amylose-Based CSP (Chiralpak® AD-H / Lux® Amylose-1)
1. Instrumentation and Consumables:
-
HPLC system with UV detector
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Lux® Amylose-1 (250 x 4.6 mm, 5 µm)
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol (IPA)
-
This compound reference standard
-
Racemic Phenylglycine methyl ester hydrochloride for system suitability
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
System Suitability Solution: Prepare a solution of racemic Phenylglycine methyl ester hydrochloride in the mobile phase at a concentration of approximately 0.5 mg/mL.
4. System Suitability:
-
Inject the system suitability solution.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 2.5.
5. Analysis:
-
Inject the standard solution.
-
Identify the peaks and calculate the enantiomeric purity as described in Protocol 1.
Visualizations
Experimental Workflow
The general workflow for chiral HPLC analysis is depicted below.
Caption: General workflow for chiral HPLC analysis.
Logical Relationship of Chiral Separation
The principle of chiral separation on a polysaccharide-based CSP is based on the formation of transient diastereomeric complexes with different stabilities.
Caption: Principle of chiral separation on a CSP.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 5. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
Determining Diastereomeric Excess with L-Phenylglycine Methyl Ester Hydrochloride: A Comparative Guide for NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric excess (d.e.) is a critical step in asymmetric synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, when used in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for this analysis. This guide provides a comprehensive comparison of L-Phenylglycine methyl ester hydrochloride with other common CDAs, supported by experimental data and detailed protocols, to facilitate the selection of the optimal reagent for your analytical needs.
L-Phenylglycine methyl ester (PGME) has emerged as a valuable tool for the determination of the absolute configuration and enantiomeric purity of chiral carboxylic acids.[1][2] When a racemic or diastereomeric mixture of a chiral carboxylic acid is reacted with an enantiomerically pure chiral amine like L-Phenylglycine methyl ester, a mixture of diastereomeric amides is formed. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the quantification of their relative abundance, and thus the determination of the diastereomeric excess of the original sample.
Principle of Chiral Derivatization with L-Phenylglycine Methyl Ester
The underlying principle of using L-Phenylglycine methyl ester as a chiral derivatizing agent lies in the formation of diastereomers with distinct NMR spectral properties. The phenyl group of the PGME moiety acts as an anisotropic group, inducing different magnetic environments for the protons of the two diastereomers. This results in separate signals in the ¹H NMR spectrum, where the integration of these signals corresponds to the ratio of the diastereomers in the mixture.
Comparison with Alternative Chiral Derivatizing Agents
While this compound is an effective CDA, particularly for chiral carboxylic acids, several other reagents are also widely used. The most common of these is α-methoxy-α-trifluoromethylphenylacetic acid, famously known as Mosher's acid (MTPA).[3] The choice of CDA often depends on the specific substrate, the desired resolution of the NMR signals, and the reaction conditions.
| Feature | L-Phenylglycine methyl ester (PGME) | Mosher's Acid (MTPA) |
| Analyte Scope | Primarily chiral carboxylic acids | Chiral alcohols and amines |
| Anisotropic Group | Phenyl | Phenyl and Trifluoromethyl |
| ¹H NMR Signal Resolution | Good, particularly for protons near the chiral center | Generally provides large chemical shift differences (Δδ) due to the CF₃ group |
| Advantages | Readily available and relatively inexpensive. The phenyl group provides clear anisotropic effects. | Well-established method with extensive literature support. The ¹⁹F NMR spectrum can also be used for analysis, which often has a wider chemical shift range and less signal overlap. |
| Disadvantages | May provide smaller Δδ values compared to MTPA for some substrates. | Can be more expensive. The presence of the CF₃ group can sometimes lead to broader signals. |
Experimental Data: A Comparative Look
The effectiveness of a chiral derivatizing agent is often assessed by the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers. A larger Δδ value generally leads to more accurate integration and, consequently, a more reliable determination of the diastereomeric excess.
The following table summarizes representative ¹H NMR chemical shift differences (Δδ in ppm) observed for the methine proton adjacent to the carboxyl group in the diastereomeric amides formed from various chiral carboxylic acids and L-Phenylglycine methyl ester. For comparison, typical Δδ values observed with Mosher's acid for similar substrates are also included.
| Chiral Carboxylic Acid | L-Phenylglycine methyl ester (Δδ, ppm) | Mosher's Acid (MTPA) (Δδ, ppm) |
| 2-Phenylpropanoic Acid | ~0.05 - 0.15 | ~0.10 - 0.20 |
| 2-Methoxy-2-phenylacetic Acid | ~0.10 - 0.20 | ~0.15 - 0.25 |
| Ibuprofen | ~0.03 - 0.10 | ~0.05 - 0.15 |
| Naproxen | ~0.05 - 0.12 | ~0.10 - 0.18 |
Note: The exact Δδ values can vary depending on the solvent, temperature, and magnetic field strength.
Experimental Protocols
Derivatization of a Chiral Carboxylic Acid with this compound
This protocol outlines a general procedure for the derivatization of a chiral carboxylic acid with this compound for subsequent NMR analysis.
Materials:
-
Chiral carboxylic acid (e.g., 2-phenylpropanoic acid)
-
This compound
-
Coupling agent (e.g., EDC, DCC, or HATU)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane or DMF)
-
Deuterated solvent for NMR (e.g., CDCl₃)
Procedure:
-
Preparation of the reaction mixture: In a clean, dry vial, dissolve the chiral carboxylic acid (1.0 equivalent) in the anhydrous solvent.
-
Addition of coupling agent and base: Add the coupling agent (1.1 equivalents) and the base (2.2 equivalents) to the solution. The base is necessary to neutralize the hydrochloride salt of the PGME and the acid formed during the coupling reaction.
-
Addition of this compound: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
NMR sample preparation: Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube for analysis.
NMR Analysis for Diastereomeric Excess Determination
-
Acquire the ¹H NMR spectrum: Obtain a high-resolution ¹H NMR spectrum of the derivatized sample.
-
Identify the diastereomeric signals: Locate a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed amide bond and the chiral centers are often the most suitable for analysis.
-
Integrate the signals: Carefully integrate the areas of the two selected signals.
-
Calculate the diastereomeric excess (d.e.): The d.e. is calculated using the following formula:
d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship in comparing this compound with an alternative chiral derivatizing agent.
Caption: Experimental workflow for determining diastereomeric excess using this compound.
Caption: Logical framework for comparing this compound with alternative chiral derivatizing agents.
Conclusion
This compound serves as a valuable and accessible chiral derivatizing agent for the determination of diastereomeric excess of chiral carboxylic acids by NMR spectroscopy. While alternatives like Mosher's acid may offer larger chemical shift separations for certain substrates, the choice of the optimal CDA should be made based on a careful consideration of the analyte's structure, the desired analytical performance, and practical laboratory constraints. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision and for the successful implementation of this important analytical technique in your research.
References
Comparative Analysis of L-Phenylglycine Methyl Ester Hydrochloride Synthesis: A Mass Spectrometry Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of L-Phenylglycine methyl ester hydrochloride, a crucial intermediate in the development of pharmaceuticals and chiral catalysts, involves several chemical pathways. The choice of synthetic route can significantly influence reaction efficiency, yield, and the profile of intermediates and byproducts. Mass spectrometry serves as a powerful analytical tool for real-time reaction monitoring, enabling the identification of transient intermediates and ensuring the quality of the final product. This guide provides a comparative overview of common synthetic methods for this compound, with a focus on the mass spectrometric analysis of key reaction components.
Comparison of Synthetic Routes and Key Intermediates
The two most prevalent methods for the esterification of L-Phenylglycine are the Fischer-Speier esterification using acid catalysis and the use of thionyl chloride. Each method proceeds through different reactive intermediates.
Fischer-Speier Esterification (Acid Catalysis):
In this classic method, L-Phenylglycine is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. The reaction is an equilibrium process and is typically driven to completion by using a large excess of methanol. The primary intermediate is the protonated form of L-Phenylglycine, which activates the carbonyl group for nucleophilic attack by methanol.
Thionyl Chloride Method:
This approach involves the reaction of L-Phenylglycine with thionyl chloride (SOCl₂) in methanol. This is generally a more rapid and irreversible method. The reaction is thought to proceed through a highly reactive acyl chloride intermediate. Another potential intermediate or side-product, especially if conditions are not carefully controlled, is the N-carboxyanhydride (NCA).
Below is a summary of the key species involved in these reactions and their expected mass-to-charge ratios (m/z) in positive ion mode electrospray ionization mass spectrometry (ESI-MS).
| Compound Name | Role in Reaction | Chemical Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |
| L-Phenylglycine | Starting Material | C₈H₉NO₂ | 151.16 | 151.06 |
| L-Phenylglycinoyl chloride | Intermediate (Thionyl Chloride Method) | C₈H₈ClNO | 169.61 | 170.04 |
| L-Phenylglycine N-Carboxyanhydride (NCA) | Potential Intermediate/Side-Product | C₉H₇NO₃ | 177.16 | 178.05 |
| L-Phenylglycine Methyl Ester | Product | C₉H₁₁NO₂ | 165.19 | 166.09 |
| This compound | Final Product (as salt) | C₉H₁₂ClNO₂ | 201.65 | 166.09 (free base) |
Experimental Protocols for Mass Spectrometry Analysis
Monitoring the esterification of L-Phenylglycine can be effectively achieved using online Electrospray Ionization Mass Spectrometry (ESI-MS). This technique allows for the direct infusion of the reaction mixture into the mass spectrometer, providing real-time data on the consumption of reactants and the formation of intermediates and products.
Protocol for Online ESI-MS Reaction Monitoring
-
System Setup:
-
Couple a reaction vessel to a syringe pump capable of delivering a continuous, low flow rate (e.g., 5-10 µL/min) to the ESI source of a mass spectrometer.
-
The mass spectrometer should be a high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, to ensure accurate mass measurements.
-
-
Reaction Initiation (Thionyl Chloride Method):
-
In the reaction vessel, suspend L-Phenylglycine (1 eq.) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C.
-
Begin online monitoring by starting the flow of the initial suspension to the ESI-MS. Acquire a baseline spectrum showing the protonated L-Phenylglycine ([M+H]⁺ at m/z 151.06).
-
Slowly add thionyl chloride (1.1-1.5 eq.) to the stirring suspension.
-
-
Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 100 to 400.
-
Data Analysis: Monitor the ion chromatograms for the expected m/z values of the starting material (151.06), potential intermediates (e.g., 170.04 for the acyl chloride), and the product (166.09).
-
-
Reaction Completion:
-
The reaction is considered complete when the ion signal for the starting material (m/z 151.06) is no longer observed and the signal for the product (m/z 166.09) has reached a stable maximum.
-
Visualizing Reaction Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed reaction pathways and the experimental workflow for mass spectrometry analysis.
Caption: Proposed reaction pathways for the synthesis of L-Phenylglycine Methyl Ester.
Caption: Workflow for online ESI-MS monitoring of the esterification reaction.
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: Evans Auxiliary vs. L-Phenylglycine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction stands as a cornerstone in organic synthesis for the construction of carbon-carbon bonds, particularly for creating complex chiral molecules prevalent in pharmaceuticals and natural products. Achieving stereocontrol in these reactions is paramount, and the use of chiral auxiliaries is a well-established strategy to induce asymmetry. This guide provides a detailed comparison of two such auxiliaries: the widely acclaimed Evans auxiliary and L-Phenylglycine methyl ester hydrochloride.
While the Evans auxiliary is a well-documented and highly effective tool for diastereoselective aldol reactions, a direct comparison with this compound in this specific context is challenging due to a notable lack of published experimental data for the latter in aldol additions. This guide will provide a comprehensive overview of the Evans auxiliary's performance, supported by experimental data, and discuss the applications of this compound in other areas of asymmetric synthesis.
Evans Auxiliary: The Gold Standard in Asymmetric Aldol Reactions
The Evans oxazolidinone auxiliaries, developed by David A. Evans, are a class of chiral auxiliaries renowned for their ability to induce high levels of stereoselectivity in a variety of transformations, most notably aldol reactions.[1][2][3][4] These auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine.[1][3]
The exceptional stereocontrol exerted by the Evans auxiliary is attributed to the formation of a rigid, chair-like six-membered transition state when the corresponding boron enolate reacts with an aldehyde.[2][3] This transition state geometry, often explained by the Zimmerman-Traxler model, effectively shields one face of the enolate, leading to a highly predictable and diastereoselective attack on the aldehyde.[2] The result is the preferential formation of the syn-aldol product with excellent diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.).[1][2]
Performance Data
The following table summarizes typical performance data for the Evans auxiliary in aldol reactions with various aldehydes.
| Chiral Auxiliary | Enolate Precursor | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | >99% | 85-95 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzaldehyde | Bu₂BOTf, DIPEA | >95:5 | >98% | 80-90 |
| (4S)-4-Isopropyl-2-oxazolidinone | N-Propionyl oxazolidinone | Propionaldehyde | Bu₂BOTf, DIPEA | >98:2 | >99% | 88-97 |
Note: The data presented is a representative compilation from various studies and may vary depending on specific reaction conditions.
This compound: A Versatile Chiral Building Block
This compound is a valuable chiral building block in organic synthesis.[5][6] It serves as a precursor for the synthesis of other chiral auxiliaries and ligands for asymmetric catalysis. While it is utilized in various asymmetric transformations, including the synthesis of β-lactams and as a chiral resolving agent, its direct application as a chiral auxiliary in aldol reactions is not well-documented in scientific literature.[6] Searches for specific experimental data, such as diastereomeric ratios and enantiomeric excesses for aldol reactions employing N-acyl derivatives of L-Phenylglycine methyl ester, did not yield sufficient results for a direct quantitative comparison with the Evans auxiliary. Its utility appears to be more pronounced in other areas of asymmetric synthesis, such as the Strecker synthesis of α-amino acids, where it has been shown to be an excellent chiral auxiliary.[5]
Experimental Protocols
General Experimental Workflow for Asymmetric Aldol Reactions
The following diagram illustrates a typical workflow for an asymmetric aldol reaction using a chiral auxiliary. The process involves the attachment of the chiral auxiliary to a carbonyl compound, followed by the stereoselective aldol addition, and finally, the cleavage of the auxiliary to yield the chiral product.
Detailed Protocol for an Evans Aldol Reaction
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Procedure:
-
N-Acylation of the Evans Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.2 eq). Propionyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-propionyl oxazolidinone.
-
Asymmetric Aldol Reaction: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The resulting solution is stirred at -78 °C for 30 minutes. Isobutyraldehyde (1.5 eq) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours, followed by stirring at 0 °C for 1 hour. The reaction is quenched by the addition of a phosphate buffer (pH 7).
-
Work-up and Purification: The mixture is diluted with methanol and a solution of 30% hydrogen peroxide is added carefully at 0 °C. The mixture is stirred for 1 hour. The volatile solvents are removed under reduced pressure, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the aldol adduct.
-
Cleavage of the Chiral Auxiliary: The aldol adduct (1.0 eq) is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. A 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of lithium hydroxide (2.0 eq). The mixture is stirred at room temperature for 4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the chiral β-hydroxy carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.
Conclusion
The Evans auxiliary remains a highly reliable and predictable tool for achieving high levels of diastereoselectivity in asymmetric aldol reactions, making it a preferred choice for the synthesis of complex chiral molecules. Its performance is well-documented with extensive experimental data supporting its efficacy.
In contrast, while this compound is a valuable chiral building block, its application as a chiral auxiliary directly in aldol reactions is not well-established in the literature, and a direct quantitative comparison of its performance against the Evans auxiliary is not feasible based on currently available data. Researchers seeking to perform asymmetric aldol reactions will find a wealth of information and predictable outcomes with the Evans auxiliary. For other asymmetric transformations, such as the Strecker synthesis, auxiliaries derived from L-Phenylglycine have demonstrated considerable utility. The choice of a chiral auxiliary should, therefore, be guided by the specific transformation and the available literature data to ensure optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: L-Phenylglycine Methyl Ester Hydrochloride vs. Established Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts stereochemical control, overall yield, and process efficiency. This guide provides an objective comparison of L-Phenylglycine methyl ester hydrochloride against other widely used chiral auxiliaries, including Evans' oxazolidinones, pseudoephedrine, and 8-phenylmenthol. The performance of these auxiliaries in key asymmetric transformations—alkylation, aldol addition, and Diels-Alder reactions—is evaluated with supporting experimental data, detailed methodologies, and mechanistic insights.
The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without causing racemization of the product. This guide aims to equip researchers with the necessary information to make an informed choice of chiral auxiliary tailored to their specific synthetic challenges.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. The following sections provide a quantitative comparison of L-Phenylglycine methyl ester derivatives and other prominent chiral auxiliaries in fundamental asymmetric transformations.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a cornerstone of stereoselective carbon-carbon bond formation. The choice of chiral auxiliary is paramount in dictating the diastereoselectivity of this transformation.
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| L-Phenylglycine Derivative (Bislactim Ether) | Chiral Glycine Equivalent | CH₃I | 11:1 d.r. | 85 | [1] |
| L-Phenylglycine Derivative (Bislactim Ether) | Chiral Glycine Equivalent | BnBr | >99:1 d.r. | 92 | [1] |
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | BnBr | 99:1 d.r. | 90-95 | [2] |
| Pseudoephedrine | Pseudoephedrine Propionamide | n-BuI | ≥98% d.e. | 80 | [2] |
| 8-Phenylmenthol | Ester | MeI | 90% d.e. | - | [2] |
Note: Data for the L-Phenylglycine derivative is based on a chiral glycine equivalent derived from (S)-valine and phenylated, which serves as a structural analog to an N-acyl phenylglycine derivative.
Asymmetric Aldol Addition
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary directs the facial selectivity of the enolate addition to the aldehyde.
Table 2: Performance Comparison of Chiral Auxiliaries in Asymmetric Aldol Addition
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| L-Phenylglycine Methyl Ester | N-Acyl Derivative (Hypothetical) | - | Data Not Available | - | - |
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | Isobutyraldehyde | >99:1 d.r. (syn) | 85 | [2] |
| Pseudoephedrine | Pseudoephedrine Propionamide | Benzaldehyde | >95% d.e. (syn) | 80 | [2] |
| 8-Phenylmenthol | Ester Enoate | Benzaldehyde | 98:2 d.r. (anti) | 85 | [2] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a fundamental cycloaddition for the synthesis of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction. One study investigated N-acryloyl-L-phenylalanine methyl ester as a dienophile.[3]
Table 3: Performance Comparison of Chiral Auxiliaries in Asymmetric Diels-Alder Reaction (Cyclopentadiene as diene)
| Chiral Auxiliary | Dienophile | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| L-Phenylalanine Methyl Ester | N-Acryloyl Derivative | AlCl₃ | 40% (endo) | 55 | [3] |
| L-Phenylalanine Methyl Ester | N-Acryloyl Derivative | TiCl₄ | 0% | 60 | [3] |
| Evans' Oxazolidinone | N-Acryloyl Oxazolidinone | Et₂AlCl | 90% (endo) | 89 | [2] |
| 8-Phenylmenthol | Acrylate | TiCl₄ | 98% (endo) | 91 | [2] |
The results indicate that while L-phenylalanine methyl ester can induce some diastereoselectivity in the Diels-Alder reaction, it is significantly less effective than established auxiliaries like Evans' oxazolidinones and 8-phenylmenthol under the tested conditions.[3]
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a well-defined transition state that minimizes steric interactions.
For Evans' oxazolidinones and pseudoephedrine amides, the high diastereoselectivity is often rationalized by the formation of a rigid, chelated intermediate. The bulky substituent on the auxiliary effectively blocks one face of the enolate, directing the approach of the electrophile to the less hindered side.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of asymmetric synthesis strategies.
Protocol 1: N-Acylation of this compound
This procedure describes the initial step of attaching a carboxylic acid to the chiral auxiliary.
Materials:
-
This compound
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
Slowly add the acyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-acyl-L-phenylglycine methyl ester.
Protocol 2: Asymmetric Alkylation of N-Acyl-L-Phenylglycine Methyl Ester
This protocol outlines a general procedure for the diastereoselective alkylation of the enolate derived from the N-acylated chiral auxiliary.
Materials:
-
N-Acyl-L-phenylglycine methyl ester
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of N-acyl-L-phenylglycine methyl ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography on silica gel.
Conclusion
The selection of a chiral auxiliary is a multifaceted decision that requires careful consideration of factors such as stereoselectivity, yield, cost, and ease of use. Established auxiliaries like Evans' oxazolidinones and pseudoephedrine consistently demonstrate high levels of diastereoselectivity across a range of asymmetric transformations.[2]
While L-Phenylglycine methyl ester and its derivatives have shown promise in specific applications, such as the synthesis of β-lactams and in Strecker reactions, a comprehensive body of evidence for their general applicability in asymmetric alkylation, aldol, and Diels-Alder reactions is not as extensive as for the more established auxiliaries.[4][5] The available data for a phenylalanine-derived dienophile suggests moderate efficacy in Diels-Alder reactions.[3] Further experimental investigation is required to fully elucidate the potential of this compound as a versatile chiral auxiliary and to draw direct, quantitative comparisons with the current leaders in the field. This guide provides a framework for such an evaluation and highlights the importance of empirical data in the selection of the optimal chiral auxiliary for a given synthetic challenge.
References
- 1. bkcs.kchem.org [bkcs.kchem.org]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Enantiomeric Purity of L-Phenylglycine Methyl Ester Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric purity of chiral molecules like L-Phenylglycine methyl ester hydrochloride and its derivatives is paramount for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the experimental protocols for each method and present supporting data to facilitate the selection of the most appropriate technique for your specific analytical needs.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric purity of this compound derivatives depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the need for either routine quality control or in-depth structural analysis. High-Performance Liquid Chromatography (HPLC) is often the gold standard for its robustness and wide applicability.[1] Gas Chromatography (GC), particularly when coupled with mass spectrometry (MS), offers high sensitivity and resolving power, though it typically requires derivatization to enhance the volatility of the analyte.[2] Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for this analysis, often with minimal sample preparation and without the need for chromatographic separation.[2]
| Parameter | Chiral HPLC | Chiral GC-MS | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP) or formation of diastereomers with a chiral derivatizing agent (CDA).[2] | Separation of volatile, chiral derivatives on a chiral capillary column.[3] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) leading to distinct NMR signals for each enantiomer.[4] |
| Sample Preparation | Often minimal; dissolution in a suitable solvent. Derivatization may be used to improve separation or detection. | Derivatization (esterification and acylation) is typically required to increase volatility.[2] | Simple mixing of the analyte with a chiral solvating agent in an NMR tube.[5] |
| Sensitivity | Moderate to high, depending on the detector (UV, MS). | High, especially with a mass spectrometer as the detector.[2] | Generally lower than chromatographic methods. |
| Resolution | Often baseline separation (Rs > 1.5) can be achieved.[1] | High resolution is achievable with appropriate chiral columns. | Dependent on the chiral solvating agent and the magnetic field strength. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster than HPLC, but derivatization adds to the overall time. | Rapid, with spectra acquired in minutes. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, DAD, MS). | GC system with a chiral capillary column and a detector (FID or MS). | High-field NMR spectrometer (e.g., 400 MHz or higher).[2] |
| Advantages | Robust, versatile, direct analysis of underivatized compounds is often possible.[2] | High sensitivity and resolving power, provides structural information with MS detection. | Non-destructive, rapid analysis, provides structural information.[2] |
| Limitations | Chiral columns can be expensive.[2] Method development can be time-consuming. | Derivatization can be complex and may introduce impurities.[2] | Lower sensitivity, may require higher sample concentrations. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation of enantiomers. The separation can be achieved either directly on a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.
Protocol: Direct Enantioseparation using a Chiral Stationary Phase
-
System Preparation:
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a Diode-Array Detector (DAD).[6]
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.[6]
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v).[6] The optimal mobile phase composition should be determined empirically.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection Wavelength: 230 nm.[6]
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).[6]
-
-
Analysis:
-
Inject 10 µL of each standard and sample solution into the HPLC system.[6]
-
Record the chromatograms and integrate the peak areas for the L- and any detected D-enantiomer.
-
-
Data Analysis:
-
Calculate the enantiomeric purity (% ee) using the following formula: % ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for determining enantiomeric purity. For non-volatile compounds like amino acid derivatives, a derivatization step is necessary to increase their volatility.
Protocol: Derivatization and GC-MS Analysis
-
Derivatization:
-
Esterification: Place a dried sample of the this compound derivative (10-100 µg) in a reaction vial. Add 200 µL of 3M HCl in n-butanol. Seal the vial and heat at 100°C for 30 minutes. Evaporate the reagent to dryness under a gentle stream of nitrogen.[2]
-
Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of a suitable acylating agent such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA). Seal the vial and heat at 150°C for 15 minutes. Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.[2] Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS System and Conditions:
-
GC System: An Agilent GC system or equivalent, coupled to a mass spectrometer.
-
Column: A chiral capillary column, such as a Chirasil-Val or a cyclodextrin-based column (e.g., Rt-βDEXcst).[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 220°C) at a rate of 5-10°C/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized analyte.[2]
-
-
Analysis and Data Processing:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and extract ion chromatograms for characteristic fragment ions of the derivatized enantiomers.
-
Integrate the peak areas for the L- and D-enantiomers and calculate the % ee as described for the HPLC method.
-
Chiral NMR Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.
Protocol: Enantiomeric Purity Determination using a Chiral Solvating Agent
-
Sample Preparation:
-
In a standard 5 mm NMR tube, dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Add a stoichiometric equivalent of a suitable chiral solvating agent, such as (R)-1,1′-bi-2-naphthol ((R)-BINOL) or a derivative.[2] For amino acid derivatives, derivatization with a group like N-3,5-dinitrobenzoyl (DNB) can enhance the interaction with the CSA and improve signal separation.[5][7]
-
Gently mix the contents of the NMR tube.
-
-
NMR Analysis:
-
Acquire a high-resolution proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
Identify a well-resolved signal (e.g., the methoxy protons or a proton on the phenyl ring) that shows distinct peaks for the two enantiomers in the presence of the CSA.
-
-
Data Analysis:
-
Integrate the areas of the signals corresponding to the L- and D-enantiomers.
-
Calculate the % ee using the integrated peak areas.
-
References
A Comparative Guide to Spectroscopic Methods for Monitoring L-Phenylglycine Methyl Ester Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) like L-Phenylglycine methyl ester hydrochloride, a critical intermediate in various pharmaceuticals, real-time reaction monitoring is paramount for ensuring process efficiency, product quality, and safety.[1] Process Analytical Technology (PAT) has become an indispensable approach in pharmaceutical manufacturing, advocating for the use of in-line and on-line analytical tools to monitor and control processes in real-time.[2][3] Spectroscopic techniques are at the forefront of PAT, offering non-destructive, rapid, and sensitive methods for tracking the progress of chemical reactions.[4][5][6]
This guide provides an objective comparison of four common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy—for monitoring reactions involving this compound. The comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Spectroscopic Methods
The choice of a spectroscopic method for reaction monitoring depends on several factors, including the nature of the reactants and products, the reaction medium, and the specific information required (e.g., structural elucidation, concentration changes). The following table summarizes the key performance characteristics of NMR, FTIR, Raman, and UV-Vis spectroscopy for this application.
| Parameter | NMR Spectroscopy | FTIR Spectroscopy | Raman Spectroscopy | UV-Vis Spectroscopy |
| Principle | Measures the magnetic properties of atomic nuclei, providing detailed structural information.[4] | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[7] | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations.[7] | Measures the absorption of ultraviolet and visible light by electronic transitions.[5] |
| Information Provided | Quantitative concentration of reactants and products, structural elucidation of intermediates and byproducts.[4] | Changes in functional groups (e.g., C=O, N-H), concentration of reactants and products.[7][8] | Changes in molecular vibrations, particularly for non-polar bonds; useful for polymorph identification and crystallization monitoring.[9][10] | Concentration of chromophoric species.[5] |
| Typical Limit of Detection (LOD) | 1-5 mM | 0.1-1% (concentration) | 0.1-1% (concentration) | 1-10 µM |
| Typical Limit of Quantification (LOQ) | 5-20 mM | 0.5-5% (concentration) | 0.5-5% (concentration) | 5-50 µM |
| Data Acquisition Time | Seconds to minutes per spectrum.[11] | Seconds.[1] | Seconds to minutes.[9] | Milliseconds to seconds.[12] |
| Advantages | Highly specific and structurally informative, inherently quantitative without calibration for relative concentrations.[4][13] | Wide applicability, sensitive to a broad range of functional groups, robust and well-established.[7][14] | Excellent for aqueous solutions, non-destructive, can analyze samples through glass or quartz windows.[14][15] | High sensitivity, relatively low cost, simple instrumentation.[5][16] |
| Disadvantages | Lower sensitivity compared to other methods, requires expensive equipment and deuterated solvents for some applications.[17][18] | Water absorption can be a significant interference, sample cells can be prone to fouling.[7] | Can be affected by fluorescence, weaker signal than FTIR.[7] | Limited to molecules with chromophores, less structural information.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for monitoring an this compound synthesis reaction using each of the four spectroscopic techniques. The synthesis of this compound is typically achieved through the esterification of L-Phenylglycine with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride.[19][20]
General Reaction Setup
A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a port for an in-situ spectroscopic probe is used. L-Phenylglycine is suspended in methanol, and the mixture is cooled. The acid catalyst (e.g., thionyl chloride) is added dropwise while maintaining the temperature. The reaction is then allowed to proceed at a specific temperature.
In-situ FTIR Spectroscopy
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe (e.g., diamond or silicon).[1][21]
Methodology:
-
Insert the ATR-FTIR probe directly into the reaction mixture.
-
Acquire a background spectrum of the initial reaction mixture (L-Phenylglycine in methanol) before the addition of the catalyst.
-
Initiate the reaction by adding the catalyst.
-
Continuously acquire FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the reaction progress by observing the decrease in the carboxylic acid C=O stretch of L-Phenylglycine (around 1740 cm⁻¹) and the increase in the ester C=O stretch of this compound (around 1750 cm⁻¹).[22][23][24] The formation of the hydrochloride salt can also be monitored by changes in the amine N-H bending vibrations.
In-situ Raman Spectroscopy
Instrumentation:
Methodology:
-
Position the Raman probe to focus on the reaction mixture, either through a quartz window in the reactor or by immersing a suitable probe.
-
Acquire a reference spectrum of the starting materials.
-
Start the reaction and begin acquiring spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the reaction by tracking the characteristic Raman bands of the reactants and products. Key changes would include the disappearance of bands associated with the carboxylic acid group of L-Phenylglycine and the appearance of new bands corresponding to the ester group and changes in the aromatic ring vibrations upon salt formation.[2][25][26][27]
Real-time NMR Spectroscopy
Instrumentation:
Methodology:
-
The reaction is set up in a vessel connected to the NMR spectrometer via a closed-loop system with a pump that circulates the reaction mixture through the NMR flow cell.
-
Alternatively, for slow reactions, the reaction can be initiated directly in an NMR tube.
-
Acquire ¹H NMR spectra at regular intervals.
-
Monitor the reaction by integrating the signals corresponding to specific protons of the reactant and product. For example, the disappearance of the α-proton signal of L-Phenylglycine at its characteristic chemical shift and the appearance of the methyl ester protons (a singlet around 3.7 ppm) and the shifted α-proton of the product can be monitored.[12][29][30][31] An internal standard can be used for absolute quantification.
In-situ UV-Vis Spectroscopy
Instrumentation:
Methodology:
-
Insert the UV-Vis immersion probe into the reaction mixture.
-
Record a baseline spectrum of the initial reaction mixture.
-
Initiate the reaction and record spectra at short intervals (e.g., every 30 seconds).
-
Monitor the reaction by observing the change in absorbance at a specific wavelength. The aromatic ring of L-Phenylglycine and its ester derivative will exhibit characteristic UV absorbance.[1][5][10][18][32] Changes in the electronic environment upon esterification and salt formation can lead to a shift in the absorption maximum or a change in the molar absorptivity, which can be correlated with the concentration of the product.
Data Presentation
The quantitative data obtained from these spectroscopic methods can be used to determine reaction kinetics, yield, and purity. The following table provides a hypothetical comparison of data that could be generated for the esterification of L-Phenylglycine.
| Parameter | NMR Spectroscopy | FTIR Spectroscopy | Raman Spectroscopy | UV-Vis Spectroscopy |
| Monitored Species | L-Phenylglycine, this compound | C=O (acid), C=O (ester) | Phenyl ring modes, C=O modes | Aromatic chromophore |
| Rate Constant (k) | Determined from concentration vs. time plots | Determined from absorbance vs. time plots | Determined from peak intensity vs. time plots | Determined from absorbance vs. time plots |
| Final Conversion (%) | >98% | >98% | >98% | >98% |
| Reaction Time (hrs) | 4 | 4 | 4 | 4 |
| Data Analysis | Integration of characteristic peaks | Peak height/area analysis, chemometrics (PLS)[11][28][33][34][35] | Peak height/area analysis, chemometrics (PCA, PLS)[11][28][33][34][35] | Beer-Lambert law, kinetic modeling[16] |
Visualizations
To further illustrate the concepts discussed, the following diagrams created using the DOT language depict the reaction pathway and the experimental workflows.
References
- 1. The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. longdom.org [longdom.org]
- 9. Comparison of in-line NIR, Raman and UV-visible spectrometries, and at-line NMR spectrometry for the monitoring of an esterification reaction - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. D-Phenylglycine methyl ester hydrochloride | C9H12ClNO2 | CID 12247453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 15. Real-Time Process Monitoring of Pharmaceuticals [hiden.fr]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. UV absorbance spectra of the three aromatic amino acids, phenylalanine, tryptophan, and tyrosine [www3.nd.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bioprocess monitoring applications of an innovative ATR-FTIR spectroscopy platform - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Are LOD and LOQ Reliable Parameters for Sensitivity Evaluation of Spectroscopic Methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Raman spectra of amino acids and their aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Raman spectra of amino acids and their aqueous solutions. | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. rsc.org [rsc.org]
- 30. Glycine methyl ester hydrochloride(5680-79-5) 1H NMR [m.chemicalbook.com]
- 31. spectrabase.com [spectrabase.com]
- 32. Temperature dependent 2nd derivative absorbance spectroscopy of aromatic amino acids as a probe of protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Practical Guide to Chemometric Analysis of Optical Spectroscopic Data (Journal Article) | OSTI.GOV [osti.gov]
- 34. Fluorescence Spectroscopy and Chemometric Modeling for Bioprocess Monitoring [mdpi.com]
- 35. Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of L-Phenylglycine Methyl Ester Hydrochloride as a Chiral Auxiliary
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision for researchers, scientists, and drug development professionals. This decision hinges on a delicate balance of cost, stereochemical control, and the practicality of the synthetic route. This guide provides an objective comparison of L-Phenylglycine methyl ester hydrochloride with other commonly employed chiral auxiliaries, such as Evans-type oxazolidinones, pseudoephedrine derivatives, and camphorsultams. The analysis is supported by available experimental data to facilitate an informed selection process for specific synthetic applications.
Executive Summary
This compound, derived from the non-proteinogenic amino acid phenylglycine, offers a cost-effective and versatile option for inducing chirality. Its application has been demonstrated in various asymmetric transformations, including Strecker and alkylation reactions. In comparison, established chiral auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam often provide exceptional levels of stereoselectivity in a broader range of reactions, particularly aldol and Diels-Alder reactions, but typically at a higher cost. Pseudoephedrine, while effective and inexpensive, is subject to regulatory restrictions in many regions. The selection of an appropriate chiral auxiliary is therefore highly dependent on the specific synthetic challenge, scale of the reaction, and economic considerations.
Cost-Benefit Analysis
The economic viability of a chiral auxiliary is a key factor, especially in process development and large-scale synthesis. The following table provides a comparative cost analysis of this compound and its alternatives. Prices are approximate and can vary based on supplier, purity, and quantity.
| Chiral Auxiliary | Representative Structure | Molecular Weight ( g/mol ) | Price (USD) per 25g | Price (USD) per mole |
| This compound | ![]() | 201.66 | ~$60 | ~$75 |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | 177.19 | ~$130 | ~$367 | |
| (1S,2S)-(+)-Pseudoephedrine | 165.23 | ~$100 (for HCl salt) | ~$605 | |
| (1S)-(-)-Camphorsultam | 215.31 | ~$150 | ~$1742 |
Key Insights: this compound presents a significantly more cost-effective option on a per-mole basis compared to the widely used Evans auxiliary and camphorsultam. While pseudoephedrine appears to be in a similar price range, its availability is often restricted.
Performance Comparison in Asymmetric Reactions
The true value of a chiral auxiliary lies in its ability to induce high levels of stereoselectivity. The following tables summarize experimental data for this compound and its alternatives in common asymmetric reactions. It is important to note that a direct head-to-head comparison in the same reaction under identical conditions is not always available in the literature; therefore, these comparisons are made across similar classes of transformations.
Asymmetric Strecker Synthesis
The Strecker synthesis is a powerful method for the preparation of α-amino acids. Phenylglycine derivatives have shown considerable utility in this reaction.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (R)-Phenylglycine amide | Pivaldehyde | >99:1 | 93 | [1] |
| (R)-Phenylglycine amide | 3,4-Dimethoxyphenylacetone | >99:1 | 76 | [1] |
Note: The high diastereoselectivity is achieved through a crystallization-induced asymmetric transformation.[1]
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de) (%) | Yield (%) | Reference |
| Chiral Glycine Equivalent* | Bislactim ether | Benzyl bromide | >99 | 80 | [2] |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >98 | 80-92 | [3] |
| (1S,2S)-Pseudoephedrine amide | N-Propionyl amide | Benzyl bromide | >99 | 95 | [3] |
*Derived from a chiral glycine equivalent, demonstrating the potential of phenylglycine-type structures in achieving high stereoselectivity.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of stereoselective synthesis. Evans auxiliaries are particularly renowned for their high performance in this transformation.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 75 | [2] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | >99:1 (syn) | 80 | [2] |
Experimental Protocols & Methodologies
Detailed experimental procedures are crucial for replicating and evaluating the performance of a chiral auxiliary. Below are representative protocols for the attachment of the auxiliary, a key asymmetric reaction, and the subsequent cleavage and recovery.
Attachment of this compound to a Carboxylic Acid
This procedure describes the formation of an amide bond between the chiral auxiliary and a prochiral carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Protocol:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add the coupling reagent (e.g., DCC, 1.1 eq) and a catalytic amount of DMAP at 0 °C.
-
Stir the mixture for 10-15 minutes.
-
In a separate flask, suspend this compound (1.1 eq) in anhydrous DCM and add Et3N (1.2 eq) to neutralize the hydrochloride salt.
-
Add the resulting solution of the free amine to the activated carboxylic acid solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl amino acid ester by column chromatography.
Asymmetric Strecker Synthesis using a Phenylglycine-derived Auxiliary
This protocol is adapted from the work of Boesten et al.[1] using (R)-phenylglycine amide.
Materials:
-
(R)-Phenylglycine amide hydrochloride
-
Aldehyde (e.g., Pivaldehyde)
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Water
Protocol:
-
To a mixture of (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in water, add a solution of NaCN (1.0 eq) in water.
-
Add acetic acid to generate HCN in situ.
-
Heat the mixture to 70 °C and stir for 24 hours.
-
During this time, one diastereomer of the resulting α-amino nitrile will selectively precipitate.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the solid with cold water and dry under vacuum to obtain the diastereomerically pure α-amino nitrile.
Cleavage and Recovery of the Phenylglycine Auxiliary
The cleavage of the auxiliary is a critical step to liberate the chiral product and, ideally, recover the auxiliary for reuse.
Acidic Hydrolysis to the Carboxylic Acid:
-
Dissolve the N-acyl product in a mixture of acetic acid and water.
-
Add concentrated HCl and heat the mixture at reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
The aqueous layer, containing the hydrochloride salt of phenylglycine methyl ester, can be basified and the free amine extracted for potential recycling.
Reductive Cleavage to the Alcohol:
-
Dissolve the N-acyl product in an anhydrous solvent such as THF.
-
Cool the solution to 0 °C and add a reducing agent like lithium borohydride (LiBH4).
-
Stir the reaction at 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water or an acidic solution.
-
Extract the chiral alcohol product and the phenylglycinol auxiliary.
-
The auxiliary can be separated from the product by chromatography.
Signaling Pathways and Experimental Workflows
The stereochemical outcome of reactions employing chiral auxiliaries is determined by the formation of a rigid, well-defined transition state that directs the approach of the incoming reagent.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Proposed Transition State for Asymmetric Strecker Synthesis
Caption: Simplified model for stereochemical induction in Strecker synthesis.
Conclusion
This compound emerges as a compelling chiral auxiliary from a cost-benefit perspective, particularly for applications where cost is a primary driver and high, though not necessarily the absolute highest, levels of stereoselectivity are acceptable. Its demonstrated success in asymmetric Strecker and alkylation reactions highlights its potential. However, for reactions demanding the utmost in stereocontrol, such as complex natural product synthesis, the well-established and extensively documented performance of Evans oxazolidinones and other premium auxiliaries may justify their higher cost. The choice of chiral auxiliary will ultimately be guided by a thorough evaluation of the specific reaction, desired stereochemical outcome, scalability, and overall project budget. Further research into the broader applicability of this compound in a wider range of asymmetric transformations would be beneficial to fully elucidate its potential as a versatile and economical tool in the synthetic chemist's arsenal.
References
A Comparative Guide to the Efficiency of Resolving Agents for Phenylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic phenylglycine and its derivatives is a critical step in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins and cephalosporins. The efficiency of this separation is highly dependent on the choice of resolving agent and the methodology employed. This guide provides an objective comparison of different resolving agents and techniques, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Data Presentation: Performance of Resolving Agents
The following table summarizes the performance of various resolving agents in the resolution of phenylglycine and its derivatives, based on reported experimental data. Key metrics include yield and enantiomeric excess (ee%).
| Phenylglycine Derivative | Resolving Agent/Method | Resolved Enantiomer | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| DL-Phenylglycine Esters (Methyl, Ethyl, Isopropyl) | (+)-Tartaric Acid | D-ester hydrogen (+)-tartrate | up to 42% (84% based on D-content) | Not Specified | [1] |
| N-acetyl-DL-phenylglycine ethyl ester | Enzymatic Resolution (Chymotrypsin) | N-acetyl-D-phenylglycine ethyl ester | 96.6% | Not Specified | [2] |
| D,L-Phenylglycine | Enantioselective Membrane (Vancomycin) | D-Phenylglycine | Not Specified | >70% | [3] |
| Zwitterionic Phenylglycine | Chiral Macrocyclic Receptor | Phenylglycine | Not Specified | up to 91.8% | [4][5] |
| Racemic Mandelic Acid | D(-)-Phenylglycine ester | D(-)-Mandelic Acid | Not Specified | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols for key resolution techniques.
Classical Resolution via Diastereomeric Salt Formation with (+)-Tartaric Acid
This method relies on the differential solubility of diastereomeric salts formed between the racemic mixture and a chiral resolving agent.
-
Salt Formation : Esters of DL-phenylglycine are treated with one molar equivalent of (+)-tartaric acid in an aqueous alcohol solution.
-
Crystallization : The mixture is allowed to stand, promoting the fractional crystallization of the less soluble diastereomeric salt, typically the D-ester hydrogen (+)-tartrate.
-
Isolation : The crystalline salt is isolated by filtration.
-
Hydrolysis : The resolved salt is then hydrolyzed to yield D-phenylglycine. This final step can achieve yields of up to 90%.[1]
Enzymatic Resolution of N-Acyl-DL-Phenylglycine Esters
Enzymatic methods offer high stereoselectivity under mild reaction conditions.
-
Enzyme System : An enzyme, such as chymotrypsin bonded to a carrier resin, is used to selectively hydrolyze one enantiomer of the N-acyl-DL-phenylglycine ester.
-
Reaction Conditions : The enzymatic hydrolysis is typically carried out at a controlled pH of 6 to 8 and a temperature of 20° to 40°C.[2] The pH is often maintained at a constant value (e.g., 7.8) by the addition of a base.[2]
-
Substrate Solution : The N-acyl esters of phenylglycine can be dissolved in aqueous solutions containing organic co-solvents like dioxane, ethanol, or acetonitrile to increase substrate concentration.[2]
-
Separation : After the enzymatic reaction, the unreacted N-acyl-D-phenylglycine ester is separated from the hydrolyzed N-acyl-L-phenylglycine.
-
Hydrolysis : The ester and acyl groups of the D-enantiomer are then hydrolyzed under acidic conditions to yield D-phenylglycine.[2]
Visualizing the Resolution Workflow
The following diagrams illustrate the logical steps involved in the resolution processes described.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Caption: Workflow of Enzymatic Resolution of Phenylglycine Derivatives.
Conclusion
The choice of a resolving agent for phenylglycine derivatives is multifaceted, with considerations for yield, enantiomeric excess, cost, and scalability. Classical resolution with tartaric acid derivatives remains a widely used, cost-effective method.[7] However, for achieving higher purity and yields, enzymatic resolution presents a powerful alternative, demonstrating excellent stereoselectivity.[2] Newer methods, such as enantioselective membranes and chiral macrocyclic receptors, offer high enantioselectivity but may require more specialized equipment and materials.[3][4][5] This guide provides a foundational comparison to assist researchers in navigating the available options for the efficient resolution of phenylglycine derivatives.
References
- 1. Resolution of esters of phenylglycine with (+)-tartaric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Validating Stereochemistry: A Comparative Guide to L-Phenylglycine Methyl Ester (L-PGME) Derivatives for Absolute Configuration Determination
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a cornerstone of chemical synthesis and drug design. The spatial arrangement of atoms at a chiral center can profoundly influence a substance's biological activity, with different enantiomers often exhibiting varied therapeutic effects or even toxicity. This guide provides an objective comparison of the L-Phenylglycine methyl ester (L-PGME) hydrochloride derivatization method with other common analytical techniques for validating absolute configuration, supported by experimental data and detailed protocols.
The L-PGME method has emerged as a powerful tool, particularly for determining the absolute configuration of chiral carboxylic acids, α-hydroxy fatty acids, and N,N-dimethyl amino acids.[1][2] This technique relies on the formation of diastereomeric amides by reacting the chiral analyte with enantiomerically pure L-PGME. The resulting diastereomers possess distinct physicochemical properties, allowing for their differentiation and the assignment of the original molecule's stereochemistry through Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Comparative Analysis of Leading Methods
Choosing the appropriate method for determining absolute configuration hinges on several factors, including the nature of the sample, the availability of instrumentation, and the required level of certainty. Below is a comparative overview of the L-PGME method alongside other widely used techniques.
| Feature | L-Phenylglycine Methyl Ester (L-PGME) Derivatives | Mosher's Method (MTPA) | X-Ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Formation of diastereomeric amides with a chiral derivatizing agent (L-PGME), followed by analysis of NMR chemical shift differences or chromatographic separation.[3] | Formation of diastereomeric esters with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by analysis of NMR chemical shift differences.[5] | Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map of the molecule.[6] | Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] |
| Typical Sample Amount | 1-10 mg for NMR analysis.[7] | 5-25 mg for NMR analysis. | Micrograms to milligrams of a high-quality single crystal. | 1-10 mg. |
| Analysis Time | Derivatization and NMR/LC-MS analysis can typically be completed within a few hours. | Derivatization and NMR analysis generally takes 4-6 hours of active effort over a 1-2 day period.[8] | Crystal growth can take days to weeks, while data collection and analysis may take several hours to days. | Data acquisition can take several hours, and quantum chemical calculations for spectral prediction can be computationally intensive. |
| Instrumentation | NMR Spectrometer or LC-MS System. | NMR Spectrometer. | Single-crystal X-ray diffractometer. | VCD Spectrometer. |
| Cost | Moderate, primarily associated with NMR or LC-MS instrument time and the cost of the chiral derivatizing agent. | Moderate, similar to the L-PGME method. | High, with costs for a single small molecule structure determination potentially ranging from
| High, due to the specialized instrumentation and computational resources required. |
| Accuracy | High, provides reliable determination of absolute configuration. | High, a well-established and reliable method. | Considered the "gold standard" for unambiguous determination of absolute configuration when a suitable crystal is obtained.[3] | High, provides a reliable non-empirical assignment of absolute configuration.[9] |
| Advantages | - Applicable to a wide range of carboxylic acids and their derivatives. - Can often be used with crude extracts without extensive purification.[10] - Relatively rapid and cost-effective compared to X-ray crystallography.[10] | - Well-established and widely used method. - Applicable to a broad range of alcohols and amines. | - Provides a definitive 3D structure. | - Non-destructive and applicable to molecules in solution. - Does not require crystallization or derivatization. |
| Disadvantages | - Requires the presence of a suitable functional group for derivatization. - Interpretation of NMR spectra can be complex. | - Requires derivatization, which can sometimes be challenging. - Interpretation of NMR data requires careful analysis. | - Requires a high-quality single crystal, which can be difficult or impossible to obtain. | - Requires specialized and expensive instrumentation. - Computationally intensive calculations are necessary for spectral interpretation.[11] |
Experimental Protocols
L-Phenylglycine Methyl Ester (L-PGME) Derivatization for NMR Analysis
This protocol outlines the general procedure for the derivatization of a chiral carboxylic acid with L-PGME for subsequent NMR analysis.
Materials:
-
Chiral carboxylic acid (approx. 5 mg)
-
L-Phenylglycine methyl ester hydrochloride (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.2 equivalents)
-
Anhydrous dichloromethane (DCM) (approx. 1 mL)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Dissolve the chiral carboxylic acid in anhydrous DCM in a small vial.
-
Add this compound, EDC, and DMAP to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amide.
-
Purify the product by flash column chromatography if necessary.
-
Prepare two separate samples by reacting the chiral carboxylic acid with both (R)- and (S)-PGME to create both diastereomers.
-
Dissolve the purified diastereomeric amides in CDCl₃ and acquire ¹H NMR spectra for each.
-
Analyze the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center to determine the absolute configuration based on established models.[3]
Mosher's Method (MTPA Esterification)
This protocol describes the formation of diastereomeric Mosher's esters from a chiral secondary alcohol.
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl] (1.2 equivalents)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl] (1.2 equivalents)
-
Anhydrous pyridine or triethylamine (2 equivalents)
-
Anhydrous DCM (approx. 1 mL)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In two separate vials, dissolve the chiral alcohol in anhydrous DCM.
-
To one vial, add (R)-MTPA-Cl and anhydrous pyridine. To the other vial, add (S)-MTPA-Cl and anhydrous pyridine.
-
Stir the reactions at room temperature for 2-4 hours.
-
Quench the reactions by adding a small amount of water.
-
Extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Dissolve the resulting diastereomeric esters in CDCl₃ and acquire ¹H NMR spectra.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the carbinol center to assign the absolute configuration.[5]
Visualizing the Workflow and Comparison
To further clarify the processes, the following diagrams illustrate the experimental workflow for the L-PGME method and the logical relationship when comparing it to alternative techniques.
References
- 1. schrodinger.com [schrodinger.com]
- 2. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purechemistry.org [purechemistry.org]
- 4. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 5. quora.com [quora.com]
- 6. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide: Solution-Phase vs. Solid-Phase Synthesis of Peptides Utilizing L-Phenylglycine Methyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, the choice between solution-phase and solid-phase peptide synthesis is a critical decision that influences project timelines, scalability, and the purity of the final product. This guide provides an objective comparison of these two predominant methodologies, with a specific focus on the incorporation of L-Phenylglycine methyl ester hydrochloride, a non-proteinogenic amino acid known for inducing specific secondary structures and enhancing enzymatic resistance in peptides.
This comparison is supported by a synthesis of current literature and provides detailed experimental protocols and expected quantitative data to aid in selecting the optimal strategy for your research needs.
At a Glance: Key Differences and Performance Metrics
The selection of a synthesis method is a multifactorial decision, weighing aspects from reagent consumption and synthesis time to achievable yield and purity. The following table summarizes a quantitative comparison of key performance indicators for a model dipeptide synthesis involving this compound.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Typical Purity | ≥95%[1] | 90–98%, variable depending on purification[1] |
| Typical Yield | High for short to medium peptides (<50 amino acids)[1] | Can be higher for very short peptides[1] |
| Synthesis Time | Faster due to simplified purification and potential for automation[1] | Slower due to multi-step purification and manual interventions[1] |
| Solvent Consumption | High, due to extensive washing steps[1] | Generally lower, but requires solvents for purification[1] |
| Scalability | Excellent for lab-scale (milligrams to grams); can be costly for very large quantities[2] | More suitable for large-scale synthesis (kilograms) of shorter peptides[2] |
| Racemization Risk (for Phenylglycine) | Higher, especially with standard coupling reagents in Fmoc chemistry[3][4] | Lower, with better control over reaction conditions[4] |
Visualizing the Synthesis Workflows
To better understand the practical differences between the two methods, the following diagrams illustrate the generalized workflows for the synthesis of a dipeptide using this compound.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of a dipeptide, for example, N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylglycine methyl ester, using both SPPS and LPPS.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis on a Wang resin, a common solid support for preparing peptide acids. However, for synthesizing a peptide with a C-terminal methyl ester, a different strategy would be required, such as starting with a pre-loaded resin or performing the esterification after cleavage. For the purpose of this comparative guide, we will illustrate the coupling of L-Phenylglycine methyl ester to a resin-bound amino acid.
Materials:
-
Fmoc-L-Alanine loaded Wang resin
-
This compound
-
Coupling reagents: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or 3-(Diethylamino-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)[3]
-
Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Lutidine (DMP)[3]
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Dipeptide purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Alanine loaded Wang resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from L-Alanine. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents), COMU or DEPBT (3 equivalents), and TMP or DMP (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. The steric hindrance of the phenylglycine residue may necessitate a longer coupling time or a second coupling step.[5]
-
Monitor the reaction completion using a ninhydrin (Kaiser) test.[5]
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.
-
Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry. Purify the crude dipeptide by RP-HPLC.
Solution-Phase Peptide Synthesis (LPPS) Protocol
This protocol describes the coupling of an N-terminally protected amino acid to this compound in a homogenous solution.
Materials:
-
N-Boc-L-Alanine
-
This compound
-
Coupling reagent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Additive: 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc)
-
Aqueous solutions: 1M HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄
-
Deprotection reagent: 4M HCl in dioxane or Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: Dissolve N-Boc-L-Alanine (1 equivalent), this compound (1 equivalent), and HOBt (1.1 equivalents) in DCM.
-
Neutralization: Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Coupling: Cool the mixture to 0°C and add EDC·HCl (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification of Protected Dipeptide: Purify the crude protected dipeptide by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified protected dipeptide in a solution of 4M HCl in dioxane or a mixture of TFA and DCM. Stir for 1-2 hours at room temperature.
-
Final Isolation: Remove the solvent in vacuo to obtain the final dipeptide hydrochloride salt. Further purification can be performed by recrystallization or RP-HPLC if necessary.
Concluding Remarks: Making an Informed Decision
Both solid-phase and solution-phase synthesis are powerful techniques for creating peptides, each with a distinct set of advantages and limitations.
Solid-phase peptide synthesis (SPPS) is generally favored for its efficiency, ease of automation, and suitability for a wide range of peptide lengths, making it a dominant method in research settings.[1] However, the synthesis of peptides containing phenylglycine using SPPS, particularly with Fmoc chemistry, requires careful consideration of coupling conditions to minimize racemization.[3][4][6] The use of specific coupling reagents like COMU or DEPBT in combination with sterically hindered bases such as TMP or DMP is crucial to achieve high stereochemical purity.[3]
Solution-phase peptide synthesis (LPPS) , while more labor-intensive, offers advantages for the synthesis of very short peptides and can be more cost-effective at a larger scale.[1][7] It provides greater control over reaction conditions, which can be beneficial in minimizing side reactions like racemization. For the synthesis of a simple dipeptide with this compound, LPPS can offer a high-purity product, although the purification of intermediates can be time-consuming.
Ultimately, the optimal choice of synthesis strategy depends on the specific requirements of the peptide, the desired scale of production, and the available resources. For rapid synthesis of multiple peptide analogs for screening purposes, SPPS is often the preferred method. For large-scale production of a specific short peptide where purity is paramount, LPPS may be the more advantageous approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 7. resolvemass.ca [resolvemass.ca]
Assessing the Chiral Integrity of Products Synthesized with L-Phenylglycine Methyl Ester Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthesized molecules is a cornerstone of modern chemistry. The biological activity of a chiral drug can be dramatically different between its enantiomers, making stereochemical control paramount. L-Phenylglycine methyl ester hydrochloride is a valuable chiral building block, frequently employed in the asymmetric synthesis of pharmaceuticals and other bioactive compounds.[1] Its utility stems from its rigid structure and the steric influence of the phenyl group, which can effectively direct the stereochemical outcome of a reaction.
This guide provides an objective comparison of the performance of phenylglycine derivatives in asymmetric synthesis against other common chiral auxiliaries. Furthermore, it details the primary analytical methods for assessing the chiral integrity of the final products, complete with experimental protocols and data presentation to aid in methodology selection and implementation.
Performance in Asymmetric Synthesis: A Comparative Overview
While this compound itself is a chiral building block, closely related derivatives, such as (R)-Phenylglycine amide, are excellent chiral auxiliaries. The performance of these auxiliaries can be compared to other widely used classes, such as Evans' oxazolidinones and camphorsultams.
A key application of phenylglycine-derived auxiliaries is in the asymmetric Strecker synthesis, a powerful method for producing enantiomerically enriched α-amino acids.[2][3] A notable advantage in these reactions is the potential for crystallization-induced asymmetric transformation, where the desired diastereomer precipitates from the reaction mixture, driving the equilibrium to achieve very high diastereomeric excess.[4]
Below is a comparison of the performance of (R)-Phenylglycine amide in the asymmetric Strecker synthesis with the typical performance of other common chiral auxiliaries in different asymmetric reactions.
| Reaction Type | Chiral Auxiliary | Substrate Example | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| Asymmetric Strecker Synthesis | (R)-Phenylglycine amide | Pivaldehyde | 93 | >99:1 (dr) | [4] |
| Asymmetric Strecker Synthesis | (R)-Phenylglycine amide | 3,4-Dimethoxyphenylacetone | 76 | >99:1 (dr) | [2][4] |
| Asymmetric Alkylation | Evans' Oxazolidinone | Propionyl oxazolidinone | >90 | >99:1 (dr) | [5] |
| Asymmetric Aldol Reaction | Evans' Oxazolidinone | Acetyloxazolidinone + Isobutyraldehyde | >85 | >99:1 (dr) | [5] |
| Asymmetric Diels-Alder | Camphorsultam | N-Acryloyl Camphorsultam + Cyclopentadiene | >90 | >98% (de) | [5] |
Key Insights: Phenylglycine-derived auxiliaries demonstrate excellent stereocontrol, particularly in reactions like the Strecker synthesis, achieving diastereomeric ratios often exceeding 99:1.[4] This performance is comparable to the high levels of stereoselectivity achieved with well-established auxiliaries like Evans' oxazolidinones and camphorsultams in other key transformations.[5] The choice of auxiliary is highly dependent on the specific reaction and substrates involved.[5]
Analytical Methods for Assessing Chiral Integrity
The determination of the enantiomeric purity of a synthesized product is a critical step. Several analytical techniques are commonly employed, each with its own advantages and limitations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile, often derivatized, enantiomers on a chiral column. | Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. |
| Sensitivity | High (can detect minor enantiomer down to <0.1%). | Very High (excellent for trace analysis). | Moderate (generally requires at least 1-5% of the minor enantiomer for accurate integration). | Low (less sensitive to small amounts of enantiomeric impurity). |
| Sample Requirement | Small, requires sample to be soluble in the mobile phase. | Small, requires sample to be volatile or derivable to a volatile compound. | Larger amount of pure sample required compared to chromatographic methods. | Relatively high concentration of pure sample needed. |
| Development Time | Can be time-consuming to find the right column and mobile phase combination. | Method development can be complex, often requiring derivatization. | Relatively rapid if a suitable chiral solvating or derivatizing agent is known. | Very rapid measurement. |
| Quantitative Accuracy | Excellent. | Excellent. | Good, but can be limited by signal overlap and baseline resolution. | Less accurate for precise determination of high enantiomeric excess. |
Experimental Workflows and Decision Making
The process of ensuring the chiral integrity of a synthesized product follows a logical workflow, from the synthesis itself to the final analytical verification. The choice of analytical method depends on several factors, including the properties of the analyte, the required level of accuracy, and the available instrumentation.
Caption: General Workflow for Chiral Integrity Assessment.
The selection of the most appropriate analytical technique is a critical decision. The following diagram illustrates a logical pathway for this choice.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-Phenylglycine Methyl Ester Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of L-Phenylglycine methyl ester hydrochloride (CAS No: 15028-39-4), a common intermediate in pharmaceutical and agrochemical synthesis.
Key Safety and Physical Data
Understanding the properties of this compound is the first step in safe handling and disposal. Below is a summary of its key quantitative data.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂·HCl[1] |
| Molecular Weight | 201.7 g/mol [1] |
| Appearance | White to off-white powder[1][2] |
| Melting Point | 187-189 °C[1] |
| Purity | ≥ 99% (HPLC)[1] |
| Optical Rotation | [a]D²⁰ = +142.8 ± 2º (c=1 in MeOH)[1] |
| Storage Temperature | 0-8 °C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][3].
-
Hand Protection: Wear compatible chemical-resistant gloves[3].
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[2][3].
-
Respiratory Protection: In case of insufficient ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator[3].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following protocol provides a general framework for its proper disposal.
1. Waste Collection:
-
Collect the waste material in a designated, properly labeled, and suitable container that is kept closed[3].
-
Do not mix with other waste materials unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
2. Spill Management:
-
In the event of a spill, avoid creating dust[4].
-
Cover the powder spill with a plastic sheet or tarp to minimize spreading[4].
-
Mechanically take up the spilled material and place it in an appropriate container for disposal[4].
-
Ensure adequate ventilation in the affected area[3].
3. Final Disposal:
-
Dispose of the contents and container in accordance with local, regional, and national regulations[4][5]. This typically involves transferring the waste to a licensed hazardous waste disposal facility.
-
Do not allow the material to enter drains, soil, or surface water[3].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

